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Core Science & Biosynthesis

Foundational

Unlocking the Mechanism of Nastorazepide Calcium Salt (Z-360): A Technical Guide to CCK2 Receptor Antagonism

Executive Summary Nastorazepide calcium salt (commonly known as Z-360) is an orally active 1,5-benzodiazepine derivative that has emerged as a benchmark compound in GPCR-targeted oncology[1][2]. Functioning as a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nastorazepide calcium salt (commonly known as Z-360) is an orally active 1,5-benzodiazepine derivative that has emerged as a benchmark compound in GPCR-targeted oncology[1][2]. Functioning as a highly selective antagonist of the cholecystokinin-2 (CCK2) receptor, it was originally developed to counter the proliferative and anti-apoptotic effects of gastrin in gastrointestinal and pancreatic cancers[2][3].

Evaluating a compound like Nastorazepide requires a rigorous, multi-tiered approach. As application scientists, we know that a high-affinity binding metric (


) is only the first step; true validation requires tracking the functional blockade of downstream intracellular calcium transients and apoptotic markers. This whitepaper synthesizes the mechanistic pharmacology of Nastorazepide and provides field-proven, self-validating experimental workflows for its evaluation.

Quantitative Pharmacological Profile

Before designing an assay, it is critical to understand the compound's baseline metrics. Nastorazepide exhibits sub-nanomolar affinity for the human CCK2 receptor while maintaining a massive selectivity window over the closely related CCK1 receptor[1].

Table 1: Pharmacological Profile of Nastorazepide (Z-360)

Pharmacological ParameterValueReference
Primary Target Human CCK2 Receptor (CCK2R)[1]
Binding Affinity (

) for CCK2R
0.47 nM[1]
Binding Affinity (

) for CCK1R
316 nM[3]
Selectivity Ratio (CCK2R vs CCK1R) ~672
Functional

(Ca2+ Mobilization)
30 - 53 nM[3]
Downstream Targets Inhibited Akt, VEGF, HIF-1α, Ephrin B1, Caspase 3/7 (restored)[1][3]

Mechanistic Pathway: CCK2R Antagonism & Downstream Signaling

The CCK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the


 protein upon binding its endogenous ligands (gastrin or cholecystokinin)[4].

In an oncogenic context, activation of


 triggers Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a rapid mobilization of intracellular calcium (

)[3][4]. This calcium transient acts as a secondary messenger to drive tumor survival pathways, notably through the phosphorylation of Akt, the suppression of Caspase-3/7 activity, and the upregulation of angiogenic factors like VEGF and HIF-1α[1][3].

Nastorazepide competitively binds to the CCK2R, locking the receptor in an inactive conformation. By decoupling the receptor from the


-PLC-IP3 axis, Nastorazepide effectively starves the tumor cell of gastrin-induced survival signals[3].

Pathway Gastrin Gastrin / CCK CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Activates Nastorazepide Nastorazepide (Z-360) CCK2R Antagonist Nastorazepide->CCK2R Blocks (Ki=0.47 nM) Gq Gq/11 Protein CCK2R->Gq Stimulates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Akt Akt Phosphorylation Ca2->Akt VEGF VEGF / HIF-1α Expression Akt->VEGF Survival Tumor Cell Survival & Proliferation Akt->Survival

Fig 1: Nastorazepide antagonism of CCK2R-mediated downstream signaling pathways.

Experimental Workflows & Assay Validation

To rigorously validate Nastorazepide's efficacy, we must deploy a self-validating system of in vitro assays. A common pitfall in GPCR drug discovery is relying solely on binding metrics. We highly recommend pairing radioligand binding assays with kinetic calcium mobilization assays to confirm functional blockade.

Protocol 1: Competitive Radioligand Binding Assay

Causality & Rationale: To isolate the specific interaction between Nastorazepide and CCK2R, we utilize recombinant HEK293 cells stably transfected with human CCK2R[4][5]. Native tumor lines (like MIA PaCa-2) express varying baseline levels of both CCK1R and CCK2R[3]. By using a recombinant system, we eliminate confounding CCK1R crosstalk, ensuring the derived


 value reflects pure CCK2R antagonism.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293-CCK2R cells to confluence. Harvest and homogenize cells using a Dounce homogenizer in ice-cold Tris-HCl buffer supplemented with protease inhibitors[5]. Centrifuge to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well assay plate, incubate 50 µg of membrane protein with 0.1 nM of

    
     or 
    
    
    
    [1][5].
  • Antagonist Titration: Add Nastorazepide in a 10-point concentration gradient (ranging from 0.001 nM to 10 µM) to compete for receptor binding.

  • Separation & Wash: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (crucial for reducing non-specific binding). Wash three times with ice-cold assay buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation or gamma counter[5]. Calculate the

    
     using non-linear regression, and derive the 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay

Causality & Rationale: Binding does not guarantee functional blockade. To prove Nastorazepide acts as a true antagonist rather than a partial agonist, we measure its ability to suppress gastrin-induced calcium release[3]. We utilize Fluo-4 AM, a cell-permeable fluorescent dye that exhibits a massive quantum yield increase upon binding free


[5]. Establishing a baseline read (

) prior to injection is a critical self-validating step to ensure the antagonist itself does not trigger a baseline calcium leak.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-CCK2R or MIA PaCa-2 cells in 96-well black-walled, clear-bottom plates at 40,000 cells/well. The black walls are mandatory to prevent optical cross-talk between wells[3][5].

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux via multidrug resistance transporters) for 1 hour at 37°C[5].

  • Antagonist Pre-incubation: Wash cells to remove extracellular dye. Add Nastorazepide at varying concentrations (0.1 nM to 10,000 nM) and incubate for 30 minutes to allow receptor equilibration[3].

  • Baseline Read: Using a fluorescence plate reader, record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds to establish

    
    [5].
    
  • Agonist Injection & Kinetic Read: Using the reader's automated fluidic injector, inject 1 nM gastrin-17 or gastrin-34[3]. Immediately record fluorescence at 1-second intervals for 60 seconds to capture the transient calcium peak.

  • Data Analysis: Calculate the maximum fluorescence change (

    
    ). Plot the peak response against the log concentration of Nastorazepide to determine the functional 
    
    
    
    (typically ~30-53 nM)[3].

Workflow Step1 1. Cell Preparation Seed HEK293-CCK2R Step2 2. Dye Loading Fluo-4 AM Incubation Step1->Step2 Step3 3. Baseline Read Measure Resting F0 Step2->Step3 Step4 4. Antagonist/Agonist Injection (Z-360 then Gastrin) Step3->Step4 Step5 5. Kinetic Detection Capture Ca2+ Transient Step4->Step5 Step6 6. Data Analysis Calculate IC50 Step5->Step6

Fig 2: Intracellular calcium mobilization assay workflow for CCK2R antagonists.

Translational Impact

The robust preclinical data generated through these assays highlights Nastorazepide's translational potential. By effectively blocking the gastrin-CCK2R axis, Nastorazepide reverses the anti-apoptotic effects of gastrin, restoring caspase-3/7 activity in pancreatic cancer models[3]. Furthermore, its ability to inhibit VEGF and HIF-1α expression disrupts tumor angiogenesis[1]. Beyond oncology, Nastorazepide has demonstrated efficacy in inhibiting late-phase nociceptive responses, highlighting its emerging potential in managing cancer-related pain profiles[1].

References

Sources

Exploratory

Technical Deep Dive: Z-360 (Nastorazepide) Binding Kinetics and CCK-2R Antagonism

Topic: Z-360 (Nastorazepide) Gastrin Receptor Antagonist: Value and Binding Affinity Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Z-360, p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Z-360 (Nastorazepide) Gastrin Receptor Antagonist:


 Value and Binding Affinity
Content Type:  Technical Guide / Whitepaper
Audience:  Researchers, Scientists, Drug Development Professionals

Executive Summary

Z-360, pharmacologically known as Nastorazepide , represents a highly potent, orally active antagonist selective for the cholecystokinin-2 receptor (CCK-2R), also known as the gastrin receptor.[1] Unlike non-selective agents, Z-360 exhibits a nanomolar affinity for CCK-2R with a selectivity ratio exceeding 600-fold over the CCK-1 receptor.

This guide provides a rigorous analysis of Z-360’s binding mechanics, specifically its


 value of 0.47 nM , and details the experimental frameworks required to validate these metrics in a drug discovery setting. We explore the downstream inhibition of the G

q-PLC-PKC signaling axis, crucial for its therapeutic efficacy in pancreatic adenocarcinoma and gastrointestinal malignancies.

Molecular Profile & Binding Affinity[2][3]

The Critical Metric: Value

The equilibrium dissociation constant (


) is the gold standard for quantifying inhibitor potency independent of ligand concentration. For Z-360, the validated 

indicates tight binding to the human CCK-2 receptor.
Receptor SubtypeLigand

Value (nM)
Selectivity Ratio (CCK-1/CCK-2)Source
Human CCK-2 [³H]CCK-80.47 ± 0.03 -
Human CCK-1 [³H]CCK-8316 ± 81.2 ~672

Interpretation: The substantial delta between CCK-2 and CCK-1 affinities confirms Z-360 as a highly selective tool compound, minimizing off-target effects associated with CCK-1 blockade (e.g., gallbladder stasis).

Comparative Antagonist Profiling

To contextualize Z-360’s potency, we compare it against historical standards in the benzodiazepine and non-peptidal antagonist classes.

CompoundChemical ClasshCCK-2

(nM)
Mechanism
Z-360 (Nastorazepide) 1,5-Benzodiazepine0.47 Competitive Antagonist
YM022 Benzodiazepine0.50Competitive Antagonist
L-365,260 Benzodiazepine2.0 - 8.0Mixed/Competitive
CI-988 Peptoid~1.0Competitive

Note: Lower


 values denote higher affinity. Z-360 matches the potency of YM022 while offering distinct pharmacokinetic advantages suitable for oral administration.

Mechanism of Action: Signaling Blockade

Z-360 functions by sterically hindering the binding of Gastrin-17 and CCK-8 to the CCK-2 receptor. Under normal physiological conditions, gastrin binding triggers a G


q-coupled cascade. Z-360 interception prevents the hydrolysis of PIP2, thereby silencing the PKB/Akt survival pathway and inhibiting VEGF expression.
Pathway Visualization

The following diagram illustrates the specific intervention point of Z-360 within the gastrin signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Gastrin Gastrin-17 / CCK-8 CCK2R CCK-2 Receptor (GPCR) Gastrin->CCK2R Activation Z360 Z-360 (Nastorazepide) Z360->CCK2R Competitive Blockade Gq Gαq Protein CCK2R->Gq Coupling PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca PKC PKC Activation IP3->PKC Akt Akt/PKB Phosphorylation Ca->Akt PKC->Akt VEGF VEGF Expression Akt->VEGF Upregulation Apoptosis Apoptosis (Survivin/XIAP) Akt->Apoptosis Inhibition of Apoptosis

Figure 1: Z-360 competitively blocks CCK-2R, preventing Gq-mediated Ca2+ mobilization and Akt survival signaling.

Experimental Protocols (SOP)

To replicate the binding affinity data (


 nM), a robust Radioligand Binding Assay is required. This protocol is designed for high-throughput screening compatibility and data integrity.
Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 and calculate 

of Z-360 against [³H]CCK-8.
Reagents & Materials:
  • Cell Source: HEK293 cells stably transfected with human CCK-2R (or MIA PaCa-2 lines).

  • Radioligand: [³H]Propionyl-CCK-8 (Specific Activity: ~60-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA (to prevent ligand adsorption), 0.5 mM PMSF (protease inhibitor).

  • Displacing Agent: Unlabeled Gastrin-17 or CCK-8 (for non-specific binding definition).

Step-by-Step Methodology:
  • Membrane Preparation:

    • Harvest HEK293-hCCK2R cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 40,000

      
       for 20 mins at 4°C. Resuspend pellet in fresh buffer.
      
    • Quality Check: Validate protein concentration using a BCA assay. Target 5–10 µg protein/well.

  • Incubation Setup (96-well plate):

    • Total Binding: 150 µL Membrane + 50 µL [³H]CCK-8 (Final conc: 0.5 nM).

    • Non-Specific Binding (NSB): Above + 50 µL Unlabeled CCK-8 (1 µM excess).

    • Experimental (Z-360): Above + 50 µL Z-360 (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium:

    • Incubate plates at 25°C for 60 minutes . (Note: Equilibrium time is critical; 60 mins ensures steady state).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add liquid scintillant and count radioactivity (CPM) via beta-counter.

Data Analysis (Self-Validating Logic):
  • Specific Binding: Total Binding (CPM) - NSB (CPM).

  • IC50 Calculation: Fit data to a one-site competition model (Sigmoidal dose-response).

  • Ki Derivation: Use the Cheng-Prusoff equation:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand.
Protocol B: Functional Calcium Mobilization Assay

While binding confirms affinity, efficacy is confirmed by preventing downstream Ca2+ release.

Workflow Diagram

Assay Cells Load Cells with Fluo-4 AM Dye Incubate Incubate 30 min (37°C) Cells->Incubate AddZ360 Add Z-360 (0.1 - 10,000 nM) Incubate->AddZ360 Pre-treatment (15 min) AddAgonist Inject Gastrin-17 (EC80 Conc.) AddZ360->AddAgonist Stimulation Measure Measure RFU (FLIPR/FlexStation) AddAgonist->Measure Real-time Kinetics Analyze Calculate IC50 (Inhibition) Measure->Analyze

Figure 2: Functional assay workflow to validate Z-360 antagonism via intracellular calcium flux.

Key Result: Z-360 typically inhibits Gastrin-induced Ca2+ flux with an


 of ~30-53 nM  in MIA PaCa-2 cells, correlating well with the binding affinity when accounting for assay sensitivity differences.

Therapeutic Implications

The high affinity (


 nM) of Z-360 translates directly to its potential in oncology.
  • Pancreatic Cancer: By blocking the CCK-2R, Z-360 inhibits the autocrine/paracrine growth loop driven by gastrin.[2] Clinical studies suggest synergy with Gemcitabine.

  • Pain Management: Z-360 suppresses the expression of Ephrin B1 and phosphorylation of the NR2B subunit (NMDA receptor) in the spinal cord, a pathway upregulated by CCK-2R activation in cancer states.

  • Fibrosis: Emerging evidence suggests CCK-2R blockade may reduce pancreatic stellate cell activation, modifying the dense stroma that often impedes drug delivery in pancreatic tumors.

References

  • Kawasaki, D., et al. (2008). Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • Orikawa, Y., et al. (2010). Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression... Journal of Pain. Retrieved from [Link]

  • Kato, H., et al. (2017). Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects. Anticancer Research. Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

Foundational

Unraveling the Selectivity Profile of Z-360: A Deep Dive into CCK2 vs. CCK1 Receptor Pharmacology

Executive Summary Cholecystokinin (CCK) and gastrin mediate their diverse physiological and pathological effects through two primary G-protein coupled receptors (GPCRs): CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B/gas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholecystokinin (CCK) and gastrin mediate their diverse physiological and pathological effects through two primary G-protein coupled receptors (GPCRs): CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B/gastrin receptor). While CCK1 is predominantly localized in the gallbladder and pancreas, regulating digestion and satiety, CCK2 is widely distributed in the central nervous system, stomach, and is notably overexpressed in various malignancies, including pancreatic adenocarcinoma[1].

Z-360 (Nastorazepide) is a highly selective, orally bioavailable 1,5-benzodiazepine derivative designed to antagonize the CCK2 receptor[2]. This technical guide provides a comprehensive analysis of Z-360's selectivity profile, detailing the structural basis for its CCK2 affinity, the functional assays used to validate its pharmacological divergence from CCK1, and its translational potential in oncology and pain management.

Receptor Pharmacology & Structural Divergence

The development of CCK antagonists historically struggled with poor pharmacokinetic properties, such as low aqueous solubility and poor membrane permeability. Early molecules like Devazepide achieved high CCK1 selectivity but lacked clinical utility in oncology[3]. Merck's L-365,260 shifted the paradigm toward CCK2 selectivity, but it was the structural optimization by Zeria Pharmaceutical that yielded Z-360[3].

Z-360 features a 1,5-benzodiazepine core. By replacing the 5-phenyl group of earlier iterations with a cyclohexyl group, researchers significantly enhanced binding potency[3]. Furthermore, the introduction of a meta-carboxylic acid on the aryl urea linkage dramatically improved aqueous solubility and oral bioavailability[3]. This specific spatial arrangement allows Z-360 to fit precisely into the binding pocket of the CCK2 receptor while sterically clashing with the CCK1 receptor binding site, driving its high selectivity.

Quantitative Selectivity Profile

The pharmacological divergence of Z-360 is best illustrated through competitive radioligand binding assays. Z-360 demonstrates sub-nanomolar affinity for the CCK2 receptor while exhibiting negligible binding to the CCK1 receptor at standard therapeutic concentrations.

Table 1: Comparative Binding Affinities of Standard CCK Antagonists

CompoundPrimary TargetCCK2 Binding Affinity (Ki / IC50)CCK1 Binding Affinity (IC50)Selectivity Ratio (CCK2:CCK1)
Z-360 (Nastorazepide) CCK2Ki = 0.47 nM[1] / IC50 ~ 1.57 nM[4]> 1000 nM> 1000-fold
L-365,260 CCK2Ki ~ 1.9 nM[2]> 500 nM~ 250-fold
Devazepide CCK1IC50 = 245 nM[5]IC50 = 81 pM[5]Highly CCK1 Selective
Lorglumide CCK1> 10 µMIC50 ~ 130 nMHighly CCK1 Selective

Note: Data synthesized from standardized competitive binding assays using [3H]CCK-8 or[125I]Gastrin-I.

Mechanistic Pathways & Functional Divergence

Upon activation by gastrin, the CCK2 receptor couples to Gq/11 proteins, activating Phospholipase C (PLC) and subsequently triggering intracellular calcium mobilization and the PKB/Akt survival pathway[1]. In pancreatic cancer cells, this pathway drives tumor proliferation and upregulates Vascular Endothelial Growth Factor A (VEGFA), promoting angiogenesis[6]. Z-360 acts as a competitive antagonist, blocking gastrin-induced PKB/Akt phosphorylation and suppressing VEGFA expression[1][6].

CCK2_Signaling Gastrin Gastrin / CCK CCK2R CCK2 Receptor (Tumor Cell Membrane) Gastrin->CCK2R Activates Gq Gq/11 Protein CCK2R->Gq Z360 Z-360 (Nastorazepide) Z360->CCK2R Competitive Antagonism PLC Phospholipase C (PLC) Gq->PLC Akt PKB / Akt Pathway PLC->Akt VEGFA VEGFA Expression Akt->VEGFA Upregulates Proliferation Tumor Survival & Proliferation Akt->Proliferation VEGFA->Proliferation Angiogenesis

Fig 1: CCK2 receptor signaling pathway and targeted inhibition by Z-360 in pancreatic cancer.

Experimental Methodologies: Validating Selectivity

To rigorously establish the selectivity profile of Z-360, researchers employ self-validating experimental systems. Below are the standard protocols used to determine receptor affinity and functional antagonism.

Protocol 1: Radioligand Competitive Binding Assay (Affinity Determination)

Causality & Logic: We utilize [3H]CCK-8 because it is a universal agonist that binds both CCK1 and CCK2 receptors with high affinity. By incubating cell membranes expressing either CCK1 or CCK2 with a constant concentration of [3H]CCK-8 and increasing concentrations of unlabeled Z-360, we can calculate the IC50 (the concentration of Z-360 required to displace 50% of the radioligand). The Cheng-Prusoff equation is then applied to convert IC50 to the inhibition constant (Ki), accounting for the radioligand's specific Kd, ensuring the data is independent of the assay's radioligand concentration.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize human CCK1-expressing cells (e.g., gallbladder-derived) and CCK2-expressing cells (e.g., PANC-1 or transfected HEK293) in HEPES buffer. Centrifuge at 30,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CCK-8, and varying concentrations of Z-360 (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Step (Non-Specific Binding): Include control wells containing 1 µM unlabeled CCK-8 to determine non-specific binding. This ensures the radioactive signal measured in other wells is exclusively receptor-specific.

  • Reaction: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve and calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Workflow Membrane 1. Membrane Preparation (CCK1 vs CCK2) Incubation 2. Radioligand Incubation ([3H]CCK-8 + Z-360) Membrane->Incubation Filtration 3. Rapid Filtration & Washing Incubation->Filtration Scintillation 4. Liquid Scintillation Counting Filtration->Scintillation Analysis 5. IC50 & Ki Determination (Cheng-Prusoff) Scintillation->Analysis

Fig 2: Step-by-step radioligand binding workflow for determining Z-360 receptor selectivity.

Protocol 2: Functional Assay (PKB/Akt Phosphorylation Inhibition)

Causality & Logic: Binding affinity does not inherently prove antagonism. To confirm Z-360 functionally blocks CCK2, we measure downstream signaling. Gastrin induces PKB/Akt phosphorylation[1]. By pre-treating cells with Z-360, we expect a dose-dependent reduction in phosphorylated Akt (p-Akt) levels, confirming functional antagonism.

Step-by-Step Workflow:

  • Cell Culture: Seed PANC-1 cells in 6-well plates and serum-starve for 24 hours to establish a baseline.

  • Pre-treatment: Add Z-360 (10 nM to 1 µM) for 30 minutes.

  • Stimulation: Stimulate cells with 10 nM Gastrin-17 for 10 minutes.

  • Lysis & Western Blot: Lyse cells in RIPA buffer. Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-Akt (Ser473) and anti-total-Akt antibodies.

  • Self-Validation Step: Normalizing p-Akt against total-Akt ensures that the observed reduction is due to signaling inhibition, not variations in total protein loading or cell death[1].

Clinical & Translational Significance

The strict CCK2 selectivity of Z-360 underpins its clinical utility in two major therapeutic areas:

  • Pancreatic Cancer Synergy: Gemcitabine is a standard chemotherapeutic for pancreatic cancer, but it paradoxically induces the expression of CCK2 receptors and VEGFA, promoting tumor survival[6]. Z-360 directly counteracts this resistance mechanism. Co-administration of Z-360 and gemcitabine significantly inhibits tumor growth and prolongs survival compared to gemcitabine alone[1].

  • Analgesia & CCK1 Crossover: While highly selective for CCK2, pharmacology is dose-dependent. In mouse models of cancer-induced pain, Z-360 exhibits potent anti-allodynic effects[7]. Interestingly, at very high systemic doses (e.g., 100 mg/kg), Z-360 has been shown to inhibit sulfated CCK-8-induced gallbladder emptying—a strictly CCK1-mediated effect[7]. This suggests that while the therapeutic window for CCK2 is wide, massive doses can saturate the system and induce off-target CCK1 blockade, which may actually contribute synergistically to its analgesic profile in severe inflammatory and cancer pain models[7].

References

1.[7] Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist Z-360 in mouse models of formalin- and cancer-induced pain. Source: PubMed (nih.gov). 7 2.[6] Z-360, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells. Source: PubMed (nih.gov). 6 3.[1] Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro. Source: PubMed (nih.gov). 1 4.[3] From Merck's CCK- Antagonists Via 4-Amino-2(5H)- Furanones towards 5-Hydroxy-Pyrrol-2-Ones. Source: Lupine Publishers. 3 5.[4] [99mTc]Tc-DGA1, a Promising CCK2R-Antagonist-Based Tracer for Tumor Diagnosis with Single-Photon Emission Computed Tomography. Source: PMC (nih.gov). 4 6.[2] Cholecystokinin Receptor | Antagonists Agonists. Source: MedChemExpress. 2 7.[5] Cholecystokinin Receptor. Source: MedChemExpress. 5

Sources

Exploratory

Nastorazepide Calcium: Physicochemical Profiling and CCK-2 Receptor Antagonism in Oncology

Executive Summary Nastorazepide (also known as Z-360) is a highly selective, orally bioavailable 1,5-benzodiazepine derivative that functions as a competitive antagonist of the gastrin/cholecystokinin-2 receptor (CCK-2R)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nastorazepide (also known as Z-360) is a highly selective, orally bioavailable 1,5-benzodiazepine derivative that functions as a competitive antagonist of the gastrin/cholecystokinin-2 receptor (CCK-2R). While the free base form of Nastorazepide has been extensively studied, the Nastorazepide calcium salt formulation was developed to optimize solid-state stability and pharmacokinetic predictability for clinical applications, particularly in the treatment of pancreatic cancer and gastrointestinal disorders.

This technical guide provides a comprehensive analysis of Nastorazepide calcium, detailing its exact physicochemical properties (including CAS number and molecular weight), its mechanistic signaling pathways, and field-validated experimental protocols for both in vitro and in vivo pharmacological evaluation.

Physicochemical Characterization

The conversion of Nastorazepide free base to its calcium salt significantly alters its molecular weight and solid-state handling properties. The calcium salt is typically formed in a 2:1 stoichiometric ratio (two molecules of Nastorazepide to one calcium ion), which enhances its stability against hydrolytic degradation and improves its formulation characteristics for oral administration.

Table 1: Chemical and Structural Properties
PropertyNastorazepide (Free Base)Nastorazepide Calcium Salt
CAS Number 209219-38-5[1]343326-69-2[2]
Molecular Weight 520.62 g/mol [1]1079.3 g/mol (2:1 ratio) / 540.62 g/mol (Hemicalcium)[2]
Molecular Formula C₂₉H₃₆N₄O₅[1]C₅₈H₇₀CaN₈O₁₀ / C₂₉H₃₅N₄O₅·Ca₀.₅[2]
Chemical Class 1,5-benzodiazepine derivativeCalcium salt of 1,5-benzodiazepine derivative
Solubility Soluble in DMSO (100 mg/mL), Ethanol; Insoluble in water[3]Soluble in DMSO; Insoluble in water
Storage Conditions -20°C (Long term, dry/dark)[4]-20°C (Long term, desiccated)[2]

Mechanism of Action: CCK-2R Antagonism

Gastrin and cholecystokinin (CCK) are peptide hormones that drive proliferation, angiogenesis, and anti-apoptotic signaling in gastrointestinal and pancreatic tumors by activating the G-protein-coupled CCK-2 receptor. Nastorazepide competitively binds to the CCK-2R with sub-nanomolar affinity (


 nM), preventing the endogenous ligands from docking[5].

By silencing CCK-2R activation, Nastorazepide downregulates several critical downstream effectors:

  • Akt Phosphorylation: Reduces survival signals in pancreatic cancer cells[5].

  • VEGF & HIF-1α: Inhibits tumor-driven angiogenesis, often synergizing with chemotherapeutics like gemcitabine[3].

  • IL-1β & Ephrin B1: Suppresses neuro-inflammatory pathways responsible for cancer-induced pain and allodynia[5].

G Gastrin Gastrin / CCK-8 (Endogenous Agonists) CCK2R CCK-2 Receptor (GPCR) Gastrin->CCK2R Activates Akt p-Akt Pathway CCK2R->Akt Stimulates VEGF VEGF / HIF-1α CCK2R->VEGF Stimulates IL1B IL-1β / Ephrin B1 CCK2R->IL1B Stimulates Nastorazepide Nastorazepide Calcium (Competitive Antagonist) Nastorazepide->CCK2R Blocks (Ki = 0.47 nM) Tumor Tumor Proliferation & Anti-Apoptosis Akt->Tumor Angio Tumor Angiogenesis VEGF->Angio Pain Cancer-Induced Pain (Neuropathy) IL1B->Pain

Nastorazepide calcium mechanism of action: CCK-2R blockade and downstream effector inhibition.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality—explaining why specific reagents and steps are required when working with Nastorazepide calcium.

In Vitro Radioligand Binding Assay ([³H]CCK-8 Displacement)

This self-validating protocol determines the binding affinity (


) of Nastorazepide calcium to the human CCK-2 receptor.

Rationale & Causality: Nastorazepide is highly lipophilic. Without carrier proteins, it will non-specifically bind to plastic assay plates, artificially inflating the apparent


. Furthermore, the radioligand ([³H]CCK-8) is a peptide susceptible to rapid proteolytic cleavage. Therefore, the assay buffer must contain Bovine Serum Albumin (BSA) and protease inhibitors.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare an assay buffer consisting of 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.2% BSA (to prevent non-specific binding), and 0.25 mg/mL bacitracin (to inhibit peptide degradation).

  • Compound Dilution: Dissolve Nastorazepide calcium in 100% anhydrous DMSO to create a 10 mM stock[3]. Perform serial dilutions in the assay buffer. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced receptor denaturation.

  • Membrane Preparation: Isolate cell membranes from a CCK-2R overexpressing cell line (e.g., transfected CHO cells or MIA PaCa-2 human pancreatic cancer cells). Resuspend to a concentration of 10-20 µg protein/well.

  • Incubation: In a 96-well plate, combine 50 µL of Nastorazepide dilutions, 50 µL of [³H]CCK-8 (final concentration ~0.5 nM), and 100 µL of membrane suspension. Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand binding). Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the

    
     using the Cheng-Prusoff equation.
    
In Vivo Formulation and Pancreatic Xenograft Dosing

Nastorazepide calcium is practically insoluble in water, necessitating specific formulation strategies for oral gavage (p.o.) in murine models[3].

Rationale & Causality: Administering a poorly soluble drug in an aqueous buffer leads to erratic gastrointestinal absorption and high inter-subject variability. Suspending the calcium salt in a viscous polymer solution (0.5% CMC-Na) creates a homogenous suspension, ensuring precise dosing and maximizing the surface area for dissolution in the gut.

Step-by-Step Protocol:

  • Vehicle Preparation: Dissolve Sodium Carboxymethyl Cellulose (CMC-Na) in distilled water to a final concentration of 0.5% (w/v). Stir overnight at room temperature to ensure complete hydration of the polymer.

  • Suspension Formulation: Weigh the required mass of Nastorazepide calcium salt. Gradually add the 0.5% CMC-Na vehicle while triturating (grinding) in a mortar, or use a probe sonicator on ice for 3 cycles of 10 seconds to achieve a uniform, fine suspension (e.g., 5 mg/mL)[3].

  • Dosing Regimen: For pancreatic cancer models (e.g., MIA PaCa-2 xenografts), administer Nastorazepide suspension via oral gavage at 100 mg/kg once daily for 3 weeks[5].

  • Combination Therapy (Optional): If evaluating synergistic effects, administer Gemcitabine intraperitoneally (i.p.) twice weekly, as Nastorazepide has been shown to reduce Gemcitabine-induced VEGF upregulation, thereby prolonging survival[3].

Quantitative Pharmacological Profile

The following table summarizes the validated pharmacological metrics of Nastorazepide, demonstrating its high potency and specific downstream targets.

Table 2: Pharmacological Metrics and Targets
Target / MetricValue / EffectBiological Consequence
CCK-2 Receptor Binding (

)
0.47 nM[5]Sub-nanomolar competitive displacement of endogenous gastrin/CCK.
CCK-1 Receptor Binding > 300 nMHigh selectivity for CCK-2R over CCK-1R (Selectivity ratio > 600).
IL-1β Production SuppressedPrevents upregulation of ephrin B1 gene expression; relieves cancer-induced pain[5].
NR2B Phosphorylation ReducedModulates nociceptive responses (anti-allodynic effect)[5].
Tumor Growth Inhibition Significant reductionSuppresses gastrin-induced anti-apoptotic effects in MIA PaCa-2 models[5].

References

  • AdooQ BioScience. "Z-360 calcium salt (Nastorazepide calcium salt) | CCK-2 receptor antagonist." AdooQ. Available at:[Link]

  • New Drug Approvals. "NASTORAZEPIDE - New Drug Approvals." New Drug Approvals. Available at: [Link]

  • National Institutes of Health (NIH). "NASTORAZEPIDE CALCIUM - GSRS." Global Substance Registration System. Available at:[Link]

  • National Institutes of Health (NIH). "NASTORAZEPIDE - GSRS." Global Substance Registration System. Available at: [Link]

  • University of Padua (Unipd). "Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting." Molecules. Available at:[Link]

Sources

Foundational

The Role of Z-360 in Inhibiting Gastrin-Induced Tumor Growth: A Technical Guide

Introduction: The Gastrin-Growth Hypothesis and the Emergence of a Targeted Antagonist The gastrointestinal hormone gastrin, primarily known for its role in stimulating gastric acid secretion, has been increasingly impli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Gastrin-Growth Hypothesis and the Emergence of a Targeted Antagonist

The gastrointestinal hormone gastrin, primarily known for its role in stimulating gastric acid secretion, has been increasingly implicated as a trophic factor in the development and progression of various gastrointestinal malignancies, including pancreatic, gastric, and colorectal cancers.[1][2] This growth-promoting effect is predominantly mediated through the cholecystokinin-2 (CCK2) receptor (also known as the gastrin receptor), a G-protein coupled receptor often found overexpressed in these tumors.[2][3] Upon binding, gastrin activates a cascade of intracellular signaling pathways that drive cell proliferation, inhibit apoptosis, and promote angiogenesis and metastasis.[4][5][6]

This has led to the "gastrin hypothesis," which posits that interrupting the gastrin/CCK2R signaling axis could be a viable therapeutic strategy. Z-360 (also known as nastorazepide or YF476) is a potent, orally active, and highly selective non-peptide antagonist of the CCK2 receptor.[7][8][9] This technical guide provides an in-depth exploration of the mechanism of action of Z-360, detailed protocols for its preclinical evaluation, and a summary of its journey from laboratory to clinical investigation as an inhibitor of gastrin-induced tumor growth.

Molecular Mechanism of Action: Intercepting the Signal

Z-360 exerts its anti-tumor effects by competitively binding to the CCK2 receptor, thereby preventing gastrin from initiating its downstream signaling cascade. The high affinity of Z-360 for the human CCK2 receptor is a cornerstone of its potency.

Parameter Value Reference
Ki for human CCK2R 0.47 nM[7][8]

Table 1: Binding Affinity of Z-360 for the Human CCK2 Receptor

The binding of gastrin to the CCK2 receptor triggers a conformational change in the receptor, leading to the activation of multiple intracellular signaling pathways critical for tumor growth and survival. Z-360's blockade of the CCK2R effectively neutralizes these pro-oncogenic signals.

Key Signaling Pathways Inhibited by Z-360

The gastrin-CCK2R signaling network is complex, involving several key pathways that are aberrantly activated in cancer. Z-360's inhibitory action on this network is central to its anti-neoplastic properties.

  • PI3K/Akt Pathway: Upon gastrin binding, the CCK2R can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4][5] Activated Akt phosphorylates numerous downstream targets that inhibit apoptosis and promote cell cycle progression. Preclinical studies have demonstrated that Z-360 significantly reduces gastrin-induced phosphorylation of Akt (also known as PKB), thereby attenuating this pro-survival signal.[8]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another major downstream effector of gastrin signaling.[4][10] This pathway is instrumental in transmitting mitogenic signals from the cell surface to the nucleus, ultimately leading to the transcription of genes involved in cell proliferation.

  • Protein Kinase C (PKC): Gastrin binding to the CCK2R activates phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol triphosphate (IP3).[4][10] DAG activates Protein Kinase C (PKC), a family of enzymes that phosphorylate a wide range of protein targets, influencing cellular processes like proliferation, differentiation, and apoptosis.[11]

  • VEGF and MMPs: Gastrin signaling has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[6][12] VEGF is a potent angiogenic factor, crucial for supplying tumors with nutrients and oxygen, while MMPs are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.[13][14][15] Studies have indicated that Z-360 can inhibit the expression of VEGF.[7]

Below is a diagram illustrating the gastrin-CCK2R signaling pathway and the inhibitory action of Z-360.

digraph "Gastrin_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Gastrin-CCK2R Signaling and Z-360 Inhibition", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Gastrin [label="Gastrin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Z360 [label="Z-360", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCK2R [label="CCK2 Receptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)"]; PIP2 [label="PIP2"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca_release [label="Ca²⁺ Release"]; PKC [label="Protein Kinase C (PKC)"]; PI3K [label="PI3K"]; Akt [label="Akt/PKB"]; MAPK_pathway [label="MAPK Pathway (ERK)"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival\n(Anti-apoptosis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(VEGF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion\n(MMPs)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Gastrin -> CCK2R [label="Binds & Activates"]; Z360 -> CCK2R [label="Binds & Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; CCK2R -> G_protein [label="Activates"]; G_protein -> PLC; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; Ca_release -> PKC [label="Activates"]; CCK2R -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; CCK2R -> MAPK_pathway [label="Activates"]; PKC -> MAPK_pathway; Akt -> Survival; MAPK_pathway -> Proliferation; Akt -> Proliferation; MAPK_pathway -> Angiogenesis; MAPK_pathway -> Invasion; }

Caption: Gastrin-CCK2R signaling and Z-360's point of inhibition.

Preclinical Evaluation: Methodologies and Protocols

A robust preclinical assessment of Z-360's efficacy in inhibiting gastrin-induced tumor growth involves a combination of in vitro and in vivo studies. The following protocols are designed to provide a comprehensive evaluation of the compound's activity.

In Vitro Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17][18][19]

Objective: To determine the effect of Z-360 on gastrin-induced proliferation of CCK2R-expressing cancer cells.

Materials:

  • CCK2R-expressing cancer cell line (e.g., PANC-1, AsPC-1, AGS)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Serum-free culture medium

  • Gastrin (G-17)

  • Z-360

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Serum Starvation: Gently aspirate the complete medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment: Prepare serial dilutions of Z-360 and a fixed concentration of gastrin (e.g., 10 nM) in serum-free medium. Add 100 µL of the treatment solutions to the respective wells. Include control wells with serum-free medium only, gastrin only, and Z-360 only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value of Z-360 in the presence of gastrin.

Objective: To assess the inhibitory effect of Z-360 on gastrin-induced Akt phosphorylation.

Materials:

  • CCK2R-expressing cancer cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours. Treat the cells with gastrin (e.g., 100 nM) with or without pre-incubation with Z-360 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of phosphorylated Akt to total Akt.

In Vivo Studies

This model is essential for evaluating the anti-tumor efficacy of Z-360 in a living organism.[6][20][21][22]

Objective: To determine the effect of Z-360 on the growth of CCK2R-expressing tumors in immunodeficient mice.

Materials:

  • CCK2R-expressing cancer cells (e.g., PANC-1, MiaPaCa-2)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • Z-360

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers twice a week. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, Z-360).

  • Treatment Administration: Administer Z-360 orally (e.g., 100 mg/kg) once daily for a specified period (e.g., 21-28 days).

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Below is a diagram illustrating the experimental workflow for in vivo evaluation of Z-360.

digraph "In_Vivo_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vivo Evaluation Workflow of Z-360", splines=true, overlap=false, nodesep=0.5, ranksep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Cell_Culture [label="1. Cell Culture\n(CCK2R-expressing cells)"]; Implantation [label="2. Subcutaneous Implantation\n(Immunodeficient Mice)"]; Tumor_Growth [label="3. Tumor Growth Monitoring"]; Randomization [label="4. Randomization\n(Tumor volume ~100 mm³)"]; Treatment [label="5. Daily Oral Administration\n(Z-360 or Vehicle)"]; Monitoring [label="6. Tumor & Weight Monitoring"]; Endpoint [label="7. Endpoint Analysis\n(Tumor Excision & Analysis)"];

// Edges Cell_Culture -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; }

Caption: Workflow for in vivo xenograft studies of Z-360.

Clinical Development and Future Perspectives

Z-360, under the name netazepide, has progressed into clinical trials for the treatment of neuroendocrine tumors (NETs), which often overexpress CCK2 receptors and are driven by hypergastrinemia.[23][24][25]

Phase Tumor Type Key Findings Reference
Phase Ib/IIa Pancreatic CancerShowed a trend of reduced pain when combined with gemcitabine.[26]
Pilot Study Type 1 Gastric CarcinoidsResulted in regression of tumors and normalization of serum chromogranin A.[24]
Phase 3 (Planned) Gastric NETsA multicenter, randomized study was planned to further evaluate efficacy.[23]

Table 2: Summary of Clinical Trials of Z-360 (Netazepide)

The clinical data, although still emerging, are promising and support the preclinical findings that targeting the gastrin/CCK2R axis is a valid therapeutic strategy. The development of Z-360 highlights the importance of a deep understanding of the molecular drivers of cancer and the power of targeted therapies. Future research may focus on identifying biomarkers to select patients most likely to respond to Z-360 and exploring its efficacy in other gastrin-dependent malignancies. The continued investigation of Z-360 and other CCK2R antagonists holds the potential to offer a new therapeutic option for patients with challenging gastrointestinal cancers.

References

  • Casiolo, D. O., & Jensen, R. T. (2015). Gastrin and Gastric Cancer. Gastroenterology, 149(4), 1133–1135.e2. [Link]

  • Watson, S. A., Durrant, L. G., & Morris, D. L. (1995). Gastrin as an autocrine growth factor in colorectal carcinoma: implications for therapy. Gut, 36(6), 803–806. [Link]

  • Lloyd, K. A., Moore, A. R., Parsons, B. N., O'Hara, A., Boyce, M., Dockray, G. J., Varro, A., & Pritchard, D. M. (2016). A schematic diagram of the signalling pathways that are activated by gastrin-CCK2R binding. ResearchGate. [Link]

  • Miyake, A., Nakazawa, T., Oikawa, T., et al. (2008). Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro. Cancer Chemotherapy and Pharmacology, 61(4), 623–632. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2017). Gastrin: From Physiology to Gastrointestinal Malignancies. Physiological Reviews, 97(4), 1397–1443. [Link]

  • Iwase, K., & Evers, B. M. (1997). The effect of gastrin on growth of human stomach cancer cells. Surgery, 121(4), 434–441. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Proposed diagrams of gastrin-and CCK-induced signaling pathways... ResearchGate. [Link]

  • Rengifo-Cam, W., & Singh, P. (2024). Progastrin: An Overview of Its Crucial Role in the Tumorigenesis of Gastrointestinal Cancers. International Journal of Molecular Sciences, 25(8), 4404. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Physiological Reviews, 86(3), 1147–1184. [Link]

  • Oeslner, M., et al. (2012). The gastrin and cholecystokinin receptors mediated signaling network. BMC Systems Biology, 6, 140. [Link]

  • Trio Medicines. (2019). Phase 3 study of netazepide in g-NETs. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805–847. [Link]

  • Smith, J. P., Kramer, S. T., & Solomon, T. E. (1995). Identification of gastrin as a growth peptide in human pancreatic cancer. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 268(1), R135–R141. [Link]

  • Smith, J. P., Verderame, M. F., & Zagon, I. S. (1996). Gastrin regulates growth of human pancreatic cancer in a tonic and autocrine fashion. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 270(5), R1078–R1084. [Link]

  • Altogen Labs. Pancreatic Cancer Xenograft. [Link]

  • Pancreatic Cancer Action Network. Pancreatic Cancer Models. [Link]

  • Smith, J. P., Law, C. H., & Solomon, T. E. (2010). The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development. Regulatory Peptides, 162(1-3), 73–80. [Link]

  • Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing. (2023). Cancers, 15(24), 5809. [Link]

  • F. U. (2020). Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence. Journal of Medicinal Chemistry, 63(24), 15896–15908. [Link]

  • Neuroendocrine Tumor Research Foundation. (2025). Clinical Trials Aim to Advance the Future of Neuroendocrine Cancer Care. [Link]

  • Provost, J. J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Merg, F., et al. (2021). The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. International Journal of Molecular Sciences, 22(22), 12489. [Link]

  • D. M. (2020). Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. Molecules, 25(19), 4585. [Link]

  • Development and Validation of Novel Z-360-Based Macromolecules for the Active Targeting of CCK2-R. (2024). ResearchGate. [Link]

  • Bioquochem. MTT CELL PROLIFERATION ASSAY. [Link]

  • National Cancer Institute. (2025). Clinical trial researching drug therapy for neuroendocrine tumors. [Link]

  • IC50 values for Z360, compounds 1-3 and CRL1 as determined in the IP1... ResearchGate. [Link]

  • Development and Validation of Novel Z-360-Based Macromolecules for the Active Targeting of CCK2-R. (2024). ResearchGate. [Link]

  • Development and Validation of Novel Z-360-Based Macromolecules for the Active Targeting of CCK2-R. (2024). Molecular Pharmaceutics. [Link]

  • Trio Medicines. (2012). Effects of YF476 and Rabeprazole on Gastric Function. ClinicalTrials.gov. [Link]

  • Fossmark, R., et al. (2012). Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A. Alimentary Pharmacology & Therapeutics, 36(11-12), 1047–1056. [Link]

  • Orikawa, Y., et al. (2010). Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice. Molecular Pain, 6, 72. [Link]

  • Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression. (2021). Cancers, 14(1), 38. [Link]

  • Mayo Clinic. Neuroendocrine Tumors Clinical Trials. [Link]

  • MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells. (2015). PLOS ONE, 10(7), e0132631. [Link]

  • Let's Win Pancreatic Cancer. (2024). Slowing the Growth of One Type of Advanced Neuroendocrine Tumor. [Link]

  • Integrating preclinical data into early clinical development. (2012). Drug Discovery Today, 17(17-18), 968–975. [Link]

  • Inhibition of FABP6 Reduces Tumor Cell Invasion and Angiogenesis through the Decrease in MMP-2 and VEGF in Human Glioblastoma Cells. (2021). Cancers, 13(20), 5221. [Link]

  • The influence of vascular endothelial growth factor-A and matrix metalloproteinase-2 and -9 in angiogenesis, metastasis, and prognosis of endometrial cancer. (2018). OncoTargets and Therapy, 11, 7831–7843. [Link]

  • The gastrin receptor antagonist netazepide (YF476) in patients with type 1 gastric enterochromaffin-like cell neuroendocrine tumours: Review of long-term treatment. (2017). ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide on the Putative Agent Z-360 and its Mechanistic Context in Neuropathic Pain Models

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide addresses the inquiry into the mechanism of action of a compound designated "Z-360" within the context of ne...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the inquiry into the mechanism of action of a compound designated "Z-360" within the context of neuropathic pain. Initial investigation reveals that "Z-360" is not a recognized identifier for any single, established agent in neuropathic pain research. The term is most closely associated with ezutromid , a clinical-stage utrophin modulator developed for Duchenne Muscular Dystrophy (DMD). This document, therefore, serves a dual purpose. First, it elucidates the known molecular mechanism of ezutromid, grounded in its development for DMD. Second, it clarifies the absence of published evidence linking this compound to neuropathic pain models. To provide a valuable resource for the intended audience, this guide will subsequently pivot to a concise overview of established, high-interest signaling pathways and therapeutic targets in contemporary neuropathic pain research.

Part 1: Deconstructing the "Z-360" Inquiry: The Case of Ezutromid

A comprehensive search of scientific literature and clinical trial databases does not yield a specific therapeutic agent designated "Z-360" for neuropathic pain. However, the identifier has been linked to commercial listings for Nastorazepide, a CCK-B antagonist, and more substantially, to ezutromid (formerly SMT C1100), a compound investigated for Duchenne muscular dystrophy.[1][2] Given its progression through clinical trials, ezutromid is the most plausible subject of the "Z-360" query.

Ezutromid was developed as a first-in-class utrophin modulator.[3] Utrophin is a protein structurally and functionally similar to dystrophin, the protein deficient in DMD patients.[2] During early development, utrophin is present at the muscle cell membrane (sarcolemma) but is progressively replaced by dystrophin in mature muscle fibers.[2] The therapeutic hypothesis for DMD was that by increasing and maintaining the expression of utrophin, it could functionally substitute for the missing dystrophin, thereby protecting muscle fibers from damage and slowing disease progression.[2][3]

The Unveiled Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Antagonism

For years, ezutromid was advanced based on its phenotypic effect—the upregulation of utrophin. However, its precise molecular target remained elusive. This knowledge gap made it difficult to rationalize the ultimate failure of its Phase 2 clinical trial, where initial promise at 24 weeks was not sustained at the 48-week endpoint.[4]

Subsequent chemical proteomics and phenotypic profiling studies provided a critical breakthrough, identifying the Aryl Hydrocarbon Receptor (AhR) as a direct molecular target of ezutromid.[4][5]

Key Mechanistic Findings for Ezutromid:

  • Direct Binding: Ezutromid was found to bind directly to the AhR with a high affinity (apparent KD of ~50 nM).[4]

  • Antagonistic Function: It functions as an AhR antagonist.[4][5]

  • Utrophin Upregulation Pathway: Crucially, other known AhR antagonists were also shown to upregulate utrophin, validating this pathway as the mechanistic link. This discovery suggests that the AhR signaling pathway plays a key role in regulating utrophin expression.[4]

This mechanism is distinct from other DMD therapeutic strategies like exon-skipping or gene therapy.[3] The identification of the AhR pathway not only explained ezutromid's action but also opened a new therapeutic avenue for DMD drug development.[4][5]

Ezutromid_MoA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ezutromid Ezutromid (Z-360) AhR_complex Inactive AhR Complex (with Hsp90, etc.) Ezutromid->AhR_complex Antagonizes (Prevents Activation) AhR_active Active AhR AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Utrophin_Gene Utrophin Gene (UTRN) XRE->Utrophin_Gene Modulates Transcription Utrophin Transcription Utrophin_Gene->Transcription Leads to note Note: In the absence of an agonist, the AhR complex remains inactive. Ezutromid, as an antagonist, prevents ligand-induced activation, leading to downstream effects on utrophin gene expression.

Caption: The antagonistic mechanism of Ezutromid on the Aryl Hydrocarbon Receptor (AhR) pathway.

Part 2: A Technical Overview of Core Mechanisms in Neuropathic Pain

Neuropathic pain is a complex, chronic condition arising from a lesion or disease of the somatosensory nervous system.[6][7] Its pathophysiology is multifactorial, involving both peripheral and central sensitization.[8][9] Below are key mechanisms that are the focus of intensive research and drug development.

Ion Channel Dysregulation: The Basis of Ectopic Firing

A hallmark of neuropathic pain is neuronal hyperexcitability, where damaged neurons generate spontaneous, repetitive action potentials (ectopic discharges). This is largely due to changes in the expression and function of voltage-gated sodium (NaV) and calcium (CaV) channels.[7]

  • Sodium Channels (NaV): Specific subtypes, particularly NaV1.7, NaV1.8, and NaV1.9, which are preferentially expressed in nociceptive neurons, are upregulated after nerve injury. This increased density of sodium channels lowers the threshold for action potential generation.

  • Calcium Channels (CaV): The α2δ subunit of voltage-gated calcium channels is significantly upregulated in dorsal root ganglion (DRG) and spinal cord neurons following nerve damage.[9] This leads to increased calcium influx at presynaptic terminals, enhancing the release of excitatory neurotransmitters like glutamate and substance P. Gabapentinoids, a first-line treatment for neuropathic pain, act by binding to this α2δ subunit.[10]

TargetConsequence of Upregulation/DysfunctionTherapeutic Strategy/Agent Example
NaV Channels Lowered action potential threshold, ectopic firingSodium channel blockers (e.g., Lidocaine)
CaV (α2δ subunit) Increased neurotransmitter release, central sensitizationGabapentinoids (e.g., Gabapentin, Pregabalin)[10]
Neurotrophin Signaling: A Double-Edged Sword

Neurotrophins are a family of proteins crucial for neuronal survival and plasticity.[11][12] However, in the context of pain, some can become potent pro-nociceptive mediators.

  • Nerve Growth Factor (NGF): Following injury, NGF levels rise and bind to its high-affinity receptor, TrkA, on sensory neurons.[13] This interaction triggers downstream signaling cascades that sensitize neurons, for instance, by increasing the expression and activity of TRPV1 channels (the receptor for capsaicin and noxious heat).[11][13] Anti-NGF monoclonal antibodies represent a therapeutic strategy targeting this pathway.[13]

  • Brain-Derived Neurotrophic Factor (BDNF): BDNF is another key player, particularly in central sensitization.[11] Released from primary afferent terminals and microglia in the spinal cord, BDNF acts on TrkB receptors on dorsal horn neurons. This signaling enhances synaptic efficacy, reduces the inhibitory tone of GABAergic interneurons, and contributes to the maintenance of a chronic pain state.[12]

Neuropathic_Pain_Pathways cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) - Spinal Cord NerveInjury Nerve Injury DRG Dorsal Root Ganglion (DRG) Neuron NerveInjury->DRG causes changes in NGF NGF NerveInjury->NGF Upregulates IonChannels ↑ NaV / CaV (α2δ) Channels DRG->IonChannels Upregulates DH_Neuron Dorsal Horn Neuron DRG->DH_Neuron Releases Glutamate, BDNF TrkA TrkA Receptor NGF->TrkA Binds to TrkA->DRG Sensitizes IonChannels->DRG Induces Ectopic Firing Central_Sensitization Central Sensitization (Hyperexcitability) DH_Neuron->Central_Sensitization BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds to TrkB->DH_Neuron Sensitizes

Caption: Key peripheral and central mechanisms contributing to neuropathic pain.

Part 3: Experimental Protocols for Assessing Neuropathic Pain

Evaluating potential therapeutics for neuropathic pain relies on robust, validated preclinical models and behavioral assays.

Workflow: Preclinical Neuropathic Pain Model & Assessment

Sources

Protocols & Analytical Methods

Method

Technical Guide: Solubilization and Formulation of Nastorazepide Calcium (Z-360) for Preclinical Studies

Abstract & Introduction Nastorazepide (Z-360) is a potent, orally active gastrin/cholecystokinin-2 (CCK-2) receptor antagonist utilized in pancreatic cancer and gastrointestinal research.[1] While the free acid form exhi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Nastorazepide (Z-360) is a potent, orally active gastrin/cholecystokinin-2 (CCK-2) receptor antagonist utilized in pancreatic cancer and gastrointestinal research.[1] While the free acid form exhibits specific solubility profiles, the calcium salt form (Z-360 Ca) is frequently employed for its stability and bioavailability characteristics.

However, the calcium salt presents significant formulation challenges due to its hydrophobicity and insolubility in aqueous media (Water: Insoluble). Successful in vivo delivery requires a precise co-solvent system. This protocol details the solubilization of Z-360 Calcium using a Dimethyl Sulfoxide (DMSO) stock solution and a Corn Oil vehicle to create a stable formulation suitable for oral (p.o.) or intraperitoneal (i.p.) administration.

Physicochemical Profile & Solubility Data

Understanding the physicochemical limits is critical before attempting formulation.[2]

PropertySpecification
Compound Name Nastorazepide Calcium Salt (Z-360)
Molecular Weight ~1079.3 g/mol (Calcium salt complex)
Appearance White to off-white solid
Solubility (DMSO) ≥ 32 mg/mL (up to 100 mg/mL with anhydrous DMSO)
Solubility (Water) Insoluble
Solubility (Ethanol) ~100 mg/mL
Formulation Target 10% DMSO / 90% Corn Oil
Max Validated Conc. 2.08 mg/mL (in Corn Oil mix)

Critical Mechanism Note: Calcium salts of hydrophobic drugs often dissociate poorly in pure lipophilic solvents (like corn oil) but dissolve readily in dipolar aprotic solvents (DMSO). The strategy here relies on solvent shifting : dissolving the salt in DMSO to break the crystal lattice, then diluting into corn oil which acts as a lipophilic carrier to prevent re-crystallization during transit in the GI tract.

Reagents & Equipment

  • Active Pharmaceutical Ingredient (API): Nastorazepide Calcium (Store at -20°C, desiccated).[3]

  • Primary Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Hygroscopic DMSO reduces solubility.[1][4]

  • Vehicle: Corn Oil (Pharmaceutical or Food Grade, sterile filtered if for IP).

  • Equipment:

    • Vortex Mixer.

    • Ultrasonic Bath (Sonicator).

    • Amber Glass Vials (to protect from light).

    • Micropipettes and sterile tips.

Experimental Protocol

Phase 1: Preparation of DMSO Stock Solution

Goal: Create a high-concentration "master stock" to minimize the volume of DMSO administered to the animal (DMSO toxicity limit is typically <10-15% of total volume).

  • Equilibration: Allow the Z-360 Calcium vial to warm to room temperature (approx. 20 mins) before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required mass of Z-360 Calcium into a sterile amber glass vial.

    • Example: Weigh 20.8 mg of Z-360 Ca.

  • Solubilization: Add 1.0 mL of fresh, anhydrous DMSO.

  • Mixing: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes until the solution is perfectly clear.

    • Result:20.8 mg/mL Stock Solution .[1]

  • Storage: Use immediately or aliquot and store at -20°C (stable for <1 month). Avoid repeated freeze-thaw cycles.[3]

Phase 2: Formulation in Corn Oil (Working Solution)

Goal: Dilute the stock into the delivery vehicle (Corn Oil) to achieve the final dosing concentration. Target Ratio: 10% DMSO : 90% Corn Oil.

  • Preparation of Vehicle: Aliquot 900 µL of Corn Oil into a fresh 2 mL microcentrifuge tube or glass vial.

  • Addition of Stock: Slowly pipette 100 µL of the 20.8 mg/mL DMSO Stock Solution directly into the Corn Oil.

    • Technique: Inject the DMSO into the center of the oil volume, not down the side of the wall.

  • Emulsification/Mixing: Immediately vortex at high speed for 30-60 seconds.

    • Observation: The mixture should appear clear to slightly opalescent.

  • Final Concentration: This yields 1.0 mL of formulation at 2.08 mg/mL .

  • Quality Control: Inspect visually.

    • Pass: Clear solution or stable homogenous suspension.

    • Fail: Visible clumps, crystals at the bottom, or phase separation.

Phase 3: Dosing Calculation Example
  • Animal: Mouse (20 g).

  • Dose Required: 10 mg/kg.

  • Total Drug Needed:

    
    .
    
  • Formulation Conc: 2.08 mg/mL.[1]

  • Injection Volume:

    
    .
    
  • Verdict: This volume (~100 µL) is appropriate for oral gavage (p.o.) in mice.

Workflow Visualization (Graphviz)

Z360_Formulation Start Solid Z-360 Calcium (Store -20°C) Stock Stock Solution (20.8 mg/mL in DMSO) Start->Stock Dissolve DMSO Anhydrous DMSO (Primary Solvent) DMSO->Stock Add Solvent Mix Mixing Step (1:9 Ratio) Stock->Mix 10% Volume CornOil Corn Oil (Vehicle) CornOil->Mix 90% Volume Final Final Formulation (2.08 mg/mL) Mix->Final Vortex 60s QC QC Check: Precipitation? Final->QC Ready Ready for Dosing (Use within 24h) QC->Ready Clear Fail Discard/Sonicate QC->Fail Turbid

Figure 1: Decision tree and workflow for the preparation of Nastorazepide Calcium in DMSO/Corn Oil vehicle.

Critical Troubleshooting & Validation

Stability Warning

The 10% DMSO/Corn Oil mixture is a kinetic formulation , not necessarily a thermodynamic equilibrium.

  • Issue: Phase separation or drug precipitation may occur upon standing.

  • Solution: Prepare fresh daily . Always vortex immediately prior to drawing into the syringe.

  • Long-term Dosing: If dosing exceeds 14 days, monitor animals for signs of gastric irritation due to repeated DMSO ingestion. Consider alternative vehicles (e.g., 20% SBE-β-CD in saline) if corn oil tolerability becomes an issue.

Concentration Limits

If a higher dose (e.g., >50 mg/kg) is required, the 2.08 mg/mL limit of this protocol may be insufficient (requiring >500 µL volume for a mouse, which is too high).

  • Alternative: You must switch to a suspension protocol using 0.5% CMC-Na (Carboxymethylcellulose Sodium) or Methylcellulose, where the drug is not dissolved but suspended.

References

  • National Institutes of Health (NIH) / PubChem. Nastorazepide Calcium - Compound Summary. Retrieved from [Link]

  • Tani, T., et al. (2008). Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo. Cancer Chemotherapy and Pharmacology.[1][5] Retrieved from [Link]

Sources

Application

Application Note: Preclinical Formulation and Administration of Z-360 (Nastorazepide) in Murine Models

Target Audience: Researchers, preclinical scientists, and drug development professionals. Content Focus: Formulation chemistry, in vivo pharmacology, and self-validating experimental design.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Content Focus: Formulation chemistry, in vivo pharmacology, and self-validating experimental design.

Pharmacological Context & Scientific Rationale

1[1] is a potent, orally active 1,5-benzodiazepine derivative that functions as a highly selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist. In preclinical oncology, Z-360 is primarily utilized to evaluate targeted interventions in pancreatic adenocarcinoma and cancer-induced hyperalgesia.

Mechanistic Causality: Gastrin acts as an autocrine/paracrine growth factor in pancreatic cancer by binding to the CCK2 receptor. Z-360 competitively blocks this interaction (Ki = 0.47 nM), which directly . This blockade downregulates anti-apoptotic factors (Survivin, XIAP, Mcl-1), thereby suppressing tumor growth[2]. Concurrently, Z-360 exhibits profound analgesic properties by3[3], which subsequently prevents the upregulation of the ephrin B1 pain cascade.

Z360_Mechanism Gastrin Gastrin (Ligand) CCK2R CCK2 Receptor Gastrin->CCK2R Activates Z360 Z-360 (Nastorazepide) Z360->CCK2R Antagonizes (Ki=0.47nM) Akt PKB/Akt Pathway CCK2R->Akt Stimulates IL1b IL-1β Production CCK2R->IL1b Stimulates Apoptosis Anti-Apoptotic Factors (Survivin, XIAP, Mcl-1) Akt->Apoptosis Upregulates Pain Ephrin B1 / Eph B1 (Pain Cascade) IL1b->Pain Upregulates Tumor Tumor Growth & Survival Apoptosis->Tumor Promotes Hyperalgesia Cancer-Induced Pain Pain->Hyperalgesia Induces

Figure 1: Z-360 mechanism of action inhibiting CCK2R-mediated tumor growth and pain cascades.

Formulation Causality: Why 0.5% CMC-Na?

Z-360 is highly lipophilic and exhibits poor aqueous solubility. Attempting to dissolve it in standard saline results in erratic precipitation, leading to variable gastrointestinal absorption and unreliable pharmacokinetic (PK) profiles.

To resolve this, the field standard is to formulate Z-360 as a homogeneous micro-suspension in 2[2].

  • Physical Chemistry Rationale: CMC-Na acts as a protective colloid. It coats the hydrophobic Z-360 particles to prevent coalescence and increases the viscosity of the continuous phase. According to Stokes' Law, this increased viscosity significantly reduces the sedimentation rate of the suspended particles, ensuring dose uniformity during the administration window.

Detailed Experimental Protocols

Protocol A: Preparation of 0.5% CMC-Na Vehicle

This vehicle should be prepared 24 hours in advance to ensure complete polymer hydration.

  • Heating: Heat 100 mL of sterile Milli-Q water to 60°C on a magnetic hotplate stirrer.

  • Dispersion: Create a vortex in the water using a magnetic stir bar. Slowly sift 0.5 g of high-viscosity CMC-Na powder into the vortex. Causality: Rapid addition causes the polymer to form insoluble clumps (fish-eyes) due to rapid surface hydration trapping dry powder inside.

  • Hydration: Remove from heat and continue stirring at room temperature for 2–4 hours until the solution is completely clear and viscous.

  • Sterilization: Autoclave the solution at 121°C for 15 minutes. Store at 4°C.

Protocol B: Formulation of Z-360 Oral Suspension (10 mg/mL)

Designed to deliver a standard 100 mg/kg dose at a 10 mL/kg administration volume.

  • Weighing: Accurately weigh 100 mg of Z-360 powder using an analytical balance.

  • Trituration (Critical Step): Transfer the powder to a pre-sterilized glass mortar. Add 200 µL of the 0.5% CMC-Na vehicle to wet the powder. Grind vigorously with a pestle for 3–5 minutes to form a smooth, uniform paste. Causality: Mechanical shearing breaks down hydrophobic aggregates, maximizing the surface area for dissolution in the murine GI tract, which is critical for oral bioavailability.

  • Dilution: Gradually add the remaining 0.5% CMC-Na vehicle in 1 mL increments, mixing continuously with the pestle, until a final volume of 10 mL is reached.

  • Homogenization: Transfer the suspension to a glass vial and sonicate in a water bath for 10 minutes to ensure a fine, homogeneous dispersion.

  • Self-Validation Checkpoint 1: Hold the vial against a light source. The suspension must appear uniformly cloudy without visible macroscopic aggregates. If aggregates are present, repeat sonication.

Protocol C: In Vivo Oral Administration (Murine Models)
  • Preparation: Bring the Z-360 suspension to room temperature.

  • Dose Calculation: Weigh the mouse. Calculate the dose volume based on 10 mL/kg (e.g., a 25 g mouse requires 0.25 mL of the 10 mg/mL suspension to achieve a 1[1]).

  • Resuspension: Vortex the vial vigorously for 10 seconds immediately before drawing the dose into the syringe. Causality: Suspensions are thermodynamically unstable; immediate vortexing guarantees the exact concentration is drawn, ensuring dose accuracy.

  • Self-Validation Checkpoint 2: Draw the calculated volume into a 1 mL syringe fitted with a 20G or 22G reusable stainless-steel feeding needle (ball-tip). Expel a drop to ensure smooth flow. Clogging indicates inadequate trituration.

  • Administration: Secure the mouse by the scruff, aligning the head and neck vertically. Gently insert the gavage needle over the tongue and down the esophagus. Administer the suspension smoothly.

  • Schedule: Administer once daily (q.d.) for the duration of the study (typically 14–21 days for xenograft models).

Quantitative Data Summary

The following table synthesizes the standardized quantitative parameters for Z-360 in vivo studies to allow for rapid experimental cross-referencing.

ParameterSpecificationScientific Rationale / Note
Target Compound Z-360 (Nastorazepide)Highly selective CCK2R Antagonist (Ki = 0.47 nM).
Standard Vehicle 0.5% CMC-Na in Sterile WaterProvides optimal viscosity to prevent rapid sedimentation of hydrophobic particles.
Standard In Vivo Dose 100 mg/kgEstablished threshold for significant tumor suppression and anti-allodynic (pain relief) effects.
Administration Route Oral Gavage (p.o.)Mimics the intended clinical administration route for human patients.
Dosing Volume 10 mL/kgThe standard maximum safe oral volume for mice, preventing gastric rupture or reflux.
Formulation Conc. 10 mg/mLMathematically yields a 100 mg/kg dose when administered at a 10 mL/kg volume.
Dosing Frequency Once daily (q.d.)Sufficient to maintain therapeutic plasma concentrations and continuous CCK2R blockade.

References

  • Orikawa Y, et al. "Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice." Molecular Pain.3

  • Kawasaki D, et al. "Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro." Cancer Chemotherapy and Pharmacology.

  • "Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects." Anticancer Research. 2

  • "Nastorazepide (Z-360) | CCK-2 Receptor Antagonist." MedChemExpress. 1

Sources

Method

Application Note: Characterization of Nastorazepide (Z-360) Binding Affinity at the CCK2 Receptor

[1][2][3] Introduction & Scientific Rationale The Cholecystokinin-2 receptor (CCK2, formerly CCK-B) is a G-protein coupled receptor (GPCR) primarily located in the stomach (mediating acid secretion) and the central nervo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction & Scientific Rationale

The Cholecystokinin-2 receptor (CCK2, formerly CCK-B) is a G-protein coupled receptor (GPCR) primarily located in the stomach (mediating acid secretion) and the central nervous system (modulating anxiety and pain).[1] Overexpression of CCK2 is also a critical marker in pancreatic and colonic adenocarcinomas.

Nastorazepide (Z-360) is a potent, orally active, selective CCK2 receptor antagonist derived from a 1,5-benzodiazepine scaffold.[2][3] Unlike peptide-based antagonists, Z-360 offers superior metabolic stability and bioavailability.

This protocol details the precise methodology for determining the equilibrium dissociation constant (


) of Nastorazepide using [3H]CCK-8  as the competing radioligand.
Why this Protocol?
  • Ligand Choice: [3H]CCK-8 (sulfated) is the endogenous agonist with high affinity (

    
     nM) for both CCK1 and CCK2. It is chosen over [3H]L-365,260 (antagonist) to assess the ability of Nastorazepide to displace the native agonist, which is more physiologically relevant for efficacy modeling.
    
  • Critical Challenge: CCK-8 is an octapeptide highly susceptible to rapid proteolysis and non-specific adsorption to plasticware. This protocol incorporates specific countermeasures (PEI-coated filters, BSA, and protease inhibitor cocktails) to ensure data integrity.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the competitive binding assay, highlighting critical control points.

BindingAssayWorkflow Membrane Membrane Prep (HEK293-hCCK2R) Incubation Equilibrium Incubation 60 min @ 25°C (Protease Inhibitors) Membrane->Incubation Ligand [3H]CCK-8 (0.5 nM Fixed) Ligand->Incubation Compound Nastorazepide (10^-11 to 10^-5 M) Compound->Incubation Harvest Harvesting GF/B Filters (0.3% PEI Coated) Incubation->Harvest Terminate Counting Scintillation Counting Harvest->Counting LSC Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis CPM to Ki

Figure 1: Step-by-step workflow for the competitive radioligand binding assay.

Materials & Reagents

Biological Materials[1][3][7][8][9]
  • Receptor Source: Membranes prepared from HEK293 cells stably transfected with human CCK2 receptor (HEK293-hCCK2R).

    • Note: Avoid using whole tissue homogenates (e.g., guinea pig brain) for initial

      
       determination to eliminate CCK1 receptor cross-talk, although Z-360 is highly selective.
      
Chemical Reagents
ReagentSpecificationPurpose
Radioligand [Propionyl-3H]CCK-8 (sulphated)Specific Activity: 60–80 Ci/mmol.[4] Concentration: ~0.5 nM (approx

).
Competitor Nastorazepide (Z-360)Dissolve stock in 100% DMSO (10 mM). Serial dilute in buffer.
NSB Control CCK-8 (Unlabeled)1 µM final concentration (defines Non-Specific Binding).
Filter Coating Polyethyleneimine (PEI)0.3% (v/v) in water. Essential to reduce peptide binding to glass fibers.
Assay Buffer (Standard CCK Buffer)
  • 50 mM HEPES (pH 7.4 at 25°C)

  • 5 mM MgCl

    
     (Promotes agonist high-affinity state)
    
  • 1 mM EGTA

  • 0.2% BSA (Protects against ligand adsorption to plastic)

  • Protease Inhibitor Cocktail (Critical):

    • Bacitracin (0.5 mg/mL)

    • Soybean Trypsin Inhibitor (0.1 mg/mL)

    • PMSF (0.1 mM)

Detailed Protocol

Step 1: Pre-Treatment of Filters
  • Prepare Whatman GF/B glass fiber filters.

  • Soak filters in 0.3% PEI solution for at least 2 hours (or overnight) at 4°C.

    • Expert Insight: CCK-8 is "sticky." Positively charged PEI neutralizes the negative charge of the glass fibers, preventing the radioligand from sticking to the filter itself, which would cause artificially high background noise.

Step 2: Assay Plate Setup

Use a 96-well polypropylene deep-well plate. Keep everything on ice until incubation starts.

Well TypeBuffer (µL)Membranes (µL)[3H]CCK-8 (µL)Competitor/NSB (µL)
Total Binding (TB) 150502525 (Vehicle/DMSO)
Non-Specific (NSB) 150502525 (1 µM Cold CCK-8)
Test (Nastorazepide) 150502525 (Var. Conc.)
Total Volume 250 µL
  • Add Competitor: Add 25 µL of Nastorazepide dilution series (range:

    
     M to 
    
    
    
    M).
  • Add Radioligand: Add 25 µL of [3H]CCK-8 (Final conc: 0.5 nM).

  • Initiate Binding: Add 50 µL of membrane suspension (approx. 5–10 µg protein/well).

    • Note: Vortex membranes gently but frequently during pipetting to ensure homogeneity.

Step 3: Incubation[8][9][11]
  • Seal the plate.

  • Incubate for 60 minutes at 25°C (Room Temperature).

    • Expert Insight: While 37°C is physiological, 25°C is preferred for CCK-8 assays to minimize enzymatic degradation of the peptide ligand while still allowing equilibrium to be reached.

Step 4: Termination & Counting
  • Place the PEI-soaked filters onto the cell harvester.

  • Aspirate well contents through the filter.

  • Wash: Rapidly wash with ice-cold Wash Buffer (50 mM HEPES, pH 7.4, 0.1% BSA) 3 times (3 x 3 mL) .

    • Note: The wash must be rapid (<10 seconds total) to prevent dissociation of the bound ligand.

  • Dry filters at 50°C for 30–60 minutes.

  • Add liquid scintillation cocktail and count for 1 minute per well.

Data Analysis & Expected Results

Calculations
  • Specific Binding (SB):

    
    
    
  • IC50 Determination: Plot % Specific Binding (Y-axis) vs. Log[Nastorazepide] (X-axis). Fit using a non-linear regression (One-site competition model).

  • Ki Calculation (Cheng-Prusoff):

    
    [5][6]
    
    • 
      : Determined from the curve.
      
    • 
      : Concentration of [3H]CCK-8 used (0.5 nM).
      
    • 
      : Dissociation constant of [3H]CCK-8 (experimentally determined, typically ~0.5 nM).
      
Expected Results
  • Nastorazepide Affinity: You should observe a monophasic displacement curve.

  • Reference Value: The expected

    
     for Nastorazepide at the human CCK2 receptor is approximately 0.47 nM  [1].
    
  • Selectivity: If tested against CCK1 (CCK-A), the affinity should be significantly lower (

    
     nM), confirming selectivity.
    

Pharmacological Mechanism Diagram

The following diagram illustrates the competitive antagonism mechanism quantified by this assay.

Mechanism CCK2R CCK2 Receptor (GPCR) Signal Ca2+ Mobilization (Blocked) CCK2R->Signal Activation CCK8 [3H]CCK-8 (Agonist) CCK8->CCK2R Binds (High Affinity) Z360 Nastorazepide (Antagonist) Z360->CCK2R Competes (Ki ~0.47 nM)

Figure 2: Competitive mechanism. Nastorazepide (Z-360) competes with [3H]CCK-8 for the orthosteric binding site on the CCK2 receptor, preventing activation.

Troubleshooting Guide

IssueProbable CauseSolution
High NSB (>20% of TB) Ligand sticking to filtersEnsure filters are soaked in 0.3% PEI. Add 0.1% BSA to wash buffer.
Low Specific Binding Proteolysis of CCK-8Fresh protease inhibitors are non-negotiable. Ensure Bacitracin is included.
Low Specific Binding Ligand degradationCheck radioligand purity (HPLC). [3H]CCK-8 is unstable; store at -80°C.
Variable Replicates Membrane clumpingVortex membranes thoroughly but gently. Use wide-bore pipette tips.

References

  • Torigoe, K., et al. (2008). Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro. Cancer Chemotherapy and Pharmacology, 61(5), 883–892.[4]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Protocols.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[7] Biochemical Pharmacology, 22(23), 3099–3108.

Sources

Application

Application Note: High-Throughput Calcium Mobilization Assay for CCK2R Antagonist Screening

Introduction & Biological Context The Cholecystokinin 2 Receptor (CCK2R), also known as the CCK-B receptor, is a Class A G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and the gas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The Cholecystokinin 2 Receptor (CCK2R), also known as the CCK-B receptor, is a Class A G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract[1]. Clinically, CCK2R is a high-value therapeutic target due to its marked overexpression in various malignancies, including medullary thyroid carcinoma, small-cell lung cancer, and stromal ovarian cancer[2][3].

Upon binding to endogenous peptidic agonists such as Gastrin-17 or Cholecystokinin-8 (CCK-8), CCK2R undergoes a conformational change that primarily couples it to the Gαq protein family[4]. This coupling initiates a canonical secondary messenger cascade: the activation of Phospholipase C-β (PLC-β), the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3), and the subsequent rapid release of calcium (Ca²⁺) from the endoplasmic reticulum[1][5]. Because this calcium spike is transient and robust, measuring intracellular calcium mobilization using fluorescent indicators on a Fluorometric Imaging Plate Reader (FLIPR) is the industry gold standard for screening and characterizing CCK2R antagonists[6][7][8].

Mechanistic Principles of the Assay

To accurately identify antagonists, the assay relies on competitive inhibition. Cells are pre-loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)[5][6]. Test compounds (potential antagonists) are incubated with the cells, followed by a kinetic challenge with a known CCK2R agonist. Effective antagonists will block the receptor, preventing Gq-coupling and suppressing the fluorescent calcium spike.

CCK2R_Pathway Agonist Agonist (Gastrin-17) CCK2R CCK2R (GPCR) Agonist->CCK2R Activates Antagonist Antagonist (e.g., Z360) Antagonist->CCK2R Blocks Gq Gαq Protein CCK2R->Gq Couples PLC PLC-β Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Intracellular Ca2+ Spike ER->Calcium Release Fluorescence Fluo-4 Emission Calcium->Fluorescence Binds Dye

CCK2R Gq-coupled signaling pathway and calcium mobilization assay principle.

Experimental Design & Causality

A successful high-throughput screening (HTS) protocol is not just a sequence of steps; it is a carefully balanced biochemical environment. As an application scientist, you must understand the causality behind the assay components:

  • Poly-D-Lysine (PDL) Coated Plates: HEK293 or CHO-K1 cells engineered to stably express CCK2R are frequently used[5][9]. These cell lines can be loosely adherent. Because FLIPR instruments inject compounds at high velocities, uncoated plates will result in cell detachment, creating massive optical artifacts. PDL provides an electrostatic anchor to keep the monolayer intact[1].

  • Probenecid Addition: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM-ester, trapping the active, calcium-sensitive dye. However, cells natively express multidrug resistance proteins (MRPs) that actively extrude the cleaved dye. Adding 2.5 mM probenecid inhibits these transporters, retaining the dye and ensuring a high signal-to-noise ratio[1][6].

  • Bovine Serum Albumin (BSA) in Assay Buffer: Peptidic reference agonists (like Gastrin-17 and CCK-8) are highly hydrophobic. Without a carrier protein, they will non-specifically adsorb to the plastic walls of the compound plates and pipette tips. Including 0.1% BSA ensures the actual delivered concentration matches your theoretical dose[1][6].

  • EC80 Agonist Challenge: When screening antagonists, the agonist challenge must be calibrated to its EC80 concentration (the concentration yielding 80% of the maximal response). Using an EC100 will competitively overwhelm weak antagonists (false negatives), while using an EC20 makes the assay too sensitive (false positives).

Step-by-Step Protocol

Assay_Workflow Step1 1. Cell Seeding Seed CCK2R cells in PDL-coated 384-well plate Incubate overnight at 37°C Step2 2. Dye Loading Add Fluo-4 AM + 2.5 mM Probenecid Incubate 1h at 37°C Step1->Step2 Step3 3. Antagonist Pre-incubation Add test compounds (e.g., Z360) Incubate 15-30 min at RT Step2->Step3 Step4 4. Agonist Challenge Inject EC80 Gastrin-17 via FLIPR Record kinetic fluorescence (Ex 488/Em 525) Step3->Step4 Step5 5. Data Analysis Calculate IC50 from max RFU Non-linear regression curve fitting Step4->Step5

Step-by-step experimental workflow for the CCK2R calcium mobilization assay.

Phase 1: Preparation & Seeding
  • Harvest HEK293-CCK2R stable cells at 80% confluency.

  • Resuspend in growth media and seed at 15,000–30,000 cells/well into a black, clear-bottom, 384-well PDL-coated plate[1][6].

  • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for complete adherence and receptor recovery.

Phase 2: Dye Loading
  • Prepare the Assay Buffer: Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, supplemented with 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid (pH 7.4)[1][6].

  • Remove the growth media from the cell plate.

  • Add 20 µL/well of Fluo-4 AM dye loading solution (diluted in Assay Buffer).

  • Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature to allow for complete esterase cleavage and thermal equilibration[1].

Phase 3: Compound Addition & Kinetic Read
  • Antagonist Pre-incubation: Using an automated liquid handler, add 10 µL of the test antagonists (e.g., Z360 or DGA1) serially diluted in Assay Buffer. Incubate for 15–30 minutes at room temperature in the dark.

  • FLIPR Setup: Configure the FLIPR (or equivalent kinetic reader like FlexStation) for excitation at 488 nm and emission at 525 nm[6][7].

  • Agonist Challenge: Program the instrument to read a 10-second baseline. At

    
     seconds, automatically inject 10 µL of the reference agonist (e.g., Gastrin-17 at an EC80 concentration).
    
  • Continue recording fluorescence every 1-2 seconds for a total of 120 seconds to capture the peak calcium transient[6].

Data Presentation & Reference Pharmacodynamics

To validate the assay, reference compounds must be run on every plate. The maximum Relative Fluorescence Units (Max RFU) minus the baseline RFU is plotted against the log of the compound concentration. The table below summarizes expected pharmacological profiles for CCK2R reference compounds:

CompoundPharmacological ProfilePrimary TargetExpected Potency (EC50 / IC50)
Gastrin-17 Endogenous AgonistCCK2R~100 pM[9]
CCK-8 Endogenous AgonistCCK1R / CCK2R~10 - 100 pM[4]
Z360 Non-peptidic AntagonistCCK2R1.57 nM[2]
DGA1 Non-peptidic AntagonistCCK2R1.62 nM[2]
YM022 Highly Selective AntagonistCCK2RComplete inhibition at 30 nM[5]

Assay Validation & Troubleshooting (Self-Validating System)

To ensure the trustworthiness of your screening data, the assay must act as a self-validating system. Implement the following checks:

  • Validation Check 1 - The Agonist EC80 Shift: Before screening antagonists, you must run an agonist dose-response curve on the exact same day, using the exact same cell batch. Receptor expression levels fluctuate; an EC80 calculated a month ago may now be an EC50 or an EC100. If your antagonist IC50 values suddenly shift to the right, verify that your agonist challenge hasn't inadvertently become too concentrated.

  • Validation Check 2 - Baseline Drift: Analyze the first 10 seconds of the FLIPR read prior to agonist injection. If the baseline is sloping upward or downward, the cells have not reached thermal equilibrium, or the probenecid concentration is insufficient, allowing dye leakage. Plates must sit at room temperature for at least 20 minutes prior to reading.

  • Validation Check 3 - Agonist-Induced Artifacts: Ensure that the agonist injection itself does not cause a mechanical spike. Include a "Buffer Only" injection control. If a spike occurs, reduce the injection speed or dispense height on the FLIPR.

References

1.[1] Somatic Mutations in CCK2R Alter Receptor Activity that Promote Oncogenic Phenotypes | aacrjournals.org | 1 2.[5] Permanent Photodynamic Activation of the Cholecystokinin 2 Receptor | nih.gov | 5 3.[9] Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK 2 R Cancer Theranostic Agents: A Preclinical Study | mdpi.com | 9 4.[2] [99mTc]Tc-DGA1, a Promising CCK2R-Antagonist-Based Tracer for Tumor Diagnosis with Single-Photon Emission Computed Tomography | nih.gov | 2 5.[4] Overall structures of CCK1R and CCK2R signaling complexes | researchgate.net | 4 6.[6] Differential sensitivity of types 1 and 2 cholecystokinin receptors to membrane cholesterol | nih.gov | 6 7.[7] LinkLight™ - Reaction Biology | reactionbiology.com |7 8.[8] SEW2871 Alleviates the Severity of Caerulein-Induced Acute Pancreatitis in Mice | jst.go.jp | 8 9.[3] [111In]In‐CP04 as a novel cholecystokinin‐2 receptor ligand with theranostic potential in patients with | unimib.it | 3

Sources

Method

Application Note: In Vivo Dosing Schedule for Z-360 (Nastorazepide) in Xenograft Tumor Models

Abstract & Introduction Z-360 (Nastorazepide) is a potent, orally active, selective antagonist of the gastrin/cholecystokinin-2 receptor (CCK-2R). While historically explored for gastrointestinal disorders, its primary u...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Z-360 (Nastorazepide) is a potent, orally active, selective antagonist of the gastrin/cholecystokinin-2 receptor (CCK-2R). While historically explored for gastrointestinal disorders, its primary utility in oncology lies in the treatment of Pancreatic Ductal Adenocarcinoma (PDAC). CCK-2R is frequently overexpressed in PDAC and contributes to tumor cell proliferation, anti-apoptosis, and fibrosis within the tumor microenvironment (TME).

This application note provides a standardized, field-validated protocol for the in vivo administration of Z-360 in murine xenograft models. It focuses on monotherapy and combination regimens (specifically with Gemcitabine), offering precise formulation strategies, dosing schedules, and mechanistic grounding to ensure reproducible data.

Pharmacology & Mechanism of Action

To optimize dosing, one must understand the target dynamics. Gastrin acts as an autocrine/paracrine growth factor in PDAC. Binding of gastrin to CCK-2R triggers downstream signaling cascades (PI3K/Akt, Src, and JAK/STAT) that drive survival and fibrosis.

Mechanistic Pathway

Z-360 blocks the CCK-2R, preventing gastrin-mediated phosphorylation of Akt and Src. This blockade downregulates anti-apoptotic factors (e.g., Bcl-2, Survivin) and reduces fibrosis, thereby enhancing the delivery and efficacy of co-administered chemotherapeutics like Gemcitabine.

G Gastrin Gastrin (Ligand) CCK2R CCK-2 Receptor (GPCR) Gastrin->CCK2R Activates PI3K PI3K / Akt CCK2R->PI3K Phosphorylation Src Src Kinase CCK2R->Src Z360 Z-360 (Antagonist) Z360->CCK2R Blocks Apoptosis Apoptosis & Chemo-Sensitivity Z360->Apoptosis Promotes via Blockade Bcl2 Anti-Apoptosis (Bcl-2, Survivin) PI3K->Bcl2 Upregulates Fibrosis Fibrosis / PSC Activation Src->Fibrosis TumorGrowth Tumor Growth & Chemo-Resistance Bcl2->TumorGrowth Fibrosis->TumorGrowth

Figure 1: Mechanism of Action. Z-360 competitively antagonizes CCK-2R, disrupting the gastrin-driven survival loop and sensitizing tumors to chemotherapy.

Experimental Model Selection

Success depends on selecting a cell line with verified CCK-2R expression.

Cell LineCCK-2R StatusTumorigenicityRecommended Model Type
MIA PaCa-2 High HighSubcutaneous (Flank) or Orthotopic
PANC-1 ModerateModerateSubcutaneous or Orthotopic
BxPC-3 Low/VariableHighNegative Control / Specific Contexts

Recommendation: Use MIA PaCa-2 for primary efficacy studies due to its robust CCK-2R expression and well-documented response to Z-360 in literature.

Protocol: Drug Preparation & Formulation

Z-360 (Nastorazepide) is a hydrophobic 1,5-benzodiazepine derivative. Proper suspension is critical for consistent oral bioavailability.

Vehicle Formulation
  • Standard Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in sterile water.

  • Alternative Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in sterile water.

Preparation Steps (10 mg/mL Stock for 100 mg/kg dose)
  • Weighing: Weigh the required amount of Z-360 powder.

  • Wetting: Add a small volume (1-2% of total volume) of Tween 80 directly to the powder. Triturate with a mortar and pestle to wet the hydrophobic particles.

  • Suspension: Gradually add the 0.5% Methylcellulose solution while triturating to form a uniform white suspension.

  • Homogenization: Vortex vigorously for 2 minutes. If necessary, sonicate for 5–10 minutes in a water bath to break up aggregates.

  • Storage: Prepare fresh weekly. Store at 4°C protected from light. Resuspend thoroughly (vortex) before every dosing session.

Protocol: In Vivo Dosing Regimens

The following schedules are synthesized from pivotal preclinical studies (e.g., Kawasaki et al., Orikawa et al.).

A. Monotherapy (Efficacy & Mechanism Validation)
  • Dose: 100 mg/kg.[1]

  • Route: Oral Gavage (PO).[2]

  • Frequency: Once Daily (QD).

  • Duration: 21–28 days.

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

B. Combination Therapy (Synergy with Gemcitabine)

This is the most clinically relevant model. Z-360 is administered daily to maintain receptor blockade, while Gemcitabine is given intermittently to induce cytotoxicity.

AgentDoseRouteScheduleNotes
Z-360 100 mg/kg PO QD (Daily) Administer in the morning (AM).
Gemcitabine 50–100 mg/kg IP Q3D or QW Administer 1–2 hours after Z-360.

Note: Standard Gemcitabine regimens in mice vary.[3] A common robust schedule is 100 mg/kg IP twice weekly (e.g., Days 1, 4, 8, 11...). Ensure the Gemcitabine vehicle is Saline (0.9% NaCl).

Experimental Workflow

Workflow cluster_Treatment Treatment Phase (21 Days) Inoculation Tumor Inoculation (Day -14 to -10) Staging Staging & Randomization (Tumor Vol: 100-150 mm³) Inoculation->Staging Tumor Growth Dosing Group 1: Vehicle Group 2: Z-360 (100mg/kg QD) Group 3: Gem (IP Q3D) Group 4: Combo Staging->Dosing Start Day 0 Harvest Harvest & Analysis (IHC, PCR, Western) Dosing->Harvest Day 21

Figure 2: Experimental Timeline. Treatment typically begins when tumors reach a palpable, established volume of 100–150 mm³.

Data Analysis & Endpoints

To validate the specific mechanism of Z-360, standard tumor volume measurements should be complemented by biomarkers of CCK-2R blockade.

Primary Endpoints
  • Tumor Volume (TV): Measure 2-3 times weekly.[4] Formula:

    
    .
    
  • Tumor Growth Inhibition (TGI):

    
    .
    
Secondary (Mechanistic) Endpoints
  • Apoptosis: TUNEL staining or Cleaved Caspase-3 IHC (Z-360 should increase this, especially in combination).

  • Fibrosis: Alpha-SMA (Smooth Muscle Actin) staining. Z-360 reduces pancreatic stellate cell activation, leading to reduced stromal density.

  • Signaling: Western blot for p-Akt (Ser473) and p-Src . Z-360 treatment should reduce phosphorylation levels compared to Vehicle.

Troubleshooting & Optimization

  • Aggregation in Vehicle: If Z-360 precipitates or aggregates, increase Tween 80 concentration to 0.5% or switch to a 0.5% CMC-Na vehicle. Ensure the particle size is fine before suspension.

  • Lack of Efficacy: Verify CCK-2R expression in your specific cell passage using qPCR or Western Blot before inoculation. Long-term culture can sometimes lead to receptor drift.

  • Timing of Combination: Always administer Z-360 before Gemcitabine to prime the microenvironment and inhibit survival signaling before the cytotoxic hit.

References

  • Kawasaki, I., et al. (2008). "Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro." Cancer Chemotherapy and Pharmacology, 61(5), 873-882.

  • Orikawa, Y., et al. (2010). "Z-360, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells." Biological and Pharmaceutical Bulletin, 33(2), 216-222.

  • Hanyu, N., et al. (2017). "Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects." Anticancer Research, 37(8), 4127-4137.

  • Meyer, T., et al. (2010). "A randomized phase Ib/IIa study of gemcitabine plus Z-360 in patients with advanced pancreatic cancer." Journal of Clinical Oncology.

Sources

Application

Method for detecting Z-360 inhibition of HIF-1alpha expression

Application Note: Detection of Z-360 (Nastorazepide) Mediated Inhibition of HIF-1 Expression Abstract Z-360 (Nastorazepide) is a potent, orally active cholecystokinin-2 (CCK-2) receptor antagonist with therapeutic potent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Detection of Z-360 (Nastorazepide) Mediated Inhibition of HIF-1 Expression

Abstract

Z-360 (Nastorazepide) is a potent, orally active cholecystokinin-2 (CCK-2) receptor antagonist with therapeutic potential in pancreatic ductal adenocarcinoma (PDAC) and gastrointestinal malignancies.[1] While its primary mechanism involves blocking gastrin-mediated proliferation, recent evidence suggests Z-360 disrupts the PI3K/Akt/mTOR signaling axis, a critical regulator of Hypoxia-Inducible Factor-1


 (HIF-1

) translation. This guide provides a rigorous technical framework for detecting Z-360-induced suppression of HIF-1

. It distinguishes between transcriptional and translational inhibition and ensures data integrity through the use of hypoxia-mimetic controls.

Introduction & Mechanism of Action

The Biological Context

HIF-1


 is a labile transcription factor that accumulates rapidly under hypoxic conditions.[2] In many solid tumors, aberrant signaling via the CCK-2 receptor (stimulated by gastrin) drives constitutive activation of the PI3K/Akt pathway. This pathway enhances the translation of HIF-1

mRNA even in the presence of oxygen (normoxia) or exacerbates its accumulation during hypoxia.
Mechanism of Z-360 Inhibition

Z-360 acts as a competitive antagonist at the CCK-2 receptor. By preventing gastrin binding, Z-360 suppresses the phosphorylation of Akt.[1] Since phosphorylated Akt (p-Akt) activates mTOR (which in turn upregulates protein synthesis machinery like p70S6K), Z-360 treatment results in a net reduction of HIF-1


 protein synthesis. This reduction leads to decreased downstream transcription of angiogenic factors like VEGF.
Interactive Signaling Pathway

The following diagram illustrates the specific node of intervention for Z-360 within the hypoxia signaling cascade.

G Gastrin Gastrin (Ligand) CCK2R CCK-2 Receptor Gastrin->CCK2R Activates PI3K PI3K CCK2R->PI3K Signaling Z360 Z-360 (Inhibitor) Z360->CCK2R Blocks Akt Akt (PKB) PI3K->Akt Phosphorylation mTOR mTOR Complex Akt->mTOR Activates HIF1a_Protein HIF-1α Protein (Labile) mTOR->HIF1a_Protein Promotes Translation HIF1a_mRNA HIF-1α mRNA HIF1a_mRNA->HIF1a_Protein Translation Proteasome Proteasomal Degradation HIF1a_Protein->Proteasome Normoxia Nucleus Nucleus HIF1a_Protein->Nucleus Hypoxia / Stabilization VEGF VEGF / Ephrin B1 (Target Genes) Nucleus->VEGF Transcription

Figure 1: Mechanism of Z-360 inhibition.[1][3][4][5] Z-360 blocks the Gastrin/CCK-2R axis, reducing mTOR-mediated translation of HIF-1


.

Experimental Design Strategy

To scientifically validate Z-360 activity, experiments must distinguish between basal degradation (oxygen-dependent) and synthesis inhibition (Z-360 dependent).

Critical Control: Hypoxia Induction

In normoxic conditions, HIF-1


 is degraded within minutes.[2] You cannot detect inhibition of a protein that is already absent. Therefore, you must stabilize HIF-1

using one of two methods to create a "signal" that Z-360 can effectively reduce:
  • Chemical Hypoxia: Cobalt Chloride (CoCl

    
    ) or Desferrioxamine (DFO).
    
  • Physical Hypoxia: Incubator set to 1% O

    
    .
    
Cell Model Selection

Select cell lines with verified CCK-2 receptor expression.

  • Recommended: MIA PaCa-2, PANC-1 (Pancreatic), or AGS (Gastric).

  • Validation: Perform a Western blot for CCK-2R before starting Z-360 treatments.

Protocol 1: Cell Treatment & Lysis[6]

Objective: Treat cells with Z-360 under conditions where HIF-1


 is normally stabilized, to observe the drug's suppressive effect.
Materials
  • Z-360 Stock: Dissolve in DMSO to 10 mM. Store at -20°C.

  • CoCl

    
     Stock:  100 mM in sterile water (freshly prepared).
    
  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors (critical for detecting p-Akt).

Step-by-Step Workflow
  • Seeding: Plate cells (e.g., MIA PaCa-2) at

    
     cells/well in a 6-well plate. Incubate overnight to reach 70-80% confluency.
    
  • Serum Starvation (Optional but Recommended): Replace media with 0.1% FBS media for 12 hours. This reduces basal Akt signaling, making the gastrin/Z-360 effect more distinct.

  • Pre-treatment:

    • Add Z-360 at varying concentrations (e.g., 0.1, 1, 10, 100

      
      M).
      
    • Include a Vehicle Control (DMSO only).

    • Incubate for 1 hour prior to hypoxia induction.

  • Hypoxia Induction:

    • Method A (Chemical): Add CoCl

      
       to a final concentration of 100-150 
      
      
      
      M directly to the media containing Z-360.
    • Method B (Physical): Move plates to a hypoxia chamber (1% O

      
      ).
      
  • Incubation: Incubate for 6 to 24 hours . (6h is optimal for protein stability; 24h for downstream gene expression like VEGF).

  • Harvesting (CRITICAL):

    • Place plates immediately on ice .

    • Wash once with ice-cold PBS.

    • Add ice-cold Lysis Buffer. Scrape cells rapidly.

    • Note: If using a hypoxia chamber, lyse cells inside the chamber if possible, or within seconds of removal to prevent re-oxygenation degradation.

Protocol 2: Western Blot Analysis (Protein)

Objective: Quantify the reduction of HIF-1


 and p-Akt protein levels.
Key Antibodies
TargetMolecular WeightPurpose
HIF-1

~120 kDaPrimary readout of inhibition.
p-Akt (Ser473) ~60 kDaVerifies Z-360 mechanism (upstream blockade).
Total Akt ~60 kDaLoading control for phosphorylation status.

-Actin
~42 kDaGeneral loading control.
Data Interpretation[4][5][7][8][9][10][11][12]
  • Vehicle + Normoxia: No/Low HIF-1

    
     band.
    
  • Vehicle + Hypoxia (CoCl

    
    ):  Strong HIF-1
    
    
    
    band (The "Signal").
  • Z-360 + Hypoxia: Reduced HIF-1

    
     band intensity compared to Vehicle + Hypoxia.
    
  • p-Akt: Should decrease dose-dependently with Z-360 treatment.

Protocol 3: RT-qPCR (mRNA vs Protein)

Objective: Confirm that Z-360 acts via translation/signaling rather than transcriptional downregulation of the HIF1A gene itself.

Rationale

If Z-360 works via the Akt/mTOR pathway, HIF-1


 mRNA levels should remain relatively stable , while protein levels (Western Blot) drop. If mRNA also drops significantly, Z-360 may have an upstream transcriptional effect or affect mRNA stability.
Primer Design (Human)
  • HIF1A Forward: 5'-GAAGACATCGCGGGGAC-3'

  • HIF1A Reverse: 5'-TGGCTGCATCTCGAGACTTT-3'

  • VEGF-A (Downstream Control): Expect downregulation if HIF-1

    
     is inhibited.[6][7][8]
    

Protocol 4: HRE-Luciferase Reporter Assay

Objective: Measure the functional transcriptional activity of HIF-1


.
Workflow
  • Transfection: Cotransfect cells with an HRE-Luciferase plasmid (containing Hypoxia Response Elements) and a Renilla control plasmid.

  • Treatment: 24 hours post-transfection, treat with Z-360 (1-100

    
    M) + CoCl
    
    
    
    (100
    
    
    M).
  • Detection: After 16-24 hours, lyse cells and add Luciferase substrate.

  • Result: Luminescence should be high in CoCl

    
     controls and significantly reduced in Z-360 treated samples.
    

Experimental Workflow Diagram

Workflow cluster_Analysis Analysis Methods Seed Seed Cells (MIA PaCa-2) Starve Serum Starve (12h, 0.1% FBS) Seed->Starve Treat Pre-treat Z-360 (1h) Starve->Treat Induce Induce Hypoxia (CoCl2 or 1% O2) Treat->Induce Incubate Incubate (6-24h) Induce->Incubate WB Western Blot (HIF-1a, p-Akt) Incubate->WB qPCR RT-qPCR (VEGF mRNA) Incubate->qPCR Luc HRE-Luciferase (Activity) Incubate->Luc

Figure 2: Experimental workflow for validating Z-360 efficacy.

Troubleshooting & Optimization

IssuePossible CauseSolution
No HIF-1

band in controls
Degradation during lysis.Work strictly on ice; add lysis buffer immediately after removing media; ensure CoCl

is fresh.
No inhibition by Z-360 Lack of CCK-2R expression.Verify receptor status of cell line.[2] Ensure cells are not constitutively active via KRAS mutation independent of CCK-2R (though Z-360 often works in KRAS mutants like MIA PaCa-2 via the specific gastrin pathway).
High toxicity Z-360 concentration too high.Perform an MTT/CCK-8 viability assay to find the IC50. Ensure effects are not due to cell death.

References

  • Taniwaki, S., et al. (2010). Z-360, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells.[3] Biological and Pharmaceutical Bulletin.[3]

  • Kawasaki, I., et al. (2010). Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B. Journal of Pharmacological Sciences.

  • Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy.[9][7][10][11] Nature Reviews Cancer.

  • MedChemExpress. (2023). Nastorazepide (Z-360) Product Information and Biological Activity.[1][5]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing phase separation in Nastorazepide corn oil DMSO formulations

Topic: Preventing Phase Separation in DMSO/Corn Oil Vehicles Executive Summary You are encountering phase separation because you are attempting to mix a highly polar aprotic solvent (DMSO ) with a non-polar triglyceride...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Phase Separation in DMSO/Corn Oil Vehicles

Executive Summary

You are encountering phase separation because you are attempting to mix a highly polar aprotic solvent (DMSO ) with a non-polar triglyceride mixture (Corn Oil ). While widely used in animal studies, this vehicle system is thermodynamically unstable.

Nastorazepide (Z-360) is a lipophilic CCK-2 receptor antagonist. It requires DMSO for primary solubilization, but the subsequent dilution into corn oil creates a "miscibility gap." This guide provides the Standard Kinetic Protocol (for immediate dosing) and the Enhanced Stability Protocol (using surfactants) to prevent phase separation and ensure consistent in vivo dosing.

Part 1: The Formulation Landscape (Mechanistic Insight)

Before attempting the protocol, you must understand the physical chemistry governing your failure mode.

ComponentPolarityRoleThe Conflict
Nastorazepide LipophilicActive Pharmaceutical Ingredient (API)Soluble in DMSO; poorly soluble in pure oil without co-solvents.
DMSO Polar AproticPrimary SolventMiscible with water; immiscible with triglycerides (Corn Oil).
Corn Oil Non-PolarCarrier VehicleImmiscible with DMSO. Causes DMSO droplets to coalesce and separate.

The Mechanism of Failure: When you add the DMSO-Drug solution to Corn Oil, the DMSO molecules preferentially interact with each other rather than the oil lipids. Without constant energy input (heat/sonication) or a surfactant (Tween 80), the DMSO droplets coalesce, leading to two distinct layers. The drug, preferring the DMSO layer, will settle out of the bulk oil phase, leading to massive dosing errors.

Part 2: Validated Experimental Protocols
Protocol A: The "Fresh-Mix" Method (Standard)

Use this if your study strictly prohibits surfactants. This creates a metastable solution that must be used immediately.

Target Concentration: 2.08 mg/mL (4 mM) Vehicle Composition: 10% DMSO / 90% Corn Oil[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve Nastorazepide powder in 100% pure DMSO to a concentration of 20.8 mg/mL . Vortex until completely clear.

    • Critical Check: If the stock is cloudy, do not proceed. Sonicate at 37°C.

  • Vehicle Warming: Pre-warm the Corn Oil to 37°C . Cold oil increases viscosity and accelerates phase separation.

  • Dropwise Addition: While continuously vortexing the Corn Oil, add the DMSO stock dropwise .

    • Do not dump the DMSO in all at once.

  • Energy Input: Immediately sonicate the mixture (water bath sonicator) for 3–5 minutes at 40 kHz.

  • Visual Confirmation: The solution should appear clear to slightly opalescent.

    • Action: If distinct layers form within 5 minutes, proceed to Protocol B.

Protocol B: The "Bridging" Method (Recommended)

Use this if Protocol A fails or if you need the formulation to sit for >15 minutes. The addition of Tween 80 acts as an emulsifier to bridge the polarity gap.

Vehicle Composition: 10% DMSO / 5% Tween 80 / 85% Corn Oil

  • Stock Prep: Dissolve Nastorazepide in DMSO (Concentration adjusted for final volume).

  • Surfactant Integration: Add Tween 80 directly to the DMSO-Drug stock. Vortex thoroughly.

  • Oil Addition: Add this DMSO/Tween mixture to the pre-warmed Corn Oil.

  • Mixing: Vortex and sonicate. The Tween 80 heads will anchor in the DMSO, and tails in the oil, preventing the "crash out."

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points where phase separation typically occurs and how to mitigate it.

FormulationWorkflow Start Weigh Nastorazepide Dissolve Dissolve in 100% DMSO (Stock Soln) Start->Dissolve Check1 Is Stock Clear? Dissolve->Check1 Sonicate1 Sonicate (37°C) Check1->Sonicate1 No AddOil Add to Pre-warmed Corn Oil (Dropwise + Vortex) Check1->AddOil Yes Sonicate1->Check1 Sonicate2 Sonicate Mixture (3-5 mins) AddOil->Sonicate2 Check2 Visual Inspection Sonicate2->Check2 Success Clear/Opalescent: Ready for Dosing Check2->Success Stable Fail Cloudy/Separated Check2->Fail Separation Rescue Rescue Protocol: Add 5% Tween 80 Re-sonicate Fail->Rescue Rescue->Success

Figure 1: Decision logic for preventing phase separation. Note the "Rescue" loop using Tween 80.

Part 4: Troubleshooting HQ (FAQs)

Q1: The solution looks clear initially but separates after 20 minutes. Can I still use it?

  • A: No. If separation occurs, the concentration of the drug in the top (oil) and bottom (DMSO) layers will differ drastically. You risk overdosing or underdosing the animal.

  • Fix: Re-vortex immediately before drawing into the syringe. If separation is rapid (<2 mins), you must switch to Protocol B (adding Tween 80).

Q2: Why not just use 100% DMSO?

  • A: DMSO is toxic at high volumes. The LD50 in mice (IV) is roughly 3.1 g/kg. For IP/Oral dosing, volumes above 10-15% DMSO can cause local tissue necrosis, peritonitis, and pain, which confounds experimental data.

Q3: My corn oil is cloudy before I even add the drug.

  • A: Check the expiration and storage. Corn oil can oxidize or solidify at low temperatures. Always use pharmaceutical-grade (USP) oil and warm it to clear any lipid crystallization before formulation.

Q4: Can I store the formulated DMSO/Corn Oil mixture for next week?

  • A: Absolutely not. Nastorazepide is stable in DMSO stock at -20°C, but once mixed with corn oil, the drug may precipitate over time, and the oil may oxidize. Prepare fresh daily.

Part 5: Stability Data & Specifications
ParameterSpecificationNotes
Max DMSO % 10% (v/v)Exceeding this increases miscibility but risks toxicity.
Max Solubility ~2.08 mg/mLIn 10% DMSO / 90% Corn Oil [1].[1]
Temperature 37°CMaintain during preparation to reduce viscosity.
Appearance Clear to Opalescent"Milky" white indicates a suspension (requires constant stirring).
References
  • MedChemExpress (MCE). Nastorazepide (Z-360) Datasheet & Formulation Protocol. Retrieved March 3, 2026.

  • National Institutes of Health (NIH) / PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2009).[2]

  • Sigma-Aldrich. Solvent Miscibility and Solubility Table. (2025).[3]

  • ResearchGate. Community Discussion: Preventing DMSO-Corn Oil Phase Separation. (2025).[3]

Sources

Optimization

Technical Support Center: Optimizing Z-360 (Nastorazepide Calcium) Stability

Subject: Troubleshooting Stability & Solubility of Z-360 in Physiological Buffers Product Class: CCK-2 Receptor Antagonists Chemical Nature: Calcium Salt of 1,5-benzodiazepine derivative Introduction: The "Hidden" Variab...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Stability & Solubility of Z-360 in Physiological Buffers Product Class: CCK-2 Receptor Antagonists Chemical Nature: Calcium Salt of 1,5-benzodiazepine derivative

Introduction: The "Hidden" Variable in Your IC50 Data

As a Senior Application Scientist, I frequently see excellent drug candidates fail in early-stage assays not because of poor potency, but because of poor delivery. Z-360 (Nastorazepide) presents a specific challenge: it is supplied as a calcium salt .[1]

While the calcium salt form enhances oral bioavailability in vivo, it creates a chemical incompatibility trap when used with standard laboratory buffers like PBS. If your dose-response curves are flattening unexpectedly or your media turns slightly turbid, you are likely precipitating the drug before it ever reaches the receptor.

This guide addresses the physicochemical realities of Z-360 to ensure your data reflects true pharmacology, not solubility artifacts.

Part 1: The PBS Incompatibility (Crucial)

Q: Why does Z-360 precipitate when I dilute it into PBS, even at low concentrations?

The Diagnosis: You are likely experiencing the Common Ion Effect . Z-360 is a calcium salt.[1] Phosphate Buffered Saline (PBS) contains high concentrations of phosphate ions (


).

When you introduce Z-360 into PBS, the free Calcium ions (


) from the drug react with the Phosphate ions in the buffer to form Calcium Phosphate  (

), which is highly insoluble in water (

).

The Mechanism:

  • Z-360 dissociates, releasing Nastorazepide anion and

    
    .
    
  • 
     encounters high 
    
    
    
    in PBS.
  • Insoluble Calcium Phosphate crystals form, often co-precipitating the active drug or physically sequestering it.

  • Result: The actual concentration of free drug in solution drops significantly below your calculated value.

The Solution: Stop using PBS for dilution. Switch to a buffer that does not contain multivalent anions that react with calcium.

  • Recommended Buffer: HEPES-buffered Saline (HBS) or Tris-Buffered Saline (TBS) at pH 7.4.

  • Why: HEPES and Tris are organic buffers that do not precipitate calcium ions.

Visualizing the Incompatibility

G Z360 Z-360 (Calcium Salt) Dissoc Dissociation in Aqueous Solution Z360->Dissoc PBS PBS Buffer (High Phosphate) PBS->Dissoc Ca Free Ca++ Dissoc->Ca Drug Active Drug (Nastorazepide Anion) Dissoc->Drug Phos Free Phosphate (PO4---) Dissoc->Phos Precip Calcium Phosphate PRECIPITATE Ca->Precip High Affinity Binding Phos->Precip High Affinity Binding Loss Loss of Active Drug Concentration Precip->Loss

Figure 1: Mechanism of Z-360 failure in PBS. The calcium counter-ion reacts with buffer phosphates, causing "crash out."

Part 2: Preventing "Solvent Shock" (Precipitation)

Q: I switched to HEPES, but I still see cloudiness when adding my DMSO stock to the media. Why?

The Diagnosis: This is Solvent Shock . You are likely pipetting a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer. The rapid change in dielectric constant causes the hydrophobic Nastorazepide molecule to aggregate before it can disperse.

The Protocol: Step-Down Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution to "acclimate" the compound.

Validated Dilution Workflow
StepSource SolutionDiluentFinal Conc.Solvent %Status
1. Stock Solid Z-360100% DMSO10 mM100% DMSOStable
2. Intermediate 10 µL of Stock90 µL PEG-400 or DMSO1 mM100% OrganicStable
3. Working 10 µL of Intermed.990 µL HEPES Buffer 10 µM1% OrganicMetastable (Use immediately)

Note: If precipitation persists, the use of a solubilizing excipient like Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) is recommended for concentrations >10 µM.

Part 3: Advanced Formulation (In Vivo / High Conc.)

Q: I need high concentrations (2 mg/mL) for animal studies. Simple buffers aren't working.

The Diagnosis: At millimolar concentrations, Z-360 exceeds its intrinsic aqueous solubility. You must use an encapsulation strategy. Cyclodextrins are the industry standard here because they sequester the hydrophobic drug core while presenting a hydrophilic exterior to the solvent.

The Protocol: SBE-β-CD Complexation Reference Standard: Based on protocols for hydrophobic 1,5-benzodiazepine derivatives [1, 2].

  • Prepare Vehicle: Dissolve Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in 0.9% Saline to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve Z-360 in DMSO at 20.8 mg/mL .

  • Complexation:

    • Slowly add 100 µL of DMSO Stock to 900 µL of the 20% SBE-β-CD vehicle.

    • CRITICAL: Vortex immediately and continuously during addition to prevent local precipitation.

    • Sonicate for 5–10 minutes at 37°C if minor turbidity appears.

  • Final Formulation: 2.08 mg/mL Z-360 in 10% DMSO / 18% SBE-β-CD.

Part 4: Storage & Handling FAQs

Q: Can I store the diluted working solution?

A: No. Once diluted into aqueous buffer (HEPES/Media), the calcium salt equilibrium becomes fragile. Hydrolysis of the benzodiazepine ring can occur over time at neutral pH.

  • Rule: Prepare working solutions fresh daily .

  • Discard any aqueous dilutions after 12 hours.

Q: How stable is the DMSO stock?

A: High stability if kept dry.

  • Store at -20°C .

  • Use desiccated containers. DMSO is hygroscopic (absorbs water from air). If your DMSO absorbs water, Z-360 may precipitate inside the stock vial over time.

  • Visual Check: If the DMSO stock looks cloudy upon thawing, sonicate it. If it remains cloudy, the salt has dissociated and crashed out; discard the vial.

Summary: The "Safe Path" for Z-360 Experiments

To ensure your data is reproducible, follow this decision tree for every experiment.

DecisionTree Start Start: Z-360 Experiment BufferCheck Are you using PBS? Start->BufferCheck Stop STOP! Ca++ will precipitate. BufferCheck->Stop Yes Switch Switch to HEPES or Tris BufferCheck->Switch No ConcCheck Target Concentration? Switch->ConcCheck LowConc < 10 µM (In Vitro) ConcCheck->LowConc HighConc > 10 µM (In Vivo / Stock) ConcCheck->HighConc Direct Direct Dilution (Risk of Shock) LowConc->Direct Avoid StepDown Step-Down Dilution (DMSO -> PEG -> Buffer) LowConc->StepDown Recommended Excipient Use SBE-β-CD (Cyclodextrin) HighConc->Excipient Required

Figure 2: Operational Decision Tree for Z-360 Formulation.

References

  • Adooq Bioscience. Z-360 Calcium Salt Stability and Storage. Retrieved from [Link]

  • Goss, S. L., et al. (2007). Determination of calcium salt solubility with changes in pH and P(CO2), simulating varying gastrointestinal environments. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Tung, J. C., et al. (2011). Solubility of Calcium Phosphates in Physiological Solutions.[2] Biological Engineering. (General mechanism of Ca/PO4 precipitation).

Sources

Troubleshooting

Technical Support Center: Optimizing Oral Bioavailability of Nastorazepide in Rodent Models

Welcome to the technical support center for Nastorazepide (Z-360). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nastorazepide (Z-360). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the oral bioavailability of Nastorazepide in rodent models. As a potent and selective cholecystokinin-2 (CCK-2) receptor antagonist, achieving consistent and adequate oral exposure is critical for evaluating its therapeutic potential in preclinical studies.[1] This resource synthesizes established formulation strategies with field-proven insights to help you navigate the challenges associated with the oral delivery of this poorly water-soluble compound.

Understanding the Core Challenge: Physicochemical Properties of Nastorazepide

Nastorazepide is a 1,5-benzodiazepine derivative characterized by its lipophilicity and poor aqueous solubility.[1] These intrinsic properties present the primary hurdle to achieving sufficient oral absorption. For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the GI fluids. Compounds with low water solubility often exhibit dissolution rate-limited absorption, leading to low and variable oral bioavailability.

Therefore, the formulation strategies for Nastorazepide must focus on enhancing its solubility and dissolution in the GI tract to ensure adequate and reproducible systemic exposure in your rodent models.

Frequently Asked Questions (FAQs)

Q1: Is Nastorazepide orally active in rodents?

A1: Yes, Nastorazepide has been demonstrated to be orally active in multiple rodent models, particularly in studies investigating its anti-tumor effects in pancreatic cancer.[1][2] Doses ranging from 10 to 100 mg/kg administered orally have shown significant efficacy in mouse xenograft models.[1][2]

Q2: What are the main barriers to good oral bioavailability for Nastorazepide?

Q3: Are there any known public pharmacokinetic data for Nastorazepide in rodents?

Q4: What are the recommended starting formulations for oral gavage in rodents?

A4: Based on available information and common practices for poorly soluble compounds, the following formulations have been used or are recommended for preclinical studies with Nastorazepide:

  • Suspension in an aqueous vehicle with a suspending agent: For example, 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. This is a simple approach but may not provide optimal exposure.

  • Co-solvent/vehicle systems:

    • 10% DMSO in 90% Corn Oil: This creates a clear solution and is suitable for lipophilic compounds.[1]

    • 10% DMSO in 90% (20% SBE-β-CD in Saline): This formulation utilizes a cyclodextrin to form an inclusion complex with Nastorazepide, enhancing its solubility in an aqueous-based vehicle. This results in a suspended solution.[1]

It is crucial to assess the physical and chemical stability of your chosen formulation before in-vivo administration.

Troubleshooting Guide: Addressing Common Issues in Oral Dosing Studies

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the oral administration of Nastorazepide in rodent models.

Problem 1: High Variability in Plasma Concentrations Between Animals

Q: We are observing significant inter-animal variability in the plasma concentrations of Nastorazepide after oral gavage. What could be the cause and how can we mitigate this?

A: High variability is a common issue with poorly soluble compounds and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inconsistent Formulation Homogeneity:

    • Underlying Cause: If using a suspension, the compound may be settling over time, leading to inconsistent dosing between animals.

    • Troubleshooting Steps:

      • Ensure your formulation is thoroughly mixed (e.g., by vortexing or stirring) immediately before dosing each animal.

      • For suspensions, consider increasing the viscosity of the vehicle with a higher concentration of the suspending agent (e.g., 1% methylcellulose) to slow down sedimentation.

      • Visually inspect the formulation for any signs of precipitation or phase separation before each administration.

  • Variable Gastric Emptying and GI Transit Times:

    • Underlying Cause: The amount of food in the stomach can significantly impact the rate at which the drug reaches the small intestine, the primary site of absorption.

    • Troubleshooting Steps:

      • Standardize the fasting period for all animals before dosing. A common practice is an overnight fast (12-16 hours) with free access to water.

      • Ensure consistent access to food and water post-dosing across all study groups.

  • Improper Dosing Technique:

    • Underlying Cause: Inaccurate oral gavage technique can lead to dosing errors or undue stress on the animals, which can affect physiological parameters.

    • Troubleshooting Steps:

      • Ensure all personnel are properly trained and proficient in oral gavage techniques for the specific rodent species.

      • Use appropriate gavage needle sizes to minimize the risk of esophageal or stomach injury.

Problem 2: Low or Undetectable Plasma Concentrations

Q: After oral administration of our Nastorazepide formulation, the plasma concentrations are consistently low or below the limit of quantification of our analytical method. What are the likely reasons and what can we do?

A: This is a strong indication of poor oral absorption. The following workflow can help you diagnose and address the issue:

Experimental Workflow for Troubleshooting Low Oral Exposure

G cluster_0 Initial Observation: Low/No Exposure cluster_1 Investigation & Optimization cluster_2 Potential Solutions A Low or Undetectable Plasma Concentrations B Step 1: Verify Analytical Method Sensitivity A->B Is the issue analytical? D Step 3: Evaluate Potential for High First-Pass Metabolism A->D Is the compound rapidly cleared? C Step 2: Assess Formulation Strategy B->C No, method is validated E Increase Dose (within toxicity limits) C->E Is the dose too low for the given bioavailability? F Improve Formulation: - Micronization/Nanonization - Amorphous Solid Dispersion - Lipid-Based Formulations (e.g., SMEDDS) C->F Is solubility the limiting factor? G Conduct In Vitro Metabolism Studies (Liver Microsomes/S9 Fractions) D->G Investigate metabolic stability

Caption: Troubleshooting workflow for low oral exposure of Nastorazepide.

  • Step 1: Re-evaluate Your Formulation Strategy:

    • Rationale: The primary suspect for low exposure of a poorly soluble compound is inadequate dissolution in the GI tract.

    • Recommendations:

      • Enhance Solubility: If you are using a simple aqueous suspension, it is likely insufficient. Transition to a solubilizing formulation.

        • Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS). These formulations form fine emulsions in the gut, which can maintain the drug in a solubilized state and enhance absorption.

        • Co-solvent Systems: The use of DMSO in corn oil is a good starting point for a solution-based formulation.[1]

        • Cyclodextrin Formulations: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is effective at increasing the aqueous solubility of lipophilic drugs.[1]

      • Particle Size Reduction: If you are working with the solid drug, reducing the particle size to the micron or even nano-range can significantly increase the surface area for dissolution. This can be achieved through techniques like micronization or nanomilling.

  • Step 2: Consider the Possibility of High First-Pass Metabolism:

    • Rationale: Even if the drug is absorbed from the gut, it may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation. As a benzodiazepine derivative, Nastorazepide may be a substrate for cytochrome P450 (CYP) enzymes, which are abundant in the liver and enterocytes.

    • Recommendations:

      • In Vitro Metabolism Assays: Conduct an in vitro metabolism study using rat or mouse liver microsomes or S9 fractions. This will provide data on the metabolic stability of Nastorazepide and help identify the major metabolic pathways.

      • Caco-2 Permeability Assay with Metabolite Identification: This in vitro model can assess intestinal permeability and determine if significant metabolism occurs in intestinal cells.

  • Step 3: Increase the Dose:

    • Rationale: If the absolute bioavailability is very low, a higher oral dose may be required to achieve therapeutic plasma concentrations.

    • Recommendations:

      • Perform a dose-escalation study to determine if plasma exposure increases with the dose. Be mindful of potential toxicity at higher doses.

      • If you observe a non-linear increase in exposure with dose, this could indicate saturation of metabolic enzymes or efflux transporters, which is valuable information.

Advanced Formulation Strategies

Should standard formulations prove insufficient, consider these more advanced approaches:

Formulation StrategyMechanism of ActionKey Advantages
Micronization/Nanonization Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.Applicable to the pure drug substance; can be incorporated into various dosage forms.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.Can significantly enhance both the rate and extent of absorption.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media.Maintains the drug in a solubilized state, can enhance lymphatic uptake, potentially bypassing first-pass metabolism.

Key Experimental Protocols

Protocol 1: Preparation of a Nastorazepide Formulation using SBE-β-CD
  • Prepare a 20% (w/v) SBE-β-CD solution in saline.

  • Prepare a stock solution of Nastorazepide in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 2.08 mg/mL final concentration, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly by vortexing. Use of an ultrasonic bath may be necessary to aid in the formation of a uniform suspension. [1]

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
  • Thaw cryopreserved rodent liver microsomes on ice.

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), microsomes, and Nastorazepide (at a low concentration, e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of Nastorazepide using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Logical Relationship for Formulation Selection

G A Start: Poorly Soluble Nastorazepide B Initial Screening Formulation A->B C Simple Suspension (e.g., 0.5% MC) B->C Tier 1 D Solubilizing Formulation (e.g., DMSO/Corn Oil or SBE-β-CD) B->D Tier 2 E Evaluate PK Profile C->E D->E F Acceptable Exposure & Variability? E->F G Proceed with Efficacy Studies F->G Yes H Advanced Formulation Development F->H No I Micronization, Solid Dispersion, or SMEDDS H->I

Caption: Decision tree for selecting an appropriate oral formulation for Nastorazepide.

References

  • PubMed. Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro. [Link]

  • PubMed. Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist Z-360 in mouse models of formalin- and cancer-induced pain. [Link]

  • PubMed. Z-360, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells. [Link]

  • PMC. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Benzodiazepine CCK2 Antagonists

Status: Operational Operator: Senior Application Scientist Ticket ID: CCK2-SOL-001 Subject: Overcoming aqueous insolubility in L-365,260, YM022, and Nastorazepide (Z-360) workflows. Executive Summary & Diagnostic User Is...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CCK2-SOL-001 Subject: Overcoming aqueous insolubility in L-365,260, YM022, and Nastorazepide (Z-360) workflows.

Executive Summary & Diagnostic

User Issue: You are likely experiencing precipitation of your CCK2 antagonist upon dilution in aqueous buffers (PBS, HBSS) or observing high variability in in vivo pharmacokinetic (PK) data.

Root Cause Analysis: Benzodiazepine-based CCK2 antagonists (e.g., L-365,260 , YM022 , L-740,093 ) act as allosteric ligands. Their high affinity is driven by significant lipophilicity (High LogP) and rigid crystalline structures.

  • Thermodynamic Barrier: High crystal lattice energy resists dissolution.

  • Kinetic Barrier: Upon dilution from a stock solvent (DMSO) into water, the "supersaturation" collapses rapidly, causing the compound to crash out (precipitate) before it can bind to the receptor or be absorbed.

Immediate Triage (Select your scenario):

ScenarioPrimary SymptomRecommended Protocol (Jump To)
In Vitro Assays Compound precipitates in cell culture media; erratic IC50 curves.Protocol A: Solvent-Shift & Serial Dilution
In Vivo (IP/PO) Clogged needles; low systemic exposure; high inter-animal variability.Protocol B: Cyclodextrin Complexation
High Dose/Tox Need to reach >10 mg/kg but volume is limited.Protocol C: Lipid-Based Vehicles
Technical Visualization: The Solubility Decision Matrix

Before proceeding, verify your formulation strategy using this logic flow.

SolubilityLogic Start Start: CCK2 Antagonist (e.g., YM022, L-365,260) CheckApp Application Type? Start->CheckApp InVitro In Vitro (Cell/Binding) CheckApp->InVitro InVivo In Vivo (Animal Studies) CheckApp->InVivo DMSO Is DMSO < 0.1% tolerated? InVitro->DMSO Route Route of Admin? InVivo->Route DirectSpike Direct Spike Method (Risk: Precipitation) DMSO->DirectSpike IntermedDil Intermediate Dilution Step (Protocol A) DMSO->IntermedDil Yes Yes DMSO->Yes Use Protocol A No No DMSO->No Use Cyclodextrins Oral Oral (PO) Route->Oral Injection Parenteral (IV/IP/SC) Route->Injection Lipid Lipid Formulation (Corn Oil/Tween) Oral->Lipid ASD Amorphous Solid Dispersion (Advanced) Oral->ASD Cyclo SBE-β-CD Complexation (Protocol B) Injection->Cyclo

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Guides & Protocols
Protocol A: The "Intermediate Dilution" for In Vitro Assays

Issue: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to aqueous media causes immediate, invisible micro-precipitation, leading to false negatives.

The Fix: Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate solvent spike.

  • Stock Prep: Dissolve YM022 or L-365,260 in 100% anhydrous DMSO to 10 mM .

  • Intermediate Step: Dilute the stock 1:10 into Ethanol or PEG400 (Result: 1 mM compound in 10% DMSO/90% Co-solvent).

  • Final Dilution: Spike this intermediate into your pre-warmed (37°C) assay buffer while vortexing rapidly.

    • Why this works: It reduces the kinetic shock of the water antisolvent, allowing the compound to remain in a supersaturated state long enough for the assay duration.

Protocol B: Cyclodextrin Complexation (The "Gold Standard" for In Vivo)

Target Compounds: Nastorazepide (Z-360), YM022. Mechanism: The hydrophobic benzodiazepine core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Reagents:

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin, e.g., Captisol®) - Preferred for parenteral safety.

  • Alternative: HP-β-CD (Hydroxypropyl-β-cyclodextrin).[1]

  • Saline (0.9% NaCl).

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in 0.9% saline. Filter sterilize (0.22 µm).

  • Compound Solubilization: Dissolve your antagonist (e.g., Z-360) in 100% DMSO to a concentration 10x higher than your final target dose concentration.

  • Complexation:

    • Slowly add the DMSO concentrate to the SBE-β-CD vehicle (Ratio: 10% DMSO / 90% Vehicle).

    • CRITICAL: Add the DMSO dropwise while vortexing or sonicating the vehicle. Do not dump it in.

    • Sonication:[2] Sonicate at 40°C for 10–15 minutes.

  • Verification: The solution should be clear or slightly opalescent. If cloudy, the complexation failed; do not inject.

Reference Implementation: This protocol achieves ~2.0 mg/mL for Z-360, suitable for IP/PO administration [1, 2].[2]

Protocol C: Lipid-Based Vehicle (Oral Gavage/High Dose)

Target: High-dose studies where DMSO limits are exceeded.

Vehicle Composition:

  • 10% DMSO[2]

  • 90% Corn Oil (or Peanut Oil)

Step-by-Step:

  • Dissolve compound in DMSO (100%).

  • Add Corn Oil.

  • Sonicate vigorously.

    • Note: This forms a solution/emulsion mix. It must be shaken immediately before gavage.

    • Warning: Lipid vehicles can delay Tmax (time to peak plasma concentration) compared to cyclodextrins.

Advanced FAQ: Mechanistic Insights

Q: Why can't I just use acid to dissolve these? They are benzodiazepines. A: While classic benzodiazepines (like diazepam) are weak bases, many CCK2 antagonists have functional groups (ureas, amides) that render them neutral or extremely weak bases in the physiological range.

  • L-365,260: Requires pH < 2 to protonate significantly. Injecting such acidic solutions causes tissue necrosis and precipitation upon buffering in the blood (pH 7.4), leading to embolism risk. Avoid pH adjustment as a primary strategy.

Q: My compound is "soluble" but my PK data is erratic. Why? A: You are likely seeing "Precipitation Limited Absorption." Even if the drug is soluble in the syringe (using high cosolvent), it precipitates instantly in the gut fluids or at the injection site.

  • Solution: Switch to Amorphous Solid Dispersions (ASD) .[3][4][5] By trapping the drug in a polymer matrix (like HPMCAS or PVP-VA), you generate a "Spring and Parachute" effect.

    • Spring: The amorphous form dissolves rapidly (supersaturation).

    • Parachute: The polymer inhibits recrystallization, keeping the drug dissolved long enough for absorption.[5]

SpringParachute Crystalline Crystalline Drug (Low Energy, Stable) Supersat Supersaturated Solution (The 'Spring') Crystalline->Supersat Slow Dissolution Amorphous Amorphous/ASD (High Energy) Amorphous->Supersat Rapid Dissolution Precip Precipitation (Crystal Growth) Supersat->Precip Without Polymer Absorption Biological Absorption (Target) Supersat->Absorption With Polymer (The 'Parachute')

Figure 2: The "Spring and Parachute" mechanism. ASDs (Green) provide the energy to reach supersaturation, while polymers prevent the crash (Red).

References & Sourcing
  • Nishida, A., et al. (1994).[6] "Pharmacological profile of YM022: a new potent and selective gastrin/cholecystokinin-B receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 269(2), 725-731. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (General reference for Protocol B mechanism).

Sources

Troubleshooting

Technical Support Center: Stability Assessment of Nastorazepide (Calcium Salt)

Executive Summary: The Chemical Context Welcome to the technical support guide for Nastorazepide (Z-360).[1] As a researcher, you are likely investigating the pharmacokinetic (PK) profile of this CCK-2 receptor antagonis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Context

Welcome to the technical support guide for Nastorazepide (Z-360).[1] As a researcher, you are likely investigating the pharmacokinetic (PK) profile of this CCK-2 receptor antagonist.

Crucial Insight: Nastorazepide is supplied as a calcium salt to improve solid-state stability and bioavailability. However, in biological matrices (serum/kidney), the salt dissociates. Your stability assays are effectively measuring the free acid form (the active moiety) interacting with matrix enzymes and proteins.

  • Serum Stability: Primarily challenges solubility and protein binding . Z-360 is lipophilic; expect high protein binding (>95%).

  • Kidney Homogenate Stability: Challenges metabolic stability . The kidney possesses significant CYP450 and glucuronidation activity. Unlike serum, this matrix actively degrades the compound if co-factors (NADPH) are present.

Module 1: Experimental Setup & Stock Preparation

Objective: Ensure the calcium salt is fully solubilized without precipitating in the biological buffer.

The "Calcium-Phosphate" Trap

WARNING: Do not dissolve Nastorazepide Calcium directly into high-concentration Phosphate Buffered Saline (PBS). The dissociated Calcium ions (


) can react with phosphate (

) to form insoluble Calcium Phosphate precipitates, leading to erratic concentration data.
Recommended Solubilization Protocol
  • Primary Stock: Dissolve Nastorazepide Calcium in 100% DMSO to a concentration of 10 mM. The salt dissociates, and the organic solvent prevents re-association or precipitation.

  • Intermediate Spike: Dilute the DMSO stock 1:10 into 50% Acetonitrile/Water (not buffer) if further dilution is needed before spiking.

  • Matrix Spiking: Spike the DMSO stock directly into the Serum or Kidney Homogenate. Keep the final DMSO concentration < 1% (v/v) to avoid inhibiting metabolic enzymes.

Module 2: Stability Assessment Workflows

The following diagram outlines the parallel workflows for Serum (Physical/Hydrolytic Stability) and Kidney (Metabolic Stability).

Visual 1: Comparative Stability Workflow

G cluster_Serum Path A: Serum Stability (Hydrolysis & Protein Binding) cluster_Kidney Path B: Kidney Homogenate (Metabolic Clearance) Start Nastorazepide Ca-Salt (10 mM DMSO Stock) S_Inc Incubate 37°C (0, 1, 4, 24 hrs) Start->S_Inc Spike (<1% DMSO) K_Prep Homogenize Tissue (Tris-HCl, pH 7.4) Start->K_Prep Spike (<1% DMSO) S_Ext Protein Precipitation (ACN:MeOH 3:1) S_Inc->S_Ext S_Spin Centrifuge (10k x g, 10 min) S_Ext->S_Spin Analysis LC-MS/MS Analysis (Measure Parent Ion) S_Spin->Analysis K_Act Add Co-factors (NADPH / UDPGA) K_Prep->K_Act Activation K_Inc Incubate 37°C (0, 15, 30, 60 min) K_Prep->K_Inc Neg. Control (No NADPH) K_Act->K_Inc K_Stop Quench Reaction (Ice-cold ACN) K_Inc->K_Stop K_Stop->Analysis

Caption: Workflow distinguishing passive serum stability from active metabolic degradation in kidney homogenates.

Module 3: Detailed Protocols & Data Interpretation

Serum Stability (The Baseline)

Serum contains esterases and albumin. Nastorazepide is generally stable here, but "loss" often occurs due to inadequate extraction from albumin.

  • Matrix: Pooled Rat/Human Serum.

  • Method:

    • Spike Z-360 to 1 µM.

    • At time points (0, 1h, 4h, 24h), remove 50 µL aliquot.

    • Add 200 µL Ice-Cold Acetonitrile containing 0.1% Formic Acid . Note: The acid helps disrupt protein binding.

    • Vortex 1 min, Centrifuge 10,000g.

    • Analyze supernatant.

Kidney Homogenate (The Metabolic Challenge)

The kidney is a metabolic organ (CYP450s) and an excretion route.[2]

  • Matrix: 1:3 ratio of Kidney tissue to Buffer (Tris-HCl or Phosphate).

  • Crucial Step: You must differentiate between Metabolic Instability (enzymatic) and Chemical Instability .

    • Group A (Metabolic): Homogenate + NADPH (oxidative metabolism) + UDPGA (glucuronidation).

    • Group B (Control): Homogenate without co-factors (or heat-inactivated).

Data Interpretation Table:

ObservationSerum ResultKidney ResultConclusion
Stable >90% remaining at 24h>80% remaining at 1hLow clearance; chemically stable.
Rapid Loss <50% remaining at 1h<10% remaining at 15mHigh Instability. Likely hydrolysis (esterase) or rapid oxidation.
Differential >90% remainingRapid loss (with NADPH)Metabolic Clearance. The drug is stable but metabolized by kidney enzymes.
Recovery Issue Low T0 signalLow T0 signalSolubility/Binding Artifact. Drug precipitated or bound to solids. See Troubleshooting.

Module 4: Troubleshooting & FAQs

Visual 2: Troubleshooting Decision Tree

T Problem Low Recovery / Erratic Data Check1 Check T=0 Sample Problem->Check1 Solubility Is T=0 low? Check1->Solubility Signal < Std Curve Degradation Is T=0 OK, but T=1h low? Check1->Degradation Signal = Std Curve Action1 Solubility Issue: 1. Check DMSO % 2. Avoid PBS (Ca+ ppt) 3. Use Internal Std Solubility->Action1 Yes Action3 Protein Binding: 1. Acidify Extraction (Formic Acid) 2. Increase Organic Ratio Solubility->Action3 No (Binding) Action2 Metabolic/Enzymatic: 1. Add Protease Inhibitors 2. Check NADPH dependence Degradation->Action2

Caption: Diagnostic logic for identifying whether loss of signal is due to chemistry (solubility) or biology (metabolism).

Frequently Asked Questions

Q1: Why does my LC-MS peak tail significantly for Nastorazepide?

  • Answer: Nastorazepide has a carboxylic acid moiety and basic nitrogens (benzodiazepine core). It is zwitterionic.

    • Fix: Ensure your mobile phase pH is controlled. Use 0.1% Formic Acid (pH ~2.7) to protonate the acid, pushing it to a neutral/cationic state for C18 retention. Avoid neutral pH where the carboxylic acid is ionized (

      
      ), causing secondary interactions with the column.
      

Q2: Can I use EDTA plasma instead of Serum?

  • Answer: Yes, and it is often preferred.[1] EDTA chelates calcium. Since you are starting with a Calcium salt, adding it to EDTA plasma will strip the calcium counter-ion immediately. This is fine; the drug activity/stability depends on the benzodiazepine structure, not the calcium. However, ensure your analytical standard curve is prepared in the same matrix to account for matrix effects.

Q3: My kidney homogenate data is very noisy compared to serum.

  • Answer: Kidney homogenates are "dirty" matrices rich in phospholipids.

    • Fix: Use a Phospholipid Removal Plate (e.g., Ostro or Phree) instead of simple protein precipitation. Phospholipids cause ion suppression in MS, leading to erratic signal intensity.

Q4: Is Nastorazepide light sensitive?

  • Answer: Benzodiazepine derivatives can be sensitive to UV light. Always perform incubations in amber tubes or in the dark as a precautionary measure to rule out photodegradation.

References

  • National Center for Advancing Translational Sciences (NCATS). (2023). Nastorazepide Calcium - Inxight Drugs. Retrieved from [Link]

  • Tani, K., et al. (2008). Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • Bernhardt, P., et al. (2011). Comparison of biological stability and metabolism of CCK2 receptor targeting peptides. Journal of Nuclear Medicine. (Contextual reference for CCK-2 stability methodologies). Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Reference for Calcium salt dissociation mechanics). Retrieved from [Link]

Sources

Optimization

Troubleshooting variability in CCK2 receptor calcium flux assays

This guide addresses the technical challenges of running Calcium Flux assays for the CCK2 (Cholecystokinin B) Receptor , a Gq-coupled GPCR. It is designed for researchers encountering variability, low signal-to-noise rat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges of running Calcium Flux assays for the CCK2 (Cholecystokinin B) Receptor , a Gq-coupled GPCR. It is designed for researchers encountering variability, low signal-to-noise ratios, or inconsistent pharmacology.

Core Signaling Mechanism & Assay Principle

To troubleshoot effectively, one must understand the signal transduction pathway. The CCK2 receptor couples primarily to the G


q/11  protein.
  • Mechanism: Agonist binding

    
     G
    
    
    
    q activation
    
    
    Phospholipase C-
    
    
    (PLC) activation
    
    
    Hydrolysis of PIP2 into IP3 and DAG
    
    
    IP3 binds IP3 receptors on the ER
    
    
    Rapid, transient release of intracellular Ca
    
    
    .
  • The Assay: We use calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fluo-8, Calcium 6) trapped intracellularly by esterases. The "Flux" is the kinetic increase in fluorescence intensity (RFU) upon agonist addition.

Visualizing the Pathway (Graphviz Diagram):

CCK2_Signaling CCK8 Agonist (CCK-8S) CCK2R CCK2 Receptor (GPCR) CCK8->CCK2R Binding Gq Gαq Protein CCK2R->Gq Activation PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Cytosolic Ca2+ Increase ER->Ca Release Dye Fluorescent Dye (Fluo-4/Calcium 6) Ca->Dye Binding Signal Fluorescence Signal (RFU) Dye->Signal Emission

Caption: The canonical Gq-coupled signaling cascade utilized in CCK2 calcium flux assays.

Critical Experimental Variables & Optimization

Variability in CCK2 assays often stems from three specific sources : Cell density, Peptide handling, and Dye loading conditions.

A. Cell Preparation (The Foundation)

CCK2 signaling is highly dependent on receptor density and cell health.

  • Confluency: You must achieve a 90-95% confluent monolayer at the time of the assay. Gaps in the monolayer cause "edge effects" and high noise.

  • Adherence: HEK293 cells (common for CCK2) are weakly adherent. Use Poly-D-Lysine (PDL) coated plates to prevent cell loss during dye addition.

B. Agonist Handling (The CCK-8 Peptide)

The standard agonist, Sulfated Cholecystokinin-8 (CCK-8S) , is chemically unstable and "sticky."

  • Oxidation: CCK-8 contains Methionine residues prone to oxidation, which destroys activity. Never store diluted working solutions.

  • Adsorption: The peptide sticks to hydrophobic plastics (polystyrene).

    • Solution: Use Polypropylene (PP) tips and reservoirs.

    • Solution: Always include 0.1% BSA (Bovine Serum Albumin) in your compound buffer to block non-specific binding sites.

C. Dye Loading & Buffer
  • Probenecid: Essential for preventing dye leakage (extrusion) by anion transporters. Use at 2.5 mM .

  • Temperature: Load dye at 37°C for 30-60 mins to ensure ester cleavage, then equilibrate to Room Temperature (RT) for 15 mins before reading to minimize thermal gradients.

Optimized Protocol Workflow

Reagents:

  • Assay Buffer: HBSS (with Ca2+/Mg2+) + 20 mM HEPES, pH 7.4.

  • Dye Loading Buffer: Assay Buffer + 2.5 mM Probenecid + Calcium Dye (e.g., Fluo-4 NW or Calcium 6).

  • Compound Buffer: Assay Buffer + 0.1% BSA (Crucial for CCK-8).

StepActionTechnical Rationale
1. Seeding Seed 50,000 - 80,000 cells/well (96-well) in PDL-coated plates. Incubate O/N.High density ensures monolayer; PDL prevents wash-off.
2. Dye Load Remove media. Add 100 µL Dye Loading Buffer . Incubate 45 min @ 37°C.Probenecid keeps dye in. 37°C maximizes esterase activity.
3. Equilibrate Move plate to Room Temp (RT) for 15-20 min.Reduces "thermal shock" signal artifacts during liquid addition.
4. Prep Agonist Dilute CCK-8S in Compound Buffer (w/ BSA) . Use PP tips.BSA prevents peptide loss to plastic.
5. Read Baseline: 20 sec. Inject: 20-50 µL Agonist. Read: 90-120 sec.Capture the rapid Gq transient peak (usually <10 sec post-injection).
Troubleshooting Guide (Symptom-Based)
Symptom 1: Low Signal-to-Background (S/B < 3)
  • Possible Cause: Poor dye loading or dye leakage.

    • Fix: Ensure Probenecid is fresh (it oxidizes/yellows over time). Increase dye concentration.

  • Possible Cause: Low Receptor Expression.

    • Fix: Check passage number. Receptor expression often drops after Passage 20. Thaw a fresh vial.

  • Possible Cause: Agonist Degradation.

    • Fix: CCK-8S sulfate group is labile. Use a fresh aliquot. Ensure BSA is in the buffer.

Symptom 2: High Well-to-Well Variability (CV > 10%)
  • Possible Cause: Cell monolayer disruption.

    • Fix: Check cells under a microscope after the assay. If you see bare spots, reduce pipetting speed on the reader (e.g., FLIPR/FlexStation dispense speed). Use PDL plates.

  • Possible Cause: Thermal Gradients.

    • Fix: "Edge effects" occur if the plate is colder than the reader interior. Equilibrate plate to RT for 20 mins before reading.

Symptom 3: No Response to CCK-8, but Response to Control (ATP/Ionomycin)
  • Possible Cause: The receptor is desensitized or not present.

    • Fix: If ATP (endogenous P2Y agonist) works, the calcium machinery is functional. The issue is specific to CCK2. Verify CCK-8S concentration and stability.

  • Possible Cause: "Sticky" Compound.

    • Fix: Did you use polystyrene reservoirs? Switch to glass or polypropylene and add 0.1% BSA.

Troubleshooting Logic Tree

Use this flow to diagnose the root cause of assay failure.

Troubleshooting_Tree Start Problem: Low/No Calcium Signal CheckPos Run Positive Control (2 µM Ionomycin or ATP) Start->CheckPos PosWorks Control Signal is GOOD CheckPos->PosWorks Yes PosFails Control Signal is WEAK CheckPos->PosFails No AgonistIssue Issue: CCK2 Specific PosWorks->AgonistIssue CellHealth Issue: Cell Health or Dye Loading PosFails->CellHealth Fix1 Fix: Check Confluency, Fresh Probenecid, Increase Dye Conc. CellHealth->Fix1 CheckLigand Check CCK-8 Handling AgonistIssue->CheckLigand LigandFix Fix: Add 0.1% BSA, Use Polypropylene, Fresh Peptide Aliquot CheckLigand->LigandFix Adsorption/Oxidation ReceptorFix Fix: Thaw low-passage cells, Verify Expression CheckLigand->ReceptorFix Expression Loss

Caption: Decision matrix for isolating biological vs. technical failures in calcium flux assays.

FAQ: Expert Insights

Q: Can I use non-sulfated CCK-8 (CCK-8NS)? A: Yes, but with caveats. While CCK2 receptors (unlike CCK1) bind both sulfated and non-sulfated forms with high affinity [1], CCK-8S is the physiological standard.[1] If you use CCK-8NS, ensure your reference data (EC50) is calibrated to that specific ligand, as potencies may shift slightly.

Q: My baseline is drifting upwards before compound addition. Why? A: This is usually due to dye leakage or cell stress . Ensure Probenecid (2.5 mM) is present. Also, if the plate is much cooler than the instrument, the warming effect can cause fluorescence changes. Allow the plate to sit in the reader for 5 minutes before starting the read.

Q: Why do I see a signal drop (dip) immediately upon compound addition? A: This is an addition artifact . The force of the liquid dispense is dislodging cells from the bottom of the well.

  • Solution: Use PDL-coated plates.

  • Solution: Adjust the pipettor height (higher) and speed (slower) in your instrument settings.

References
  • Noble, F., et al. (1999).[1] International Union of Pharmacology.[2] XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacological Reviews, 51(4), 745–781. Link

  • BenchChem. (2025). Troubleshooting low signal in Calcium Flux Assays. BenchChem Technical Guides. Link

  • Molecular Devices. (2020). FLIPR Calcium 6 Assay Kit Guide. Molecular Devices Application Notes. Link

  • Dojindo. (2023). Cell Counting Kit-8 (CCK-8) Stability and Handling. Dojindo Technical Manual. Link

  • Advanced Targeting Systems. (2006). CCK-8 Peptide Stability and Receptor Affinity.[3] Targeting Trends, 7(1). Link

Sources

Troubleshooting

Optimization of Z-360 vehicle for intraperitoneal (IP) injection

Welcome to the Technical Support Center for preclinical formulation and in vivo administration. As a Senior Application Scientist, I have designed this guide to address the specific biophysical and pharmacological challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for preclinical formulation and in vivo administration. As a Senior Application Scientist, I have designed this guide to address the specific biophysical and pharmacological challenges associated with the intraperitoneal (IP) administration of Z-360.

Z-360 (a calcium salt of a 1,5-benzodiazepine derivative) is a highly selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist (


 = 0.47 nmol/L) . While engineered with a meta-carboxylic acid to improve oral bioavailability over earlier generations (e.g., L-365,260), researchers often require IP injection for precise pharmacokinetic control, bypassing gastrointestinal transit variability in advanced pancreatic cancer models, or synchronizing combination therapies like gemcitabine .

This guide provides a self-validating framework to formulate Z-360 without precipitation, ensuring systemic absorption and reproducible experimental outcomes.

Vehicle Selection & Optimization Matrix

Because Z-360 retains significant lipophilicity due to its bulky organic framework, formulating an aqueous-compatible IP solution requires a precise thermodynamic balance of co-solvents and surfactants. Relying solely on aqueous buffers will result in immediate drug precipitation ("crashing out") in the peritoneal cavity, leading to localized inflammation and zero systemic exposure .

Table 1: Quantitative Tolerability & Optimization Matrix for Murine IP Injection

ComponentFunctionRecommended % (v/v)Max Tolerated % (IP)Causality / Rationale
DMSO Primary Solubilizer5%10%Disrupts the crystalline lattice of Z-360. Exceeding 10% causes severe peritoneal irritation, dehydration, and systemic toxicity in mice.
PEG-300 Co-solvent40%50%Lowers the dielectric constant of the mixture, preventing precipitation upon aqueous dilution. High viscosity limits use >50%.
Tween-80 Surfactant / Wetting5%10%Forms dynamic micelles that encapsulate Z-360. Exceeding 10% triggers histamine release, vasodilation, and hypotension in rodents.
0.9% Saline Aqueous Diluent50%N/AEnsures physiological isotonicity. Must be added last and dropwise to allow micelle formation without localized supersaturation.

Standardized Step-by-Step Methodology

This protocol describes the preparation of a 5 mg/mL Z-360 solution (Vehicle: 5% DMSO, 40% PEG-300, 5% Tween-80, 50% Saline). This methodology is designed as a self-validating system —if any step fails biophysically, the subsequent validation check will catch it before animal administration.

Step 1: Primary Solubilization

  • Weigh the required amount of Z-360 powder into a sterile glass vial.

  • Add DMSO (5% of the final target volume).

  • Action: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 5 minutes.

  • Causality: The thermal energy and acoustic cavitation ensure complete disruption of the drug's crystal lattice. The solution must be completely clear before proceeding.

Step 2: Micelle & Co-Solvent Integration

  • Add PEG-300 (40% of final volume) and Tween-80 (5% of final volume) to the DMSO-drug mixture.

  • Action: Vortex for 3 minutes to ensure a homogenous non-aqueous phase.

  • Causality: Premixing the surfactant with the co-solvent ensures that when water is introduced, the Tween-80 is perfectly distributed to instantly form protective micelles around the lipophilic Z-360 molecules.

Step 3: Aqueous Phase Addition (Critical Step)

  • Place the vial on a magnetic stirrer set to 400 RPM at 37°C.

  • Action: Add 0.9% Sterile Saline (50% of final volume) dropwise (approx. 1 drop per second) using a syringe.

  • Causality: Rapid addition of water causes localized areas of high polarity, forcing Z-360 out of solution irreversibly. Dropwise addition allows the thermodynamic equilibrium to shift gradually, favoring micelle encapsulation over precipitation.

Step 4: Self-Validation (Quality Control)

  • Action: Extract 10 µL of the final solution, place it on a glass slide, and examine it under a light microscope at 10x and 40x magnification.

  • Validation: The field of view must be optically clear. If you observe micro-crystals, needle-like structures, or phase separation (cloudiness), the formulation has failed. Do not inject. (See FAQ #1 for remediation).

Step 5: Sterilization

  • Action: Pass the validated solution through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) membranes are chemically resistant to DMSO and PEG. Standard PES or Cellulose Acetate filters will degrade or non-specifically bind the drug, reducing your actual dose.

Workflow & Mechanistic Visualizations

Z360_Workflow Start 1. Primary Solubilization Dissolve Z-360 in 5% DMSO Surfactant 2. Micelle Formation Add 40% PEG-300 & 5% Tween-80 Start->Surfactant Sonicate 5 min Aqueous 3. Aqueous Integration Dropwise addition of 50% Saline (37°C) Surfactant->Aqueous Vortex thoroughly Check 4. Self-Validation Microscopic check for micro-crystals Aqueous->Check Agitate continuously Adjust Remediation Increase PEG-300 by 5%, Re-sonicate at 37°C Check->Adjust Crystals Observed Filter 5. Sterilization Filter via 0.22 µm PTFE Check->Filter Optically Clear Adjust->Check Re-evaluate Inject 6. IP Administration Deliver to Murine Model Filter->Inject Ready for use

Workflow for the formulation and biophysical validation of Z-360 for IP administration.

Z360_Mechanism cluster_pathway Intracellular Signaling Cascade Gastrin Gastrin / CCK (Endogenous Ligands) CCK2R CCK2 Receptor (Pancreas / DRGs) Gastrin->CCK2R Activates Z360 Z-360 Vehicle (IP Absorbed) Z360->CCK2R Competitive Antagonism Outcome2 Analgesia & Tumor Inhibition Z360->Outcome2 Therapeutic Effect IL1B IL-1β Production CCK2R->IL1B Signal Transduction Ephrin Ephrin B1 Upregulation IL1B->Ephrin NR2B NR2B Phosphorylation Ephrin->NR2B Outcome1 Cancer-Induced Pain Sensitization NR2B->Outcome1 Pathological State

Mechanistic pathway of Z-360 competitive antagonism at the CCK2 receptor in pain models.

Troubleshooting & FAQs

Q1: My Z-360 solution becomes cloudy the moment I add the saline. How do I rescue the formulation? A1: Cloudiness indicates macro-precipitation. This usually happens if the aqueous phase is added too quickly or if the solution is too cold. Rescue: Do not add more DMSO (this will cause in vivo toxicity). Instead, place the vial back in a 37°C water bath, add an additional 5% PEG-300, and sonicate for 10 minutes. In the future, ensure the saline is pre-warmed to 37°C and added strictly dropwise under heavy agitation.

Q2: Can I use a purely aqueous vehicle like 0.5% methylcellulose for Z-360 IP injection? A2: No. While methylcellulose suspensions are excellent for oral gavage (where the GI tract has time to slowly absorb the drug), IP administration of a suspension leads to erratic absorption, macrophage-mediated clearance in the peritoneal cavity, and inconsistent plasma


 levels. IP delivery requires a true solution for rapid capillary absorption .

Q3: I am observing peritoneal inflammation and lethargy in my mice immediately post-injection. Is this a side effect of Z-360? A3: It is highly likely a vehicle effect, not the drug. CCK2 antagonism is generally well-tolerated. However, DMSO concentrations above 10% or Tween-80 concentrations above 10% cause acute peritoneal dehydration and histamine-driven hypotension, respectively. Ensure your injection volume does not exceed 10 mL/kg (e.g., max 200 µL for a 20g mouse) and strictly adhere to the limits in Table 1.

Q4: Does the presence of PEG-300 and Tween-80 interfere with Z-360's binding to the CCK2 receptor? A4: No. Once the vehicle is absorbed from the peritoneal cavity into the systemic circulation, the co-solvents and surfactants are rapidly diluted in the blood volume (approx. 1.5-2.0 mL in a mouse). The micelles dissociate, releasing free Z-360 to competitively bind the CCK2 receptor, thereby suppressing downstream IL-1β production and Ephrin B1 upregulation as intended .

References

  • Cholecystokinin B receptor targeting for imaging and therapy. Source: Google Patents (US10080805B2).
  • Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice. Source: PubMed Central (PMC3022752). URL:[Link]

  • Benzo [1, 2, 5] thiadiazole compounds as cck2 modulators. Source: Google Patents (WO2005012275A2).

Reference Data & Comparative Studies

Validation

Comparative efficacy of Nastorazepide and Gemcitabine in pancreatic cancer

Title: Comparative Efficacy and Mechanistic Synergy of Nastorazepide and Gemcitabine in Pancreatic Ductal Adenocarcinoma Introduction Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy and Mechanistic Synergy of Nastorazepide and Gemcitabine in Pancreatic Ductal Adenocarcinoma

Introduction Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense desmoplastic stroma and profound chemoresistance. While Gemcitabine has historically served as the backbone of PDAC chemotherapy, its efficacy is frequently curtailed by acquired resistance mechanisms, particularly the upregulation of anti-apoptotic pathways. Nastorazepide (Z-360), a highly selective, orally active cholecystokinin-2 receptor (CCK2R) antagonist, has emerged as a potent modulator of the tumor microenvironment. This guide provides an objective, data-driven comparison of Nastorazepide and Gemcitabine, detailing their mechanistic divergence, synergistic potential, and the self-validating experimental protocols used to evaluate their combined efficacy[1].

Mechanistic Divergence and Synergy

To understand the rationale behind combining these agents, one must analyze their distinct mechanisms of action:

  • Gemcitabine (The Cytotoxic Agent): As a nucleoside analog, Gemcitabine incorporates into synthesizing DNA, halting chain elongation and inducing tumor cell apoptosis. However, PDAC cells often evade this stress by upregulating survival proteins.

  • Nastorazepide (The Microenvironment Modulator): Gastrin and its receptor, CCK2R, are overexpressed in pancreatic tumors. Gastrin binding activates downstream Akt signaling, which 1 (such as survivin, XIAP, and Mcl-1)[1]. Nastorazepide competitively binds to CCK2R with 2 (Ki = 0.47 nM), stripping the tumor of this gastrin-induced protective shield and sensitizing the cells to cytotoxic stress[2].

MechanisticPathway Gastrin Gastrin (Ligand) CCK2R CCK2 Receptor Gastrin->CCK2R Activates Akt Akt Phosphorylation CCK2R->Akt Promotes Nastorazepide Nastorazepide (Z-360) Nastorazepide->CCK2R Competitively Blocks AntiApoptotic Survivin, XIAP, Mcl-1 Akt->AntiApoptotic Upregulates Apoptosis Tumor Cell Apoptosis AntiApoptotic->Apoptosis Inhibits Gemcitabine Gemcitabine DNA DNA Damage Gemcitabine->DNA Induces DNA->Apoptosis Triggers

Synergistic mechanism of Nastorazepide and Gemcitabine in pancreatic cancer cells.

Quantitative Comparative Efficacy

Preclinical and clinical data demonstrate that while Nastorazepide monotherapy exhibits moderate tumor suppression, its true value lies in its synergistic effect when combined with Gemcitabine. By downregulating anti-apoptotic genes like BIRC2, the combination therapy achieves superior tumor volume reduction and patient survival trends without compounding toxicity[3],[4].

Metric / ParameterGemcitabine MonotherapyNastorazepide MonotherapyCombination (Gem + Z-360)
Primary Mechanism DNA synthesis inhibitionCCK2R antagonism (Ki=0.47nM)Dual: Cytotoxicity + Sensitization
Apoptotic Induction (TUNEL) Moderate increaseModerate increaseHighly significant increase
Microvessel Density Reduction MinimalModerateSignificant reduction (84% tumor wt drop)
Phase II 1-Year Survival Rate 20.5%N/A (Tested in combo)23.4% (at 60 mg dose)
Pain Palliation StandardHigh (Suppresses IL-1β)High

Data synthesized from in vivo orthotopic models and Phase II clinical trials[3],[5],[2].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the causal logic and step-by-step execution required to validate the efficacy of this combination therapy.

Protocol A: In Vivo Xenograft Efficacy & Apoptotic Validation Causality & Logic: Tumor volume reduction alone cannot distinguish between anti-proliferative effects and active cell death. By coupling xenograft measurements with a TUNEL assay, researchers can definitively prove that the combination therapy actively induces apoptosis rather than merely stalling growth.

  • Cell Preparation: Culture MIA PaCa-2 human pancreatic cancer cells (which express type II anti-apoptotic profiles) in DMEM supplemented with 10% FBS.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.
    
  • Randomization & Dosing: Once tumors reach ~100 mm³, randomize mice into four groups: Vehicle, Gemcitabine alone (100 mg/kg, i.p., twice weekly), Nastorazepide alone (100 mg/kg, p.o., daily), and Combination.

  • Longitudinal Monitoring: Measure tumor dimensions using calipers twice weekly for 35 days. Calculate volume as

    
    .
    
  • Tissue Harvesting & TUNEL Assay: On Day 35, excise the tumors. Fix in 10% formalin and embed in paraffin. Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) to quantify apoptotic cells, validating the synergistic cytotoxic effect[4].

Protocol B: CCK2R Downstream Signaling Assay (Western Blot) Causality & Logic: To confirm that Nastorazepide's phenotypic effects are strictly on-target, researchers must verify the suppression of the specific downstream signaling cascade (Akt/Mcl-1) activated by the CCK2 receptor.

  • Treatment: Starve MIA PaCa-2 cells of serum for 24 hours. Pre-treat with Nastorazepide (0.1 - 1.0 µM) for 1 hour, followed by stimulation with Gastrin-17 (10 nM) for 15 minutes.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and Mcl-1.

  • Validation: A successful assay will show Gastrin-induced p-Akt spikes being dose-dependently abrogated by Nastorazepide, confirming target engagement[2].

ExperimentalWorkflow Inoc 1. MIA PaCa-2 Inoculation Group 2. Randomization (4 Groups) Inoc->Group Treat 3. 35-Day Treatment (Gem ± Z-360) Group->Treat Harvest 4. Tissue Harvest & Sectioning Treat->Harvest Assay 5. TUNEL Assay & Western Blot Harvest->Assay

Step-by-step in vivo experimental workflow for evaluating combination efficacy.

Clinical Translation and Trustworthiness

The transition from bench to bedside has validated these preclinical models. In a randomized Phase II study involving patients with metastatic pancreatic cancer, the addition of Nastorazepide (60 mg) to standard Gemcitabine therapy 3 for overall survival (HR: 0.73) in chemo-naïve populations[3]. Furthermore, Nastorazepide demonstrated a unique capacity to suppress interleukin-1β (IL-1β) production, leading to significant5—a critical palliative benefit not achieved by Gemcitabine alone[5].

References

  • A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo | nih.gov | 3

  • Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research | 1

  • Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects (Alternate) | Anticancer Research | 4

  • Focus on Pancreatic Cancer Microenvironment | MDPI | 5

  • Pre-clinical evaluation of a new orally-active CCK-2R antagonist, Z-360, in gastrointestinal cancer models | PubMed / nih.gov | 2

Sources

Comparative

Pharmacological Profiling of CCK2 Receptor Antagonists: A Comparative Analysis of Z-360, YM022, and JB93182

The Cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract[1]. Aberrant CCK2R s...

Author: BenchChem Technical Support Team. Date: March 2026

The Cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract[1]. Aberrant CCK2R signaling is a critical driver of pathological gastric acid hypersecretion and the proliferation of various gastrointestinal malignancies, notably pancreatic cancer[1][2]. Consequently, the development of highly selective, high-affinity CCK2R antagonists has been a major focus in drug discovery[3].

This guide provides an in-depth comparative analysis of three prominent CCK2R antagonists—Z-360 , YM022 , and JB93182 —evaluating their binding affinities, receptor state recognition, and the underlying experimental methodologies used to validate their pharmacological profiles.

Mechanistic Overview of CCK2R Antagonism

Upon binding its endogenous ligands (gastrin or cholecystokinin), CCK2R couples primarily to Gq/11 proteins. This coupling activates phospholipase C (PLC), initiating the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium (


) triggers downstream cascades that inhibit apoptosis and promote cellular proliferation[2].

Competitive antagonists like Z-360, YM022, and JB93182 exert their therapeutic effects by occupying the orthosteric binding site, thereby uncoupling the receptor from this proliferative signaling network[2][4].

CCK2R_Signaling Gastrin Gastrin / CCK CCK2R CCK2 Receptor Gastrin->CCK2R Gq Gq/11 Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Effect Cell Proliferation & Survival Ca2->Effect Antagonists Z-360 / YM022 / JB93182 Antagonists->CCK2R Competitive Blockade

CCK2R signaling pathway and the inhibitory intervention by selective antagonists.

Comparative Binding Affinity and Receptor State Recognition

The pharmacological efficacy of a CCK2R antagonist is heavily dictated by its binding affinity (


) and its ability to recognize different conformational states of the receptor. The human CCK2 receptor is known to exist in both high-affinity and low-affinity states, which do not strictly correlate with the degree of G protein coupling[5].
Quantitative Binding Data

The table below synthesizes the binding parameters of the three compounds derived from radioligand competition assays using human CCK2R-expressing cell membranes (e.g., COS-7 or SK-N-MC cells)[2][5].

CompoundChemical ClassTarget SelectivityAffinity (

/

)
Binding ModelClinical Viability / Bioavailability
Z-360 1,5-Benzodiazepine derivativeCCK2R (CCK1/2 ratio > 600)

= 0.47 nM
One-siteHigh (Phase II for Pancreatic Cancer)
YM022 1,4-BenzodiazepineCCK2R highly selective

= 9.2 - 9.3 (~0.5 nM)
One-siteLow (Poor water solubility)
JB93182 Benzimidazole / IndoleCCK2R selective

= 8.7 (High) & 6.2 (Low)
Two-siteLow (Suboptimal pharmacokinetics)
Causality in Receptor State Recognition: One-Site vs. Two-Site Models

A critical distinction among these antagonists is their interaction kinetics. In competition binding experiments using


 as the radioligand, YM022  and Z-360  fit a standard one-site model , indicating that they bind with uniform high affinity regardless of the receptor's conformational state[5].

Conversely, JB93182 fits a two-site model , exhibiting a high-affinity state (


) and a low-affinity state (

)[5]. This suggests that JB93182 discriminates between distinct allosteric or conformational subpopulations of the human CCK2R. The addition of GTP-analogues (which uncouple GPCRs from G-proteins) does not significantly shift this two-site binding profile, implying that this dual-affinity state is an intrinsic structural feature of the receptor rather than an artifact of G-protein coupling[5].
Structural Evolution and Pharmacokinetic Optimization

While YM022 and JB93182 exhibit excellent in vitro potency, their clinical translation was severely hindered by poor physicochemical properties—specifically, high lipophilicity, low water solubility, and negligible oral bioavailability[3][6].

Z-360 represents a successful structural optimization of the benzodiazepine template. By introducing a meta-carboxylic acid on the aryl urea linkage, researchers drastically enhanced the molecule's water solubility without compromising its subnanomolar affinity (


 = 0.47 nM)[2][6]. This modification yielded an orally active compound capable of sustaining therapeutic plasma concentrations, enabling its progression into Phase II clinical trials for metastatic pancreatic cancer[1][6][7].

Experimental Methodology: Radioligand Competition Binding Assay

To ensure trustworthiness and reproducibility, binding affinities (


) must be determined using a self-validating experimental system. The following protocol outlines the standardized radioligand competition assay used to evaluate CCK2R antagonists[2][5].
Step-by-Step Protocol

Step 1: Membrane Preparation

  • Action: Harvest HEK293, COS-7, or SK-N-MC cells transiently expressing human CCK2R. Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Causality: Rapid homogenization and cold temperatures preserve the structural integrity of the membrane-bound GPCRs, preventing proteolytic degradation and ensuring accurate ligand-receptor interactions.

Step 2: Co-Incubation

  • Action: Resuspend the membrane pellet in assay buffer (e.g., HEPES containing BSA and

    
    ). Aliquot membrane suspension into 96-well plates. Add a constant concentration of radioligand (e.g., 2 nM 
    
    
    
    or
    
    
    ) and varying concentrations of the unlabeled antagonist (Z-360, YM022, or JB93182) ranging from
    
    
    to
    
    
    M.
  • Causality: A fixed radioligand concentration against a logarithmic gradient of the competitor establishes a displacement curve, which is essential for calculating the

    
    .
    

Step 3: Equilibrium Binding

  • Action: Incubate the plates at 25°C for 120 minutes.

  • Causality: Sufficient incubation time guarantees that the system reaches thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

Step 4: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold wash buffer.

  • Causality: PEI reduces non-specific binding of the radioligand to the filter. Rapid filtration with ice-cold buffer separates the bound ligand from the free ligand instantaneously, minimizing the dissociation of the receptor-ligand complex during the wash steps.

Step 5: Liquid Scintillation Counting & Data Analysis

  • Action: Add scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM). Analyze the displacement data using non-linear regression to determine the

    
    . Calculate the 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
  • Causality: Converting

    
     to 
    
    
    
    normalizes the data against the specific radioligand used, allowing for an objective, absolute comparison of binding affinities across different studies and compounds.

Binding_Assay Prep 1. Membrane Prep (HEK293/COS-7) Incubate 2. Co-incubation [3H]Ligand + Antagonist Prep->Incubate Equilibrate 3. Equilibrium Binding (25°C, 120 min) Incubate->Equilibrate Filter 4. Rapid Filtration (GF/B Filters) Equilibrate->Filter Count 5. Scintillation Counting Filter->Count Analyze 6. Non-linear Regression (Ki) Count->Analyze

Step-by-step experimental workflow for radioligand competition binding assays.

References

  • Pharmacological analysis of CCK2 receptor ligands using COS-7 and SK-N-MC cells, expressing the human CCK2 receptor. Lund University.
  • Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects. Anticancer Research.
  • Pharmacological analysis of CCK2 receptor ligands using COS-7 and SK-N-MC cells... PubMed Central (PMC).
  • Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents. PubMed Central (PMC).
  • Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. PubMed Central (PMC).
  • WO2013126797A1 - Cholecystokinin b receptor targeting for imaging and therapy. Google Patents.
  • CCK2 receptor antagonists. ResearchGate.
  • Cholecystokinin Antagonists: Pharmacological and Therapeutic Potential. ResearchGate.

Sources

Validation

Modulating the Cholecystokinin Axis: A Comparative Guide to Nastorazepide and Proglumide in Pain Management Models

Cholecystokinin (CCK) has emerged as a critical neuromodulator in the central nervous system, acting as an endogenous anti-opioid peptide and a primary driver of central sensitization. For drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Cholecystokinin (CCK) has emerged as a critical neuromodulator in the central nervous system, acting as an endogenous anti-opioid peptide and a primary driver of central sensitization. For drug development professionals and neuropharmacologists, targeting the CCK-1 (CCK-A) and CCK-2 (CCK-B) receptors offers a promising non-opioid strategy for intractable pain.

This guide critically evaluates two distinct CCK antagonists: Nastorazepide (Z-360) , a highly selective, novel 1,5-benzodiazepine derivative, and Proglumide , a classical, non-selective CCK antagonist. By analyzing their binding kinetics, mechanistic pathways, and experimental validation models, we provide a framework for selecting the appropriate compound for specific preclinical and translational pain models.

Pharmacodynamic Divergence and Binding Kinetics

Nastorazepide and Proglumide occupy different ends of the pharmacological spectrum, dictating their distinct applications in pain research.

Nastorazepide was engineered for high-affinity, selective blockade of the CCK-2 receptor. Initially targeted for pancreatic oncology, it was later recognized for profound analgesic properties [[1]](). It inhibits the specific binding of [3H]CCK-8 to the human CCK-2 receptor with an exceptional


 value of 0.47 nM 1.

Conversely, Proglumide is a non-peptide, non-selective antagonist of both CCK-A and CCK-B receptors. While its binding affinity is significantly lower (in the micromolar range), its clinical utility stems from its ability to cross the blood-brain barrier and disrupt the CCK-mediated negative feedback loop that drives opioid tolerance 2.

Table 1: Pharmacological and Kinetic Comparison

ParameterNastorazepide (Z-360)Proglumide
Primary Target CCK-2 Receptor (Gastrin Receptor)CCK-A and CCK-B (CCK-2) Receptors
Binding Affinity (

)
0.47 nM (Highly Selective)Micromolar range (Non-selective)
Chemical Class 1,5-benzodiazepine derivativeGlutamic acid derivative (Non-peptide)
Primary Pain Indication Cancer-induced pain, inflammatory painChronic pancreatitis pain, opioid tolerance
Key Mechanism Suppresses IL-1β, Ephrin B1, and p-NR2BDisrupts CCK-mediated anti-opioid feedback
Mechanistic Pathways in Pain Modulation

The causality of pain relief differs fundamentally between the two compounds, requiring researchers to align the drug's mechanism with the specific pathophysiology of their experimental model.

Nastorazepide's Targeted Anti-Inflammatory Cascade: In severe, opioid-resistant cancer pain models, Nastorazepide operates by dismantling a specific neuro-inflammatory axis. Tumor presence induces Interleukin-1β (IL-1β) production in the periphery. IL-1β upregulates the ephrin B1 gene in the dorsal root ganglia (DRG), which subsequently drives the phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord . Because NR2B phosphorylation is the terminal step in central sensitization, Nastorazepide intercepts this cascade at the source. By blocking the CCK-2 receptor, it suppresses IL-1β production, thereby preventing Ephrin B1 upregulation and subsequent NR2B phosphorylation .

Proglumide's Opioid Synergy: Proglumide does not primarily act as a standalone analgesic in acute models. Instead, it prevents the upregulation of CCK that typically follows chronic opioid administration. By broadly blocking CCK receptors, Proglumide enhances the analgesic efficacy of morphine and prevents the development of tolerance, making it highly relevant for chronic benign pain and chronic pancreatitis 3, 2.

Signaling CCK2 CCK-2 Receptor IL1b IL-1β Production CCK2->IL1b Activation Drives Nastorazepide Nastorazepide (Z-360) Nastorazepide->CCK2 High Affinity (Ki=0.47nM) Nastorazepide->IL1b Suppresses Proglumide Proglumide Proglumide->CCK2 Low Affinity Blockade Opioid Opioid Receptor Synergy Proglumide->Opioid Enhances Morphine Ephrin Ephrin B1 Upregulation IL1b->Ephrin Induces NR2B NR2B Phosphorylation Ephrin->NR2B Phosphorylates Pain Central Sensitization (Hyperalgesia) NR2B->Pain Exacerbates Opioid->Pain Attenuates

Mechanistic divergence of Nastorazepide and Proglumide in pain modulation pathways.

Comparative Efficacy in Experimental Models

Table 2: Efficacy Profiles in Validated Models

CompoundExperimental ModelEffective DosePrimary Outcome
Nastorazepide Formalin-induced & Cancer pain (Mice)30–300 mg/kg (p.o.)Inhibits late-phase nociception; anti-allodynic effect 4
Nastorazepide Pancreatic Cancer Xenograft100 mg/kg (p.o.)Reduces tumor growth and cancer-associated pain 1
Proglumide Chronic Pancreatitis (Human Phase 1)1200 mg/day (p.o.)Significant reduction in Numeric Rating Scale pain scores 3
Proglumide Chronic Benign Pain (Human)Adjunct to MorphineEnhances morphine analgesia; prevents tolerance 2
Experimental Validation and Self-Validating Protocols

To rigorously compare these agents, researchers must employ models that isolate their specific mechanistic strengths. Below are self-validating protocols designed to establish causality rather than mere correlation.

Protocol A: Evaluating Nastorazepide in Cancer-Induced Bone Pain (CIBP)

Rationale: This model isolates the IL-1β/Ephrin B1/NR2B axis. By measuring both behavioral allodynia and molecular phosphorylation states, the protocol internally validates the mechanism of action.

  • Inoculation (Day 0): Inject osteolytic cancer cells (e.g., MIA PaCa-2) into the intramedullary space of the murine femur. Control: Sham mice receive heat-killed cells.

  • Baseline Behavioral Assays (Day 7): Establish baseline mechanical allodynia using von Frey filaments. Only mice exhibiting a >30% drop in withdrawal threshold proceed, ensuring uniform central sensitization.

  • Dosing Regimen (Days 7–21): Administer Nastorazepide via oral gavage (30–300 mg/kg, once daily) 4. Control: Vehicle-only group.

  • Longitudinal Readouts: Perform von Frey testing on days 10, 14, and 21.

  • Molecular Validation (Day 21): Euthanize subjects and harvest the ipsilateral DRG and lumbar spinal cord. Perform Western blot analysis for phosphorylated NR2B (p-NR2B) and qPCR for ephrin B1 mRNA.

    • Causality Check: A reduction in behavioral allodynia must strictly correlate with decreased p-NR2B expression in the spinal cord to validate Nastorazepide's mechanism .

Workflow A Cancer Cell Inoculation B Baseline Hyperalgesia Test A->B C Nastorazepide Admin (p.o.) B->C D Behavioral Assays C->D E DRG & Spinal Cord Harvest D->E F Western Blot (NR2B/Ephrin B1) E->F

Step-by-step experimental workflow for evaluating CCK-2 antagonists in cancer pain.

Protocol B: Proglumide-Opioid Synergy in Chronic Inflammatory Pain

Rationale: Proglumide's efficacy is best captured in its ability to rescue opioid sensitivity. This protocol uses a chronic pancreatitis model to evaluate opioid-sparing effects.

  • Induction: Induce chronic pancreatitis in mice via repeated cerulein injections over 4 weeks.

  • Tolerance Induction: Administer escalating doses of morphine (subcutaneous) until the analgesic effect (measured by tail-flick latency) diminishes by 50%.

  • Intervention: Co-administer Proglumide alongside the established morphine dose.

  • Readout: Measure the restoration of tail-flick latency. Analyze blood microRNA biomarkers (e.g., miR-122-5p) to confirm the reduction in pancreatic inflammation and fibrosis, validating the dual-action of Proglumide seen in human Phase 1 trials 3.

Translational Outlook

For drug development professionals, the choice between these compounds depends on the clinical objective. Nastorazepide represents a precision tool for oncology-associated pain and severe inflammatory neuropathies, offering a standalone mechanism to halt central sensitization 4. Proglumide, despite its age and lower affinity, remains a highly functional adjunct therapy. Its proven safety profile in Phase 1 trials for chronic pancreatitis (at 1200 mg/day) and its ability to enhance morphine analgesia in humans make it a pragmatic choice for opioid-sparing protocols 3, 2.

References

1.[1] Nastorazepide (Z-360) | CCK-2 Receptor Antagonist - MedChemExpress. 1 2.[4] Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist Z-360 in mouse models of formalin- and cancer-induced pain - PubMed. 4 3. Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - Sigma-Aldrich. 4.[3] The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial - WashU Medicine Research Profiles. 3 5.[2] The cholecystokinin antagonist proglumide enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed. 2

Sources

Comparative

Validation of Z-360 Antagonism Using Pentagastrin-Stimulated Acid Secretion

Content Type: Publish Comparison Guide Subject: Z-360 (Nastorazepide) Pharmacology & Assay Validation Audience: Drug Discovery Scientists, Pharmacologists, Gastroenterology Researchers Executive Summary & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Z-360 (Nastorazepide) Pharmacology & Assay Validation Audience: Drug Discovery Scientists, Pharmacologists, Gastroenterology Researchers

Executive Summary & Mechanistic Rationale

Z-360 (Nastorazepide) is a potent, orally active, and selective antagonist of the cholecystokinin-2 (CCK-2) receptor (also known as the gastrin receptor). Unlike Proton Pump Inhibitors (PPIs) which block the final common pathway of acid secretion, or H2-receptor antagonists which block the histamine pathway, Z-360 specifically targets the gastrin-mediated signaling axis.

To validate Z-360 antagonism, researchers must utilize an assay that isolates the gastrin pathway while controlling for histamine-mediated secretion. The pentagastrin-stimulated gastric acid secretion model in Heidenhain pouch dogs is the gold standard for this validation. Pentagastrin, a synthetic peptide containing the C-terminal tetrapeptide of gastrin, acts as a selective CCK-2 agonist.

The Signaling Architecture

Validation relies on the differential blockade of specific receptors on the Parietal Cell and the Enterochromaffin-like (ECL) Cell.

G cluster_ECL ECL Cell cluster_Parietal Parietal Cell Pentagastrin Pentagastrin (Agonist) CCK2_ECL CCK-2 Receptor Pentagastrin->CCK2_ECL Stimulates CCK2_Par CCK-2 Receptor Pentagastrin->CCK2_Par Stimulates Z360 Z-360 (Antagonist) Z360->CCK2_ECL Blocks Z360->CCK2_Par Blocks Histamine Histamine Release CCK2_ECL->Histamine H2R H2 Receptor Histamine->H2R Paracrine Pump H+/K+ ATPase (Acid Pump) CCK2_Par->Pump Ca2+ Pathway H2R->Pump cAMP Pathway

Figure 1: Mechanism of Action. Z-360 intercepts the gastrin signal at both the ECL cell (preventing histamine release) and the parietal cell directly.

Comparative Analysis: Z-360 vs. Alternatives

To prove Z-360 is a selective CCK-2 antagonist, it must be compared against agents with different mechanisms (H2 blockers, PPIs) and reference CCK-2 antagonists.

Table 1: Comparative Profile of Acid Secretion Antagonists

CompoundClassTargetEffect on Pentagastrin-Induced AcidEffect on Histamine-Induced AcidValidation Logic
Z-360 (Nastorazepide) CCK-2 AntagonistCCK-2 ReceptorHigh Inhibition (Primary Target)Low/No Inhibition (Specificity Check)Validates CCK-2 selectivity.[1]
L-365,260 CCK-2 AntagonistCCK-2 ReceptorHigh InhibitionLow/No InhibitionReference Standard (Historical).
Cimetidine H2 AntagonistH2 ReceptorModerate/High InhibitionHigh Inhibition Inhibits pentagastrin because gastrin acts partly via histamine release.
Omeprazole PPIH+/K+ ATPaseTotal InhibitionTotal InhibitionPositive Control (System Integrity).

Critical Insight: The defining characteristic of Z-360 validation is that it inhibits pentagastrin-stimulated acid but fails to significantly inhibit acid secretion stimulated by exogenous histamine. This differentiates it from H2 blockers and PPIs.

Experimental Protocol: Heidenhain Pouch Dog Model

The Heidenhain pouch (a vagally denervated gastric pouch) is the preferred model because it eliminates cephalic (vagal) influences, ensuring that acid secretion is driven purely by the administered hormonal agonist (pentagastrin).

Workflow Visualization

Workflow Start Subject: Fasted Heidenhain Pouch Dog Basal Step 1: Basal Collection (30 min) Confirm pH > 5.0 Start->Basal Dose Step 2: Test Article Admin (t=0) Z-360 (p.o./i.d.) or Vehicle Basal->Dose Wait Absorption Period (30-60 min) Dose->Wait Stim Step 3: Pentagastrin Infusion (Start t=60) Continuous IV @ 4 µg/kg/hr Wait->Stim Collect Step 4: Sample Collection Every 15 min for 3 hours Stim->Collect Titrate Step 5: Titration NaOH to pH 7.0 -> Calc Acid Output (mEq) Collect->Titrate

Figure 2: Experimental Timeline. Standardized workflow for assessing antisecretory activity.

Step-by-Step Methodology

1. Subject Preparation:

  • Use conscious, trained Beagle dogs with surgically prepared Heidenhain pouches.

  • Fast: 18–24 hours prior to the experiment; water ad libitum.

  • Basal Check: Collect gastric juice for 30 minutes. If basal secretion is high (indicating stress or food residue), discard the session.

2. Drug Administration (The Variable):

  • Group A (Vehicle): Administer 0.5% Methylcellulose or saline p.o.

  • Group B (Z-360): Administer Z-360 at graded doses (e.g., 10, 30, 100 mg/kg p.o.) 60 minutes prior to stimulation.

  • Group C (Specificity Control): Administer Z-360 (High Dose) followed by Histamine challenge instead of Pentagastrin.

3. Stimulation (The Agonist):

  • Pentagastrin: Prepare in saline.

  • Dose: Infuse intravenously (IV) at 4–8 µg/kg/hr .

    • Note: Use a sub-maximal dose (approx. 80% of max) to ensure the system is sensitive to antagonism. A supramaximal dose might overwhelm a competitive antagonist.

4. Sample Collection & Analysis:

  • Collect pouch secretions every 15 minutes via the cannula.

  • Volume: Measure to the nearest 0.1 mL.

  • Acidity: Titrate a 1.0 mL aliquot with 0.01 N NaOH to an endpoint of pH 7.0 using an automatic titrator.

  • Calculation:

    
    
    
Data Interpretation & Validation Criteria

To declare the validation successful, the data must meet specific statistical and physiological criteria.

Expected Results (Quantitative)
ParameterVehicle + PentagastrinZ-360 (30 mg/kg) + PentagastrinZ-360 (100 mg/kg) + Histamine
Peak Acid Output High (~100%)Reduced (~40-60%)High (~90-100%)
Duration of Action Sustained plateauRapid decline after peakSustained plateau
Interpretation Valid SystemValid Antagonism Valid Specificity
Calculation of Inhibition

Calculate the percentage inhibition using the Area Under the Curve (AUC) of acid output over the stimulation period (e.g., 0–3 hours).



Integrity Checklist (Self-Validating System)
  • Dose-Dependency: Does increasing Z-360 dose result in increased inhibition? (If not, check bioavailability).[2]

  • Specificity: Does Z-360 fail to inhibit histamine-induced secretion? (If it inhibits histamine significantly, it may have off-target anticholinergic or H2-blocking effects).

  • Reversibility: Does acid secretion return to normal in washout studies? (Z-360 is a competitive antagonist; effects should be reversible).

References
  • Zeria Pharmaceutical Co., Ltd. (2008). Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines. Cancer Chemotherapy and Pharmacology. Link

  • Ljung, L., et al. (1993). The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans. Clinical Pharmacology & Therapeutics. Link

  • Konturek, S.J., et al. (1969). Comparison between the effect of pentagastrin and histamine on gastric acid secretion. Acta Chirurgica Scandinavica. Link

  • Adooq Bioscience. Z-360 (Nastorazepide) Product Monograph & Mechanism. Link

  • MedChemExpress. Nastorazepide (Z-360) Datasheet and Biological Activity. Link

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Z-360: Calcium Salt vs. Free Base Formulations

An In-Depth Analysis for the Drug Development Professional Introduction: The Critical Role of Salt Selection in Optimizing Drug Performance In the landscape of drug development, the selection of an appropriate salt form...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for the Drug Development Professional

Introduction: The Critical Role of Salt Selection in Optimizing Drug Performance

In the landscape of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that can profoundly influence its clinical success. This choice is driven by the need to optimize physicochemical properties such as solubility, stability, and dissolution rate, which in turn are key determinants of a drug's pharmacokinetic profile and, ultimately, its therapeutic efficacy. This guide provides a comparative analysis of the potential pharmacokinetic differences between the calcium salt and the free base forms of Z-360, a novel, orally active cholecystokinin-2 (CCK-2)/gastrin receptor antagonist.

Z-360 has been investigated for its anti-tumor effects, particularly in combination with chemotherapy for pancreatic cancer.[1] The orally administered form mentioned in preclinical studies is a calcium salt: calcium bis [(R)-(-)-3-[3-{5-cyclohexyl-1-(3,3-dimethyl-2-oxo-butyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepin-3-yl}ureido]benzoate].[1] While direct comparative pharmacokinetic data between the Z-360 calcium salt and its free base is not publicly available, this guide will leverage established principles of pharmaceutical science to infer the likely differences and provide a framework for their experimental determination.

The Rationale for Salt Formation: Enhancing Bioavailability

For many orally administered drugs, particularly those classified as weakly acidic or basic, the free base or free acid form may exhibit poor aqueous solubility. This can lead to slow dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability.[3][4] The formation of a salt is a common and effective strategy to overcome this limitation.[4][5] By converting the API into a more soluble form, the dissolution rate is enhanced, leading to a higher concentration of the drug in solution at the site of absorption and, consequently, improved bioavailability.[3]

The choice of the counter-ion for salt formation is critical and can impact not only solubility but also stability, hygroscopicity, and manufacturability. Calcium salts are a common choice for acidic drugs, offering a balance of improved solubility and good solid-state properties.

Theoretical Pharmacokinetic Comparison: Z-360 Calcium Salt vs. Free Base

Based on fundamental principles of pharmacokinetics and drug formulation, we can anticipate several key differences in the pharmacokinetic profiles of Z-360 administered as a calcium salt versus its free base.

Pharmacokinetic ParameterExpected Profile: Z-360 Calcium SaltExpected Profile: Z-360 Free BaseRationale
Tmax (Time to Peak Concentration) ShorterLongerThe higher solubility of the calcium salt would likely lead to faster dissolution and absorption, resulting in a quicker attainment of maximum plasma concentration.
Cmax (Peak Plasma Concentration) HigherLowerA more rapid and complete absorption of the calcium salt form would be expected to result in a higher peak plasma concentration.
AUC (Area Under the Curve) HigherLowerThe overall drug exposure, represented by the AUC, is anticipated to be greater for the calcium salt due to enhanced absorption and bioavailability.
Bioavailability HigherLowerThe primary reason for developing the salt form is to improve upon what is likely the lower bioavailability of the less soluble free base.[3][4]

Experimental Protocol for a Comparative Bioavailability Study

To definitively determine the pharmacokinetic profiles of the Z-360 calcium salt and free base, a randomized, crossover, single-dose comparative bioavailability study would be the gold standard.

Objective: To compare the rate and extent of absorption of Z-360 from a calcium salt formulation versus a free base formulation in a healthy adult population.

Study Design:

  • Participants: A cohort of healthy adult volunteers (typically 18-24 subjects) would be recruited after providing informed consent.

  • Randomization: Subjects would be randomly assigned to one of two treatment sequences in a crossover design (e.g., Group 1: Calcium Salt then Free Base; Group 2: Free Base then Calcium Salt).

  • Dosing: A single oral dose of each formulation (equimolar to the same amount of the active Z-360 moiety) would be administered with a standardized volume of water after an overnight fast.

  • Washout Period: A sufficient washout period (typically 5-7 half-lives of the drug) would be implemented between the two treatment periods to ensure complete elimination of the drug from the first period before the second dosing.

  • Blood Sampling: Serial blood samples would be collected at predefined time points before and after each dose (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Bioanalysis: Plasma concentrations of Z-360 would be determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated for each subject for each formulation using non-compartmental analysis: Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2.

  • Statistical Analysis: The parameters Cmax and AUC would be log-transformed, and an analysis of variance (ANOVA) would be performed to compare the two formulations. Bioequivalence would be concluded if the 90% confidence intervals for the ratio of the geometric means (salt/base) for Cmax and AUC fall within the standard acceptance range (e.g., 80-125%).

Visualizing the Concepts

Diagram 1: Theoretical Absorption Pathway

cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation Z-360_Calcium_Salt Z-360_Calcium_Salt Dissolution_Salt Faster Dissolution Z-360_Calcium_Salt->Dissolution_Salt Z-360_Free_Base Z-360_Free_Base Dissolution_Base Slower Dissolution Z-360_Free_Base->Dissolution_Base Absorption Absorption into Bloodstream Dissolution_Salt->Absorption Higher Concentration Gradient Dissolution_Base->Absorption Lower Concentration Gradient Higher_Cmax_AUC Higher Cmax and AUC Absorption->Higher_Cmax_AUC From Salt Lower_Cmax_AUC Lower Cmax and AUC Absorption->Lower_Cmax_AUC From Base

Caption: Theoretical absorption pathways for Z-360 calcium salt vs. free base.

Diagram 2: Experimental Workflow for Comparative Bioavailability Study

Screening Subject Screening & Enrollment Randomization Randomization to Treatment Sequence Screening->Randomization Period1_Dosing Period 1: Dosing (Salt or Base) Randomization->Period1_Dosing Period1_Sampling Period 1: Serial Blood Sampling Period1_Dosing->Period1_Sampling Washout Washout Period Period1_Sampling->Washout Period2_Dosing Period 2: Dosing (Crossover) Washout->Period2_Dosing Period2_Sampling Period 2: Serial Blood Sampling Period2_Dosing->Period2_Sampling Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Period2_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stats_Analysis Statistical Analysis & Bioequivalence Assessment PK_Analysis->Stats_Analysis

Sources

Comparative

A Comparative Evaluation of Z-360 Cytotoxicity in Pancreatic Ductal Adenocarcinoma Cell Lines: MIA PaCa-2 vs. PANC-1

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Rationale for Targeting the Gastrin/CCK2 Receptor in Pancreatic Canc...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Rationale for Targeting the Gastrin/CCK2 Receptor in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate that underscores the urgent need for novel therapeutic strategies.[1] A compelling body of evidence points to the involvement of the gastrin and cholecystokinin (CCK) signaling pathways in the proliferation and survival of pancreatic cancer cells.[2][3] Gastrin, a gastrointestinal hormone, and its receptor, the cholecystokinin-2 receptor (CCK2R), are frequently co-expressed in pancreatic adenocarcinomas, suggesting an autocrine or paracrine loop that drives tumor growth.[4][5]

Z-360 is a potent and orally active antagonist of the CCK2R.[1][6] Pre-clinical and clinical studies have explored its potential as a therapeutic agent in pancreatic cancer, primarily in combination with standard chemotherapy regimens like gemcitabine.[3][7] The primary mechanism of action of Z-360 is the blockade of gastrin-mediated signaling, which has been shown to inhibit the proliferation of pancreatic cancer cells and induce apoptosis.[1][8] This guide provides a comparative evaluation of the cytotoxic potential of Z-360 in two widely utilized human pancreatic cancer cell lines, MIA PaCa-2 and PANC-1, based on their distinct molecular profiles and the known mechanism of Z-360.

Cell Line Profiles: Understanding the Biological Canvas

The selection of appropriate cell line models is paramount for the robust evaluation of a targeted therapeutic. MIA PaCa-2 and PANC-1 are both established from human pancreatic adenocarcinomas and are staples in pancreatic cancer research. However, they exhibit significant heterogeneity in their genetic and phenotypic characteristics, which can profoundly influence their response to therapeutic agents.

FeatureMIA PaCa-2PANC-1
Origin Derived from a 65-year-old male with pancreatic carcinoma.[2][9]Established from a 56-year-old male with a pancreatic ductal carcinoma.[4][10]
Morphology Epithelial-like, with a tendency to grow in clusters.[2]Epithelial-like and adherent, known to form clumps.[10][11]
Key Genetic Mutations KRAS (G12C), TP53 (R248W)[12]KRAS (G12D), TP53 (R273H)
CCK2R mRNA Expression Undetected by real-time RT-PCR.[13][14]Intermediate levels detected by real-time RT-PCR.[13][14]
EMT Characteristics Express E-cadherin; considered to have EMT potential.[12]Lacks E-cadherin expression; considered to have superior EMT potential compared to MIA PaCa-2.[12]

The most critical differentiator for the purpose of this guide is the expression of the CCK2 receptor. The available data indicates that PANC-1 cells express CCK2R mRNA at intermediate levels, while it is undetectable in MIA PaCa-2 cells.[13][14] This differential expression forms the basis of our hypothesis for the anticipated cytotoxic response to Z-360.

Hypothesized Mechanism of Z-360 Action and Differential Cytotoxicity

Z-360's therapeutic effect is contingent upon the presence of its target, the CCK2R. In pancreatic cancer cells expressing this receptor, gastrin binding activates downstream signaling pathways that promote cell survival and inhibit apoptosis. Key anti-apoptotic proteins, such as survivin and XIAP, have been shown to be upregulated by gastrin signaling.[1] Z-360, by competitively inhibiting gastrin binding to CCK2R, is expected to abrogate these pro-survival signals, leading to an increase in apoptosis and a reduction in cell viability.

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Z360_Mechanism cluster_cell PANC-1 Cell (CCK2R Expressing) cluster_no_effect MIA PaCa-2 Cell (CCK2R Non-Expressing) Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Binds & Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Survivin, XIAP) CCK2R->Anti_Apoptotic Upregulates Proliferation Cell Proliferation CCK2R->Proliferation Promotes Z360 Z-360 Z360->CCK2R Blocks Binding Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits Z360_MIA Z-360 No_Target No CCK2R Target Z360_MIA->No_Target No_Effect No Significant Cytotoxic Effect No_Target->No_Effect

Caption: Hypothesized differential mechanism of Z-360 in PANC-1 vs. MIA PaCa-2 cells.

Based on this mechanism, we hypothesize that:

  • PANC-1 cells , with their expression of CCK2R, will exhibit a dose-dependent decrease in cell viability and an increase in apoptosis following treatment with Z-360.

  • MIA PaCa-2 cells , lacking detectable CCK2R expression, will show minimal to no cytotoxic response to Z-360 treatment.

This hypothesis is supported by a study where the anti-tumor effects of Z-360 were observed in MIA PaCa-2 cells that were genetically engineered to express the human CCK2R, implying the necessity of the receptor for the drug's activity.[1][8]

Experimental Protocol: A Framework for Comparative Cytotoxicity Assessment

To empirically validate the hypothesized differential cytotoxicity of Z-360, a robust and well-controlled in vitro experimental design is essential. The following protocol outlines a standard methodology for assessing the cytotoxic effects of Z-360 on MIA PaCa-2 and PANC-1 cell lines.

.dot

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start culture Culture MIA PaCa-2 & PANC-1 Cells start->culture seed Seed Cells into 96-well Plates culture->seed prepare Prepare Z-360 Serial Dilutions seed->prepare treat Treat Cells with Z-360 (and vehicle control) prepare->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTT Reagent incubate->add_reagent incubate_reagent Incubate for 4 hours add_reagent->incubate_reagent solubilize Solubilize Formazan Crystals incubate_reagent->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curves calculate->plot determine_ic50 Determine IC50 Values plot->determine_ic50 end End determine_ic50->end

Caption: A standardized workflow for evaluating the cytotoxicity of Z-360.

Step-by-Step Methodology
  • Cell Culture:

    • MIA PaCa-2 and PANC-1 cells are cultured in their respective recommended media (e.g., DMEM for MIA PaCa-2 and RPMI-1640 for PANC-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested at 70-80% confluency using trypsin-EDTA.

    • A cell suspension is prepared, and viable cells are counted using a hemocytometer or an automated cell counter.

    • Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Z-360 Treatment:

    • A stock solution of Z-360 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • The culture medium is removed from the 96-well plates and replaced with medium containing the different concentrations of Z-360.

    • Control wells receive medium with the vehicle (DMSO) at the same final concentration as the highest Z-360 dose.

    • The plates are incubated for 72 hours.

  • MTT Cytotoxicity Assay:

    • After the 72-hour incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated for each Z-360 concentration relative to the vehicle-treated control wells.

    • Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the Z-360 concentration.

    • The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.

Anticipated Results and Interpretation

Based on the differential expression of CCK2R, the following outcomes are anticipated from the proposed experimental protocol:

Cell LineExpected IC50 for Z-360Interpretation
MIA PaCa-2 > 100 µM (or not determinable)Due to the lack of the CCK2R target, Z-360 is not expected to exert a significant cytotoxic effect. The cell viability should remain high across all tested concentrations.
PANC-1 A determinable IC50 value (likely in the micromolar range)The presence of CCK2R should render these cells susceptible to Z-360-mediated cytotoxicity. A dose-dependent decrease in cell viability is expected, allowing for the calculation of an IC50 value.

These anticipated results would provide strong evidence for the target-specific action of Z-360 and highlight the importance of patient stratification based on biomarker expression (in this case, CCK2R) in clinical settings.

Broader Implications and Future Directions

The comparative evaluation of Z-360 cytotoxicity in MIA PaCa-2 and PANC-1 cells serves as a microcosm for the broader challenges and opportunities in pancreatic cancer therapy. The inherent heterogeneity of pancreatic tumors necessitates a personalized approach to treatment.

  • Biomarker-Driven Therapy: The differential response of these cell lines to Z-360 underscores the critical need for developing and validating biomarkers, such as CCK2R expression, to identify patient populations most likely to benefit from targeted therapies.

  • Combination Strategies: While Z-360 may be effective in CCK2R-positive tumors, combination therapies are likely necessary to overcome the multifaceted drug resistance mechanisms in pancreatic cancer.[1] Investigating the synergistic effects of Z-360 with standard-of-care chemotherapies or other targeted agents in cell lines with varying molecular profiles would be a logical next step.

  • Overcoming Resistance: For tumors lacking the primary target of a drug, alternative therapeutic strategies are required. In the case of MIA PaCa-2, which is resistant to Z-360, other targeted therapies or immunotherapies may hold more promise.

Conclusion

The evaluation of Z-360 cytotoxicity in MIA PaCa-2 versus PANC-1 cell lines provides a clear illustration of the principles of targeted cancer therapy. The differential expression of the CCK2 receptor is predicted to be the key determinant of the cytotoxic response to Z-360. While PANC-1 cells are expected to exhibit sensitivity to the drug, MIA PaCa-2 cells are likely to be resistant due to the absence of the target. This in vitro model not only validates the mechanism of action of Z-360 but also emphasizes the importance of a biomarker-driven approach to the development of more effective treatments for pancreatic cancer. The insights gained from such comparative studies are invaluable for guiding future pre-clinical and clinical research in this challenging disease.

References

  • Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects. Anticancer Research. [Link]

  • Monstein, H. J., Ohlsson, B., & Axelson, J. (2001). Differential expression of gastrin, cholecystokinin-A and cholecystokinin-B receptor mRNA in human pancreatic cancer cell lines. Scandinavian journal of gastroenterology, 36(7), 738–743. [Link]

  • PANC-1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research. Cytion. [Link]

  • The Biological and Therapeutic Importance of Gastrin Gene Expression in Pancreatic Adenocarcinomas. AACR Journals. [Link]

  • Goetze, J. P., Nielsen, F. C., Burcharth, F., & Rehfeld, J. F. (2000). Closing the gastrin loop in pancreatic carcinoma: coexpression of gastrin and its receptor in solid human pancreatic adenocarcinoma. Cancer, 88(11), 2487–2494. [Link]

  • Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects. Anticancer Research. [Link]

  • Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects. PubMed. [Link]

  • Differential modulation of cellular phenotype and drug sensitivity by extracellular matrix proteins in primary and metastatic pancreatic cancer cells. PMC. [Link]

  • PANC-1. Wikipedia. [Link]

  • Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice. PMC. [Link]

  • MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors. PMC. [Link]

  • A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo. PubMed. [Link]

  • FIGURE 1 | Relative sensitivity of pancreatic cancer cell lines PANC-1,... ResearchGate. [Link]

  • Role of Endogenous Cholecystokinin on Growth of Human Pancreatic Cancer. PMC. [Link]

  • The effect of bombesin, cholecystokinin, gastrin, and their antagonists on proliferation of pancreatic cancer cell lines. PubMed. [Link]

  • Role of endogenous cholecystokinin on growth of human pancreatic cancer. Spandidos Publications. [Link]

  • A trial looking at Z-360 and gemcitabine for advanced pancreatic cancer that can't be removed with an operation. Cancer Research UK. [Link]

Sources

Validation

Comparative Profiling of CCK-2 Receptor Antagonists: Z-360 vs. CI-988 in Oncology

Executive Summary Z-360 (Nastorazepide) and CI-988 (PD-134,308) represent two distinct generations of Cholecystokinin-2 (CCK-2)/Gastrin receptor antagonists. While both compounds exhibit high affinity and selectivity for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-360 (Nastorazepide) and CI-988 (PD-134,308) represent two distinct generations of Cholecystokinin-2 (CCK-2)/Gastrin receptor antagonists. While both compounds exhibit high affinity and selectivity for the CCK-2 receptor, their utility in in vivo oncology differs significantly due to pharmacokinetic profiles.

  • Z-360 is the superior therapeutic candidate for pancreatic ductal adenocarcinoma (PDAC). It demonstrates robust oral bioavailability and significant antitumor efficacy in xenograft models (MIA PaCa-2), particularly when combined with Gemcitabine. It actively suppresses the gastrin-driven autocrine loop that fuels tumor growth and metastasis.

  • CI-988 , while a potent pharmacological probe that demonstrated efficacy in Small Cell Lung Cancer (SCLC) models, historically failed in clinical development (anxiety/pain) due to poor bioavailability and solubility. It serves primarily as a reference standard for receptor binding rather than a viable clinical antineoplastic agent.

Mechanistic Foundation: The Gastrin/CCK-2R Axis

To understand the efficacy differences, one must first visualize the signaling pathway these compounds target. Gastrin acts as an autocrine growth factor in pancreatic cancer, binding to CCK-2R to trigger survival pathways (PI3K/Akt) and anti-apoptotic factors.

CCK2R_Signaling cluster_Cell Tumor Cell Cytoplasm Gastrin Gastrin (Ligand) CCK2R CCK-2 Receptor (GPCR) Gastrin->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PKC PKC Activation Gq->PKC MAPK MAPK/ERK Pathway Gq->MAPK PI3K PI3K/Akt Pathway Gq->PI3K VEGF VEGF Secretion (Angiogenesis) MAPK->VEGF Induces AntiApoptosis Anti-Apoptotic Factors (Survivin, XIAP, Mcl-1) PI3K->AntiApoptosis Upregulates Z360 Z-360 (Blocker) Z360->CCK2R Inhibits CI988 CI-988 (Blocker) CI988->CCK2R Inhibits

Figure 1: The Gastrin/CCK-2R signaling cascade. Both Z-360 and CI-988 competitively block the receptor, preventing the upregulation of survival factors (Survivin, XIAP) and angiogenic markers (VEGF).

Compound Profiling: Technical Comparison

The following table contrasts the physicochemical and pharmacological properties of the two agents.

FeatureZ-360 (Nastorazepide)CI-988 (PD-134,308)
Drug Class 1,5-benzodiazepine derivativePeptoid / Tryptophan derivative
Target CCK-2 (Gastrin) ReceptorCCK-2 (CCK-B) Receptor
Binding Affinity Ki = 0.47 nM (Human CCK-2R)IC50 = 1.7 nM (Human CCK-2R)
Selectivity High (>600x vs CCK-1)High (~1600x vs CCK-1)
Route of Admin Oral (High bioavailability)Oral/IP (Poor bioavailability)
Primary Indication Pancreatic Cancer (PDAC)Anxiety/Pain (Failed), SCLC (Preclinical)
Clinical Status Phase II/III (Pancreatic Cancer)Discontinued (Clinical efficacy failure)
Solubility Optimized for oral deliveryLow aqueous solubility

In Vivo Antitumor Efficacy Analysis[1][2][3][4]

A. Z-360: The Pancreatic Cancer Specialist

Z-360 was specifically engineered to overcome the pharmacokinetic limitations of earlier antagonists like CI-988. The pivotal data supporting its use comes from xenograft studies using MIA PaCa-2 and PANC-1 cell lines.

Key Experimental Data (Kawasaki et al.):

  • Model: BALB/c nu/nu mice bearing subcutaneous MIA PaCa-2 xenografts.

  • Dosing: 10, 30, or 100 mg/kg (Oral, q.d.).

  • Tumor Growth Inhibition (TGI):

    • 10 mg/kg: ~16.5% inhibition.[1]

    • 100 mg/kg: 41.7% inhibition (Significant, P<0.01).[1]

  • Mechanism of Action Validation: Tumors excised from Z-360 treated mice showed significantly reduced phosphorylation of Akt (Ser473) and downregulation of Bcl-2 family proteins (Mcl-1, XIAP).

Combination Therapy (PANC-1 Model): Z-360 is often most effective as a chemosensitizer.

  • Regimen: Z-360 + Gemcitabine.[1]

  • Outcome: The combination prolonged median survival to 57 days compared to 49 days for vehicle/monotherapy controls. It also suppressed Gemcitabine-induced VEGF upregulation, preventing reactive angiogenesis.

B. CI-988: The Mechanistic Probe

While CI-988 is a potent antagonist in vitro, its in vivo oncology data is less robust in pancreatic models compared to Z-360. Its primary success was demonstrated in Small Cell Lung Cancer (SCLC).

Key Experimental Data (Moody et al.):

  • Model: Nude mice bearing NCI-H209 SCLC xenografts.

  • Efficacy: CI-988 inhibited tumor proliferation and reduced c-fos mRNA expression.

  • Limitation: In pancreatic models, CI-988 is rarely the drug of choice for in vivo efficacy studies due to its short half-life and solubility issues, which necessitated the development of Z-360.

Experimental Protocol: Validating Z-360 Efficacy

To reproduce the antitumor effects of Z-360, researchers should follow this standardized xenograft workflow. This protocol ensures the autocrine gastrin loop is active and measurable.

Z360_Protocol cluster_Treatment Treatment Phase (21 Days) Start Cell Culture MIA PaCa-2 (High CCK-2R Expression) Inoculation Inoculation 5x10^6 cells s.c. BALB/c nu/nu mice Start->Inoculation Staging Tumor Staging Wait for ~100 mm^3 (approx 7-10 days) Inoculation->Staging Randomization Randomization (n=8-10 per group) Staging->Randomization Group1 Vehicle Control (0.5% CMC) Randomization->Group1 Group2 Z-360 Low (10 mg/kg p.o.) Randomization->Group2 Group3 Z-360 High (100 mg/kg p.o.) Randomization->Group3 Analysis Endpoint Analysis 1. Tumor Volume (Calipers) 2. IHC (p-Akt, cleaved caspase-3) Group1->Analysis Group2->Analysis Group3->Analysis

Figure 2: Standardized workflow for evaluating Z-360 in pancreatic xenografts. Critical Step: Ensure vehicle (CMC) is optimized for Z-360 suspension to guarantee oral absorption.

Protocol Notes for Reproducibility:
  • Cell Line Selection: Use MIA PaCa-2 or PANC-1. Verify CCK-2R expression via RT-PCR before inoculation, as expression can drift in long-term culture.

  • Vehicle: Z-360 is hydrophobic. Use 0.5% Carboxymethyl cellulose (CMC) or Methyl cellulose for oral gavage.

  • Timing: Gastrin levels in mice are influenced by feeding. Consistent dosing relative to feeding cycles (e.g., morning dosing) reduces variability.

Expert Insight & Conclusion

The comparison between Z-360 and CI-988 highlights a critical lesson in drug development: Potency does not equal Efficacy.

  • CI-988 has excellent binding affinity (IC50 = 1.7 nM) but failed because it could not maintain therapeutic levels in vivo without complex formulation.

  • Z-360 (Ki = 0.47 nM) succeeded by combining high affinity with a benzodiazepine scaffold that allows for oral bioavailability.[1]

Recommendation: For researchers investigating the gastrin/CCK-2R pathway in oncology, Z-360 is the preferred tool . It provides a reliable readout of receptor blockade in tumor models. CI-988 should be reserved for in vitro binding assays or specific CNS applications where its profile is better characterized.

References

  • Kawasaki, D., et al. (2008). "In vivo antitumor efficacy of Z-360, a novel CCK-2/gastrin receptor antagonist, in human pancreatic cancer xenografts." Cancer Chemotherapy and Pharmacology, 61(5), 873-882.

  • Orikawa, Y., et al. (2010). "Z-360, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells." Biological and Pharmaceutical Bulletin, 33(2), 216-222.

  • Moody, T. W., & Jensen, R. T. (2001). "CI-988 inhibits growth of small cell lung cancer cells."[2] Journal of Pharmacology and Experimental Therapeutics, 299(3), 1154-1160.[2]

  • Takinami, Y., et al. (2017). "Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects." Anticancer Research, 37(8), 4127-4137.

  • Hughes, J., et al. (1990). "Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity." Proceedings of the National Academy of Sciences, 87(17), 6728-6732.

Sources

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